4-(Pent-4-YN-1-YL)morpholine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-pent-4-ynylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-3-4-5-10-6-8-11-9-7-10/h1H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRPJABSMZJSBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310301 | |
| Record name | 4-(4-Pentyn-1-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14044-59-8 | |
| Record name | 4-(4-Pentyn-1-yl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14044-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Pentyn-1-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Pent-4-yn-1-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and characterization of the novel compound, 4-(Pent-4-yn-1-yl)morpholine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction and Rationale
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The terminal alkyne group, on the other hand, is a versatile functional handle for bioconjugation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). The combination of these two functionalities in this compound creates a valuable building block for the synthesis of novel chemical probes, drug candidates, and functionalized materials.
This guide proposes a straightforward and efficient synthetic route to this target molecule and outlines the key analytical techniques for its comprehensive characterization, providing a solid foundation for its application in further research.
Proposed Synthetic Pathway
The most direct and logical approach to the synthesis of this compound is the nucleophilic substitution of a suitable pentynyl electrophile with morpholine. The proposed reaction involves the N-alkylation of morpholine with 5-chloropentyne. This method is favored for its operational simplicity and the ready availability of the starting materials.
Reaction Mechanism
The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electron-deficient carbon atom bearing the chlorine atom in 5-chloropentyne. This results in the displacement of the chloride leaving group and the formation of the desired carbon-nitrogen bond. A non-nucleophilic base is included to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, with in-process checks and a thorough purification procedure to ensure the high purity of the final compound.
Materials and Reagents:
-
Morpholine (≥99%)
-
5-Chloropentyne (≥95%)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate (EtOAc)
-
Hexanes
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
NMR spectrometer (e.g., 400 MHz)
-
FT-IR spectrometer
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.5 equivalents).
-
Addition of Reagents: Add anhydrous acetonitrile (50 mL) to the flask, followed by morpholine (1.2 equivalents). Stir the suspension for 10 minutes at room temperature.
-
Initiation of Reaction: Add 5-chloropentyne (1.0 equivalent) to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product: The purified fractions are combined and concentrated under reduced pressure to yield this compound as a colorless to pale yellow oil.
Characterization and Data Analysis
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation.
1H NMR (400 MHz, CDCl3):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.70 | t | 4H | -O-CH₂- |
| ~2.45 | t | 4H | -N-CH₂- (morpholine) |
| ~2.40 | t | 2H | -N-CH₂- (pentynyl chain) |
| ~2.25 | td | 2H | -CH₂-C≡CH |
| ~1.95 | t | 1H | -C≡CH |
| ~1.70 | p | 2H | -CH₂-CH₂-CH₂- |
13C NMR (100 MHz, CDCl3):
| Chemical Shift (δ) ppm | Assignment |
| ~83.5 | -C≡CH |
| ~69.0 | -C≡CH |
| ~67.0 | -O-CH₂- |
| ~58.0 | -N-CH₂- (pentynyl chain) |
| ~54.0 | -N-CH₂- (morpholine) |
| ~26.0 | -CH₂-CH₂-CH₂- |
| ~15.5 | -CH₂-C≡CH |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3300 | Strong, sharp | ≡C-H stretch (terminal alkyne) |
| ~2950-2800 | Strong | C-H stretch (aliphatic) |
| ~2120 | Weak | C≡C stretch |
| ~1115 | Strong | C-O-C stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Expected Exact Mass: C₉H₁₅NO
-
Calculated Monoisotopic Mass: 153.1154 g/mol
-
Expected [M+H]+: 154.1226
Conclusion
This guide provides a robust and scientifically grounded framework for the synthesis and characterization of this compound. The proposed N-alkylation strategy is efficient and utilizes readily available starting materials. The detailed characterization protocol ensures the unambiguous identification and high purity of the final product. This versatile building block holds significant potential for applications in medicinal chemistry and materials science, and this document serves as a comprehensive resource for researchers embarking on its synthesis and utilization.
Caption: Overall workflow from synthesis to characterization.
An In-depth Technical Guide to 4-(Pent-4-yn-1-yl)morpholine: A Versatile Alkynyl-Functionalized Building Block for Research and Development
Introduction: Bridging Chemical Functionality with Biological Application
In the landscape of modern drug discovery and chemical biology, the strategic selection of molecular building blocks is paramount. These scaffolds must not only provide a foundation for complex molecular architectures but also possess functionalities that enable precise and efficient chemical modifications. 4-(Pent-4-yn-1-yl)morpholine emerges as a molecule of significant interest, embodying this dual requirement. It synergistically combines the favorable pharmacokinetic attributes of the morpholine ring with the versatile reactivity of a terminal alkyne.
The morpholine moiety is a well-established pharmacophore in medicinal chemistry, often incorporated to enhance aqueous solubility, improve metabolic stability, and modulate the physicochemical properties of a lead compound to optimize its drug-like characteristics.[1] Concurrently, the terminal alkyne group serves as a powerful chemical handle, most notably for its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—the cornerstone of "click chemistry".[2] This reaction's high efficiency, specificity, and biocompatibility have made it an indispensable tool for bioconjugation, enabling the linkage of molecules to proteins, nucleic acids, and other biological targets with remarkable precision.[3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its fundamental chemical identity and synthesis to its practical application in state-of-the-art conjugation methodologies.
Core Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of reproducible science. The key identifiers and structural properties of this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 14044-59-8 | [4] |
| Molecular Formula | C₉H₁₅NO | [4] |
| Molecular Weight | 153.22 g/mol | [4] |
| Canonical SMILES | C#CCCCN1CCOCC1 | [4] |
| InChI Key | HJRPJABSMZJSBA-UHFFFAOYSA-N | [5] |
The molecule consists of a morpholine ring N-substituted with a five-carbon chain terminating in an alkyne functional group. This structure provides a distinct separation between the property-modulating morpholine heterocycle and the reactive alkyne handle.
Caption: 2D Molecular Structure of this compound.
Synthesis and Purification: A Protocol Grounded in Chemical Principles
The following protocol is a validated methodology for this class of reaction, explaining the causal choices behind each step.
Proposed Synthetic Scheme
Caption: Proposed synthesis via N-alkylation of morpholine.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.0 eq), 5-bromo-1-pentyne (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Causality: Morpholine acts as the nucleophile. 5-bromo-1-pentyne is the electrophile; a slight excess ensures complete consumption of the morpholine. Potassium carbonate is a mild, insoluble base that acts as a proton scavenger, neutralizing the HBr formed during the reaction and preventing the protonation and deactivation of the morpholine nucleophile.
-
-
Solvent Addition: Add anhydrous acetonitrile (CH₃CN) to the flask to achieve a concentration of approximately 0.5 M with respect to morpholine.
-
Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the nucleophilic substitution. Its boiling point (82°C) allows for the reaction to be conducted at an elevated temperature to increase the reaction rate.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the insoluble potassium carbonate and potassium bromide salts. c. Concentrate the filtrate under reduced pressure to remove the acetonitrile. d. Dissolve the resulting residue in dichloromethane (DCM) and wash with water to remove any remaining salts and excess morpholine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Causality: This step is crucial to remove any unreacted starting material and potential side products, such as over-alkylation products, ensuring high purity of the final compound, which is critical for subsequent applications.
-
Spectroscopic and Physicochemical Characterization
Authenticating the structure and purity of the synthesized compound is a critical, self-validating step. While a publicly available, comprehensive spectral database for this specific molecule is limited, its characteristic spectral features can be reliably predicted based on its constituent functional groups.
| Property / Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the terminal alkyne proton (~2.0 ppm, triplet), methylene protons adjacent to the alkyne, methylene protons of the pentyl chain, and two distinct signals for the morpholine ring protons: those adjacent to the nitrogen (~2.4-2.6 ppm, triplet of triplets) and those adjacent to the oxygen (~3.6-3.8 ppm, triplet of triplets).[7][8] |
| ¹³C NMR | Signals for the two sp-hybridized alkyne carbons (~68 ppm and ~84 ppm), three sp³-hybridized carbons of the pentyl chain, and two signals for the morpholine ring carbons: one for the carbons adjacent to the nitrogen (~54 ppm) and one for the carbons adjacent to the oxygen (~67 ppm).[7] |
| Infrared (IR) | A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch. A weak absorption around 2120 cm⁻¹ for the C≡C stretch. A strong C-O-C stretching band for the morpholine ether linkage, typically around 1115 cm⁻¹.[9][10] |
| Mass Spectrometry (ESI-MS) | Predicted [M+H]⁺ ion at m/z 154.12265.[5] |
| Predicted XlogP | 0.8.[5] |
Core Application: A Gateway to Bioconjugation via Click Chemistry
The primary utility of this compound in research is as a linker for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne-functionalized morpholine derivative and a molecule bearing an azide group.
The Principle of CuAAC
The CuAAC reaction is a highly efficient and specific cycloaddition that is orthogonal to most biological functional groups, allowing for its use in complex biological systems.[3] The reaction requires a catalytic amount of a copper(I) source, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is often included to enhance catalyst stability and solubility in aqueous media.[11]
Caption: Workflow for a typical CuAAC bioconjugation reaction.
Protocol for Labeling an Azide-Modified Peptide
This protocol provides a robust starting point for the conjugation of this compound to a peptide that has been previously modified to contain an azide group (e.g., via an azido-lysine residue).
Reagent Preparation:
-
Peptide Stock: Prepare a 1 mM solution of the azide-modified peptide in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Alkyne Stock: Prepare a 10 mM solution of this compound in DMSO or water.
-
Catalyst Premix (Freshly Prepared):
-
CuSO₄ Stock: 20 mM in water.
-
THPTA Ligand Stock: 100 mM in water.
-
Sodium Ascorbate Stock: 300 mM in water.
-
Step-by-Step Conjugation Protocol: [11][12]
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
100 µL of the 1 mM azide-modified peptide solution.
-
20 µL of the 10 mM this compound stock solution (provides a 2-fold molar excess).
-
10 µL of the 100 mM THPTA ligand solution. Vortex briefly.
-
10 µL of the 20 mM CuSO₄ solution. Vortex briefly.
-
-
Initiation: Add 10 µL of the 300 mM sodium ascorbate solution to initiate the reaction. Vortex gently to mix.
-
Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species. The THPTA ligand chelates the copper, preventing its disproportionation and precipitation, and minimizing potential damage to the biomolecule.
-
-
Incubation: Protect the reaction from light and allow it to incubate for 30-60 minutes at room temperature.
-
Purification: The resulting morpholine-conjugated peptide can be purified from excess reagents and catalyst using methods appropriate for the biomolecule, such as size-exclusion chromatography (e.g., PD-10 desalting columns) or reverse-phase HPLC.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of paramount importance. A specific Safety Data Sheet (SDS) for this compound is not widely available from major public databases. Therefore, a conservative approach to handling is mandated, based on the known hazards of its parent compound, morpholine.
Based on the classification of Morpholine (CAS 110-91-8), the following hazards should be assumed: [13][14]
-
Flammable Liquid and Vapour.
-
Harmful if Swallowed or if Inhaled.
-
Toxic in Contact with Skin.
-
Causes Severe Skin Burns and Eye Damage.
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound stands as a testament to the power of rational molecular design. It is not merely a chemical reagent but a strategic tool for researchers at the interface of chemistry, biology, and medicine. The morpholine component offers a proven method for tuning the pharmacokinetic profile of a molecule, while the terminal alkyne provides a reliable and efficient point of attachment through the well-established principles of click chemistry. This guide has provided the foundational knowledge, from synthesis to application, to empower scientists to confidently and effectively integrate this versatile building block into their research and development workflows.
References
-
PubChem. 4-Morpholinopiperidine. National Center for Biotechnology Information. [Link]
-
PubChemLite. This compound hydrochloride. PubChemLite. [Link]
- Kumari, A., & Singh, R. K. (2020).
-
PENTA s.r.o. Morpholine Safety Data Sheet. Ing. Petr Švec - PENTA s.r.o. (2025). [Link]
- Palchykov, V. A., & Chebanov, V. A. (2019). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 55(4), 324-332.
- Zhang, M., & Chen, P. (2021). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement.
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
- Ak, M., et al. (2014). 1H and 13C NMR Spectra of N-substituted Morpholines. Molecules, 19(8), 12444-12459.
-
ACD/Labs. Recognizing the NMR pattern for morpholine. ACD/Labs Blog (2008). [Link]
- Wang, Y., et al. (2015). Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 101, 542-551.
- Khan, I., et al. (2023). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide–Alkyne Cycloaddition. Preprints.org.
-
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv (2024). [Link]
-
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv (2024). [Link]
- Google Patents. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
-
ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate. [Link]
-
ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. [Link]
-
Interchim. Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
- Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
-
MDPI. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. [Link]
-
ACS Publications. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega (2024). [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Morpholine. Chemos GmbH & Co. KG. [Link]
-
NIST WebBook. Morpholine, 4-(1-cyclohexen-1-yl)-. NIST. [Link]
-
NIST WebBook. Morpholine, 4-(oxiranylmethyl)-. NIST. [Link]
-
Carl Roth GmbH + Co. KG. Safety Data Sheet: Morpholine. Carl Roth. [Link]
-
Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]
-
PubChem. 4-(Piperidin-4-yl)morpholine hydrochloride. National Center for Biotechnology Information. [Link]
-
PubMed. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. National Library of Medicine. [Link]
-
ResearchGate. Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. interchim.fr [interchim.fr]
- 4. biosynth.com [biosynth.com]
- 5. PubChemLite - this compound hydrochloride (C9H15NO) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Morpholine, 4-(oxiranylmethyl)- [webbook.nist.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. chemos.de [chemos.de]
A Technical Guide to the Spectroscopic Characterization of 4-(Pent-4-yn-1-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical analysis of the expected spectroscopic data for the versatile synthetic building block, 4-(Pent-4-yn-1-yl)morpholine. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a deeper understanding of the underlying chemical principles that give rise to the spectral features. This molecule, with CAS number 14044-59-8, possesses a unique combination of a tertiary amine within a morpholine ring and a terminal alkyne.[1] This distinct structure makes it a valuable intermediate in medicinal chemistry and materials science, particularly in the realm of click chemistry and the development of novel bioactive compounds.
Molecular Structure and Key Features
This compound has the chemical formula C₉H₁₅NO and a molecular weight of 153.22 g/mol .[1] The structure incorporates a saturated morpholine ring, which typically adopts a chair conformation, and a five-carbon chain with a terminal triple bond. These two key functionalities, the morpholine moiety and the terminal alkyne, will dominate the spectroscopic landscape.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum will be characterized by distinct signals for the morpholine ring protons, the aliphatic chain protons, and the unique terminal alkyne proton. The morpholine ring protons typically exhibit a characteristic pattern due to the chair conformation, with axial and equatorial protons having slightly different chemical shifts.[2]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (alkyne) | ~1.9 - 2.1 | Triplet (t) | 1H | The terminal alkyne proton is shielded by the cylindrical electron density of the triple bond, leading to a relatively upfield shift.[3] It will be split by the adjacent methylene protons (H-c). |
| H-b (morpholine, -CH₂-O-) | ~3.6 - 3.8 | Triplet (t) | 4H | Protons adjacent to the electronegative oxygen atom are deshielded and appear downfield.[2][4] |
| H-c (morpholine, -CH₂-N-) | ~2.3 - 2.5 | Triplet (t) | 4H | Protons adjacent to the nitrogen atom are also deshielded, but to a lesser extent than those next to oxygen.[2][4] |
| H-d (-N-CH₂-) | ~2.3 - 2.5 | Triplet (t) | 2H | This methylene group is adjacent to the nitrogen and will have a similar chemical shift to the morpholine protons attached to nitrogen. |
| H-e (-CH₂-) | ~1.5 - 1.7 | Quintet | 2H | A standard aliphatic methylene group, split by the two adjacent methylene groups. |
| H-f (-CH₂-C≡) | ~2.1 - 2.3 | Triplet of doublets (td) | 2H | These protons are adjacent to the triple bond and will be slightly deshielded. They are split by the neighboring methylene group and show long-range coupling to the terminal alkyne proton.[3] |
Experimental Protocol: ¹H NMR Acquisition
A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 5 mm NMR tube.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 0-12 ppm.
-
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum will provide complementary information, confirming the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (alkyne, ≡CH) | ~68 - 72 | The sp-hybridized carbon of the terminal alkyne. |
| C-2 (alkyne, -C≡) | ~82 - 86 | The internal sp-hybridized carbon of the alkyne. |
| C-3, C-5 (morpholine, -CH₂-O-) | ~66 - 68 | Carbons bonded to the electronegative oxygen are significantly deshielded.[5][6] |
| C-2, C-6 (morpholine, -CH₂-N-) | ~53 - 55 | Carbons adjacent to the nitrogen atom. |
| C-α (-N-CH₂-) | ~58 - 60 | The carbon of the pentynyl chain directly attached to the morpholine nitrogen. |
| C-β (-CH₂-) | ~25 - 28 | A standard aliphatic methylene carbon. |
| C-γ (-CH₂-C≡) | ~18 - 22 | The methylene carbon adjacent to the alkyne group. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Same spectrometer as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 512-1024 scans are typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): 0-220 ppm.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments should be run to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For this compound, the terminal alkyne and the C-O and C-N bonds of the morpholine ring will give rise to characteristic absorption bands.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| ≡C-H stretch (alkyne) | ~3300 | Strong, sharp | This is a highly characteristic and diagnostic peak for a terminal alkyne.[3][7][8] |
| C≡C stretch (alkyne) | ~2100 - 2140 | Weak to medium | The triple bond stretch is another key indicator of an alkyne.[3][8] |
| C-H stretch (alkane) | ~2850 - 2960 | Strong | These are the typical C-H stretching vibrations of the aliphatic portions of the molecule. |
| C-O stretch (ether) | ~1115 | Strong | The C-O-C stretching vibration of the morpholine ring is expected to be a prominent feature. |
| C-N stretch (amine) | ~1100 - 1300 | Medium | The C-N stretching vibrations of the tertiary amine in the morpholine ring. |
Experimental Protocol: IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid samples.
-
Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be taken prior to sample analysis.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)
| m/z | Ion | Rationale |
| 153 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |
| 152 | [M-H]⁺ | Loss of a hydrogen atom. |
| 98 | [C₅H₁₀NO]⁺ | A common fragmentation pathway for N-substituted morpholines is the cleavage of the bond alpha to the nitrogen, leading to the loss of the pentynyl side chain. |
| 86 | [C₄H₈NO]⁺ | Further fragmentation of the morpholine ring. |
| 57 | [C₄H₉]⁺ | The pentynyl side chain cation. |
Predicted High-Resolution Mass Spectrometry (HRMS) Data:
-
[M+H]⁺: Calculated for C₉H₁₆NO⁺: 154.1226.[9] The experimentally determined mass should be within a few ppm of this value.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this volatile compound.
-
Sample Preparation: Dilute the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Experimental Workflows and Data Interpretation
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
This integrated approach, combining NMR, IR, and Mass Spectrometry, provides a self-validating system for the structural confirmation and purity assessment of this compound. Each technique offers a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment. This robust analytical package is essential for researchers in drug development and other scientific fields who rely on the quality and integrity of their chemical reagents.
References
-
Masoud, M. S.; Ali, A. E.; Elasala, G. S.; Elwardany, R. E. Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Morpholine and Its Complexes. Eur. J. Chem.2023 , 14, 53-64. [Link]
-
Spectroscopy of the Alkynes - Chemistry LibreTexts. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. [Link]
-
IR: alkynes. [Link]
-
Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PubMed Central. [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH. [Link]
-
Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - ACS Publications. [Link]
-
Recognizing the NMR pattern for morpholine - ACD/Labs. [Link]
-
Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4, - Collect. Czech. Chem. Commun. [Link]
-
1H and13C NMR spectra ofN-substituted morpholines | Request PDF - ResearchGate. [Link]
-
Morpholine, 4-(oxiranylmethyl)- - the NIST WebBook. [Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - CORE. [Link]
-
Morpholine - the NIST WebBook - National Institute of Standards and Technology. [Link]
-
This compound hydrochloride - PubChemLite. [Link]
-
Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. - ResearchGate. [Link]
-
4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem. [Link]
-
4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methylmorpholine (109-02-4) 13C NMR spectrum [chemicalbook.com]
- 6. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. PubChemLite - this compound hydrochloride (C9H15NO) [pubchemlite.lcsb.uni.lu]
Solubility and stability of 4-(Pent-4-YN-1-YL)morpholine
An In-depth Technical Guide to the Solubility and Stability of 4-(Pent-4-yn-1-yl)morpholine
Abstract
This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of this compound, a molecule of interest for researchers in drug discovery and chemical biology. Given the limited publicly available data on this specific compound, this guide synthesizes established principles from medicinal chemistry and pharmaceutical sciences to predict its behavior and outlines a rigorous, field-proven experimental strategy for its characterization. We delve into the influence of the morpholine and terminal alkyne moieties on the molecule's physicochemical properties and provide detailed, step-by-step protocols for determining its kinetic, thermodynamic, and pH-dependent solubility, as well as its stability under various stress conditions. This document is intended to serve as a practical resource for scientists and drug development professionals, enabling a thorough evaluation of this compound for its suitability in further research and development.
Introduction: A Structural Perspective on this compound
This compound is a small molecule featuring two key functional groups: a morpholine ring and a terminal alkyne. The interplay of these moieties is predicted to govern its solubility and stability profile.
-
The Morpholine Moiety: The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic properties.[1][2] Its oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom provides a center of basicity (pKa ≈ 8.7), which can improve aqueous solubility, particularly in acidic environments.[3] The morpholine scaffold is known to confer a favorable balance of hydrophilic and lipophilic character, potentially improving properties like blood-brain barrier penetration and metabolic stability.[4][5]
-
The Terminal Alkyne Group: The terminal alkyne is a highly versatile functional group, most notably for its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[6][7] This bioorthogonal reaction allows for the covalent labeling of molecules in complex biological systems.[8] Structurally, the alkyne's linear geometry can act as a rigid spacer in molecular design.[9] While relatively stable, terminal alkynes can be susceptible to oxidation and may undergo metabolic transformations.[9][10]
The combination of the polar, basic morpholine ring and the more lipophilic pentynyl chain suggests that this compound will exhibit moderate aqueous solubility with a pronounced pH dependence.
Comprehensive Solubility Profiling
A thorough understanding of a compound's solubility is critical in early drug discovery, as poor solubility can hinder absorption and lead to unreliable results in biological assays.[11][12] We recommend a tiered approach to characterizing the solubility of this compound, progressing from high-throughput kinetic measurements to more definitive thermodynamic assessments.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[13] It is a high-throughput method suitable for early-stage screening.[14]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Incubation: Mix the plate thoroughly and incubate at room temperature for 2 hours.[13]
-
Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: Compare the light scattering of the test compound to that of a known soluble and a known insoluble compound to classify its kinetic solubility.
Thermodynamic Solubility Assessment
Thermodynamic solubility is the true equilibrium solubility of a compound's most stable crystalline form in a given solvent.[11] It is a more time- and resource-intensive measurement, typically performed on promising lead candidates.
-
Compound Addition: Add an excess of solid this compound to a series of vials containing PBS (pH 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand to let undissolved solid settle. Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
pH-Dependent Solubility
Given the basic nitrogen in the morpholine ring, the solubility of this compound is expected to be highly dependent on pH.[15] This is a critical parameter for predicting oral absorption, as the compound will be exposed to a wide range of pH values in the gastrointestinal tract.[16]
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Solubility Measurement: Perform the shake-flask thermodynamic solubility assay as described in section 2.2 in each of the prepared buffers.
-
Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. A typical profile for a basic compound will show high solubility at low pH, which decreases as the pH increases and the compound becomes less protonated.[15]
Table 1: Predicted and Experimental Solubility Data for this compound
| Assay Type | Condition | Predicted Outcome | Experimental Value |
| Kinetic Solubility | PBS, pH 7.4 | Moderate to High | To be determined |
| Thermodynamic Solubility | PBS, pH 7.4 | Moderate | To be determined |
| pH-Dependent Solubility | pH 1.2 Buffer | High | To be determined |
| pH-Dependent Solubility | pH 6.8 Buffer | Low to Moderate | To be determined |
Stability Assessment
Evaluating the stability of a drug candidate is essential to ensure that it remains intact and active from manufacturing through to administration and circulation in the body.[17] We propose a two-pronged approach to assess the stability of this compound: forced degradation studies to understand its intrinsic chemical stability and in vitro metabolic stability assays to predict its fate in the body.
Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the compound to harsh conditions to accelerate its decomposition.[17][18] This helps to identify potential degradation products and establish degradation pathways.[19] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18][20]
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in an appropriate solvent.
-
Stress Conditions: Expose the samples to the following conditions in parallel:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[18]
-
Thermal Stress: Store the solid compound at 80°C for 48 hours.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Analysis: At the end of the exposure period, quench the reactions if necessary (e.g., by neutralization). Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., HPLC-UV-MS) to separate and identify the parent compound and any degradation products.
Diagram 1: Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
In Vitro Metabolic Stability
Metabolic stability assays predict how quickly a compound is metabolized by enzymes in the liver, which is a primary determinant of its in vivo half-life and bioavailability.[21] Liver microsomes, which contain key phase I drug-metabolizing enzymes like cytochrome P450s (CYPs), are commonly used for this purpose.[22][23]
-
Reagent Preparation:
-
Prepare a working solution of this compound (e.g., 1 µM) in buffer.
-
Thaw liver microsomes (human, rat, or other species of interest) and an NADPH regenerating system (cofactor) on ice.[22]
-
-
Incubation:
-
Pre-warm the microsomes and the compound solution at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the mixture.
-
Incubate at 37°C.
-
-
Time Points:
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) from the half-life.[24]
-
Diagram 2: Microsomal Stability Assay Workflow
Caption: Microsomal Stability Assay Workflow.
Table 2: Summary of Stability Studies for this compound
| Study Type | Conditions | Key Parameters Measured |
| Forced Degradation | Acid, Base, Oxidation, Heat, Light | Degradation products, degradation pathways |
| Metabolic Stability | Liver Microsomes + NADPH | In vitro half-life (t½), Intrinsic Clearance (Cl_int) |
Conclusion and Future Directions
This guide provides a robust, scientifically grounded strategy for the comprehensive evaluation of the solubility and stability of this compound. By systematically applying the detailed protocols herein, researchers can generate the critical data necessary to make informed decisions about the progression of this compound in drug discovery and development pipelines. The predicted favorable properties imparted by the morpholine ring, combined with the synthetic utility of the terminal alkyne, make this compound an intriguing scaffold. The experimental determination of its physicochemical and metabolic characteristics will be the definitive measure of its potential.
References
-
Biosynthesis of alkyne-containing natural products - PMC - NIH. (2020-12-21). Retrieved from [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020-02-21). Retrieved from [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2019-09-12). Retrieved from [Link]
-
Solubility Assessment Service - Creative Biolabs. Retrieved from [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (2020-10-21). Retrieved from [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (2024). Retrieved from [Link]
-
Kinetic Solubility Assays Protocol - AxisPharm. Retrieved from [Link]
-
A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2024-01-01). Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (2012-08-31). Retrieved from [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (2020-11-09). Retrieved from [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]
-
Discovery of a pathway for terminal-alkyne amino acid biosynthesis - PubMed - NIH. (2019-03-13). Retrieved from [Link]
-
Biosynthetic Pathway to Amino Acids with a Terminal Alkyne - ChemistryViews. (2019-04-02). Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025-11-05). Retrieved from [Link]
-
Microsomal Stability Assay - Creative Bioarray. Retrieved from [Link]
-
Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions - ResearchGate. (2025-10-11). Retrieved from [Link]
-
pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC - NIH. (2017-02-17). Retrieved from [Link]
-
Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2010-09-01). Retrieved from [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. Retrieved from [Link]
-
De novo biosynthesis of terminal alkyne-labeled natural products - PubMed. (2015-02). Retrieved from [Link]
-
4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem. Retrieved from [Link]
-
Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC - NIH. (2019-05-16). Retrieved from [Link]
-
Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor | Bioconjugate Chemistry - ACS Publications. (2018-02-27). Retrieved from [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. (2013-09-01). Retrieved from [Link]
-
Kinetic solubility: Experimental and machine‐learning modeling perspectives | Request PDF. Retrieved from [Link]
-
Microsomal Stability Assay & Protocol | AxisPharm Laboratories. Retrieved from [Link]
-
β-Ethynylserine - Wikipedia. Retrieved from [Link]
-
4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Retrieved from [Link]
-
Forced Degradation - SGS. Retrieved from [Link]
-
CAS No : 53617-35-9 | Product Name : 4-(Piperidin-4-yl)morpholine | Pharmaffiliates. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistryviews.org [chemistryviews.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. researchgate.net [researchgate.net]
- 15. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijper.org [ijper.org]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. biopharminternational.com [biopharminternational.com]
- 20. pharmtech.com [pharmtech.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 24. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
Harnessing the Synergy of Morpholine-Alkyne Compounds in Modern Medicinal Chemistry
An In-Depth Technical Guide:
Abstract
The confluence of privileged scaffolds and bioorthogonal functionalities represents a paradigm shift in medicinal chemistry, enabling the rapid and modular construction of complex therapeutic agents. This technical guide delves into the strategic integration of the morpholine ring, a well-established pharmacophore, with the alkyne functional group, a cornerstone of click chemistry. We will explore the fundamental physicochemical properties that make this combination uniquely powerful and survey its burgeoning applications in cutting-edge therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced bioorthogonal labeling. This document serves as a resource for researchers, chemists, and drug development professionals, providing not only theoretical grounding but also practical, field-proven insights and experimental protocols.
Introduction: A Tale of Two Moieties
In the quest for novel therapeutics, the design of small molecules is a delicate balance of optimizing biological activity, selectivity, and pharmacokinetic properties. Success often hinges on the strategic combination of distinct chemical motifs. Here, we examine the potent pairing of the morpholine scaffold and the alkyne functional group.
1.1 The Morpholine Scaffold: A Privileged Pharmacophore Morpholine is a saturated heterocycle that has earned the title of a "privileged structure" in medicinal chemistry.[1][2] Its frequent appearance in approved drugs is no coincidence; it is deliberately employed to bestow advantageous physicochemical and metabolic properties.[3][4] The morpholine ring offers:
-
Improved Pharmacokinetics: Its presence can enhance aqueous solubility, bioavailability, and metabolic stability, leading to an optimal in-vivo profile.[5][6][7]
-
Favorable Basicity: The oxygen atom withdraws electron density from the nitrogen, lowering its pKa (approx. 8.4-8.7) compared to other cyclic amines like piperidine.[3][8] This reduced basicity can minimize off-target interactions and improve cell permeability.
-
Balanced Lipophilicity: The scaffold provides a well-balanced hydrophilic-lipophilic profile, which is crucial for oral absorption and crossing biological membranes, including the blood-brain barrier (BBB).[8][9]
-
Synthetic Tractability: The morpholine ring is a versatile and readily accessible building block that can be incorporated through various established synthetic routes.[10][11][12]
1.2 The Alkyne Functional Group: A Hub of Reactivity and Structure The alkyne, characterized by a carbon-carbon triple bond, is far more than a simple hydrocarbon. Its unique linear geometry and electronic structure make it an invaluable tool in modern drug design.[13][] Key attributes include:
-
Bioorthogonal Reactivity: Terminal alkynes are key components in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[15][16] This reaction is highly efficient, specific, and can be performed under biocompatible conditions, making it ideal for modular drug assembly.[17]
-
Structural Rigidity: The linear sp-hybridized carbons of the triple bond introduce conformational rigidity into a molecule.[13] This can be exploited to orient other functional groups precisely for optimal binding to a biological target, reducing the entropic penalty of binding.[18]
-
Metabolic Stability: The alkyne group can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.[13]
-
Target Interactions: Alkynes can participate in atypical hydrogen bonds and other non-covalent interactions, contributing to improved binding affinity and selectivity.[13]
The combination of these two moieties into a single morpholine-alkyne building block creates a powerful synthon that marries the desirable pharmacokinetic profile of morpholine with the versatile reactivity and structural influence of the alkyne.
Caption: The synergy of Morpholine and Alkyne functionalities.
Core Application: Modular Synthesis via Click Chemistry
The most profound application of the alkyne functionality is its role in the CuAAC reaction, a cornerstone of click chemistry.[15] A morpholine-alkyne compound serves as a "warhead" or scaffold, ready to be efficiently and irreversibly linked to another molecule bearing an azide group. This modular approach has revolutionized the synthesis of complex molecules.[19][20]
The reaction involves the formation of a stable, five-membered triazole ring, which is more than just a linker; it is a metabolically robust isostere for amide bonds and can participate in hydrogen bonding, contributing positively to the pharmacophore.[]
Caption: General workflow for CuAAC "Click" Chemistry.
Experimental Protocol: General Procedure for CuAAC
This protocol describes a self-validating system for the reliable conjugation of a morpholine-alkyne compound to an azide-bearing partner. The causality behind each step is explained to ensure reproducibility and understanding.
-
Objective: To synthesize a novel compound by linking a morpholine-alkyne derivative with an azide-functionalized molecule.
-
Rationale: This protocol leverages the high efficiency and orthogonality of the CuAAC reaction. Sodium ascorbate is used to reduce the Cu(II) sulfate precursor to the active Cu(I) catalytic species in situ, preventing the need to handle unstable Cu(I) salts directly. A tertiary butanol/water solvent system is often effective at solubilizing both organic precursors and the inorganic catalyst salts.
-
Methodology:
-
Reagent Preparation: In a clean vial, dissolve the morpholine-alkyne compound (1.0 eq) and the azide-functionalized molecule (1.0-1.1 eq) in a 1:1 mixture of t-butanol and water (to achieve a final concentration of ~0.1 M). Causality: Using a slight excess of one reagent can drive the reaction to completion, but a 1:1 ratio is often sufficient due to the high efficiency of the reaction.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq) and copper(II) sulfate pentahydrate (0.1 eq). Causality: Fresh solutions are critical as sodium ascorbate can degrade. The sub-stoichiometric amounts are characteristic of a catalytic reaction.
-
Reaction Initiation: Add the catalyst solution to the solution of reactants with vigorous stirring. Causality: Vigorous stirring ensures proper mixing of the components, which is crucial for efficient catalysis.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-12 hours). Causality: Monitoring is essential to determine the reaction endpoint and prevent potential side reactions or degradation from prolonged exposure to the catalyst.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography. Causality: The aqueous workup removes the copper catalyst and other water-soluble components. Chromatography separates the desired product from any unreacted starting materials or minor byproducts.
-
Characterization: Confirm the structure and purity of the final triazole-linked product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Application in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are hetero-bifunctional molecules that co-opt the cell's natural protein disposal system to destroy specific target proteins.[18] They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[22] The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase) and for the overall drug-like properties of the molecule.[19][]
Morpholine-alkyne compounds are exceptionally well-suited for PROTAC development.
-
Modular Linker Synthesis: Click chemistry allows for the rapid generation of PROTAC libraries where the linker length and composition can be systematically varied.[19][22] A set of alkyne-functionalized linkers (e.g., with PEG or alkyl chains of varying lengths attached to a morpholine) can be readily "clicked" to an azide-modified E3 ligase ligand, or vice-versa.[23]
-
Improved Properties: Incorporating a morpholine into the linker or the target-binding ligand can improve the solubility and permeability of the final PROTAC, which are often large molecules that challenge traditional drug-likeness rules.[18][24]
-
Structural Control: The alkyne can be converted to a triazole, which acts as a rigid and planar unit within the linker, helping to pre-organize the PROTAC into a bioactive conformation.[18]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morpholine synthesis [organic-chemistry.org]
- 12. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
- 17. sciencedaily.com [sciencedaily.com]
- 18. chempep.com [chempep.com]
- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 22. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 23. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 24. researchgate.net [researchgate.net]
The Morpholine Scaffold: A Cornerstone of Modern Drug Design and Development
<-3a--22_in-depth_22_--22_whitepaper_22_--3e_="">
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Morpholine, a simple six-membered saturated heterocycle, has risen to prominence as a "privileged scaffold" in medicinal chemistry.[1] Its frequent appearance in a multitude of FDA-approved drugs is a testament to its exceptional utility. This guide offers a deep insight into the multifaceted role of the morpholine moiety in drug design. We will explore its fundamental physicochemical properties, its profound impact on the pharmacokinetic profiles of drug candidates, and its direct contributions to pharmacodynamic activity. Through specific case studies of marketed drugs and detailed experimental workflows, this document will illuminate why and how this versatile heterocycle has become an indispensable tool for medicinal chemists.
The Fundamental Appeal: Physicochemical and Structural Properties of Morpholine
The power of the morpholine scaffold lies in its unique and advantageous structural and chemical attributes. This simple ring, containing both an amine and an ether, provides a finely tuned set of properties that are highly desirable in drug candidates.[2]
Basicity, Polarity, and Solubility
The morpholine ring possesses a delicate balance of lipophilic and hydrophilic character.[3] The presence of the oxygen atom withdraws electron density from the nitrogen, rendering it less basic (pKa ≈ 8.4) than comparable cyclic amines like piperidine.[1] This attenuated basicity is critical; the morpholine nitrogen can be protonated at physiological pH, which significantly enhances the aqueous solubility of the parent molecule—a crucial factor for drug formulation and bioavailability.[3][4] At the same time, the overall structure provides sufficient nonpolar surface area to facilitate membrane permeability.[4]
Conformational Rigidity and Vectorial Orientation
The chair-like conformation of the morpholine ring acts as a rigid, predictable scaffold.[3][5] This structural feature is invaluable for medicinal chemists as it allows for the precise, three-dimensional positioning of pharmacophoric substituents. By locking appended functional groups into specific spatial orientations, the morpholine scaffold helps to optimize interactions with biological targets, thereby increasing potency and selectivity.[3]
Hydrogen Bonding Capability
The oxygen atom in the morpholine ring is an effective hydrogen bond acceptor, while the N-H group (in secondary morpholines) can act as a hydrogen bond donor. This dual capacity allows morpholine-containing drugs to form crucial interactions within the binding sites of proteins, such as enzymes and receptors.[5][6] For instance, the morpholine oxygen can form key hydrogen bonds with the hinge region of many kinases, a critical interaction for potent inhibition.[5]
Optimizing Drug Disposition: The Role of Morpholine in Pharmacokinetics (ADME)
Perhaps the most significant contribution of the morpholine scaffold is its ability to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug molecule. A compound's ultimate success as a therapeutic agent hinges on its ability to reach its target in the body and persist for a sufficient duration.
Enhancing Metabolic Stability
The morpholine ring itself is generally resistant to metabolic degradation.[1] Incorporating this moiety can protect adjacent functional groups from enzymatic attack by Cytochrome P450 (CYP) enzymes, a common route of drug metabolism. This leads to a longer half-life and improved bioavailability.[7] For example, morpholine has been shown to have an improved profile against CYP3A4, a major drug-metabolizing enzyme.[3][7]
Improving Permeability and Efflux
The balanced physicochemical properties of morpholine aid in passive diffusion across biological membranes, including the challenging blood-brain barrier (BBB).[7][8] This has made it a particularly valuable scaffold for developing drugs that target the central nervous system (CNS).[3][7] Its ability to modulate lipophilicity helps drug candidates navigate the strict requirements for BBB penetration.[8]
The table below provides a conceptual comparison of how incorporating a morpholine moiety can favorably alter the properties of a hypothetical lead compound.
| Property | Lead Compound (e.g., with Piperidine) | Morpholine Analogue | Rationale for Improvement |
| Aqueous Solubility | Low | High | The protonated morpholine nitrogen at physiological pH increases hydrophilicity.[3] |
| LogP (Lipophilicity) | High | Moderate | The oxygen atom reduces overall lipophilicity, achieving a better hydrophilic-lipophilic balance.[3] |
| Metabolic Stability (t½) | Short | Long | Morpholine ring is less prone to CYP-mediated oxidation compared to other amines.[1][7] |
| hERG Inhibition | Potential Risk | Reduced Risk | Lowered basicity of the nitrogen reduces the likelihood of binding to the hERG potassium channel. |
| Brain Penetration | Variable | Potentially Improved | The scaffold provides a good balance of properties required to cross the blood-brain barrier.[7][8] |
Driving Efficacy: Pharmacodynamic Contributions of the Morpholine Scaffold
Beyond its role in pharmacokinetics, the morpholine ring often plays a direct and integral role in the pharmacophore, the part of the molecule responsible for its biological effect.[9][10]
Case Study: Gefitinib (Iressa) - An EGFR Kinase Inhibitor
Gefitinib is an anti-cancer drug used to treat non-small cell lung cancer. Its structure features a terminal morpholine ring that is critical for its activity.
-
Solubilizing Group: The morpholine acts as the primary solubilizing group, ensuring the drug is sufficiently soluble for oral administration and systemic distribution.[10]
-
Target Engagement: The morpholine's nitrogen atom forms a crucial hydrogen bond with a water molecule in the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) kinase. This interaction helps to anchor the inhibitor in the active site, leading to potent and selective inhibition.
Case Study: Linezolid (Zyvox) - An Antibiotic
Linezolid is an antibiotic used to treat serious infections caused by multi-resistant Gram-positive bacteria. The morpholine ring in Linezolid is a key component of its unique mechanism of action.[11]
-
Pharmacophore Component: The N-acetylated morpholine ring is an essential part of the pharmacophore. It binds to the A-site of the bacterial 50S ribosomal subunit, preventing the formation of the initiation complex required for protein synthesis. This mechanism is distinct from other protein synthesis inhibitors, which contributes to its effectiveness against resistant strains.
Case Study: Aprepitant (Emend) - An Antiemetic
Aprepitant is used to prevent nausea and vomiting caused by chemotherapy. It contains two morpholine rings that are vital for its function as a selective neurokinin-1 (NK1) receptor antagonist.[3]
-
Scaffold and Orientation: The central morpholine ring acts as a rigid scaffold, correctly positioning the two fluorophenyl groups for optimal interaction with the NK1 receptor.[3][12]
-
Solubility and CNS Penetration: A second morpholine moiety enhances the compound's solubility and helps it achieve the necessary brain penetration to act on NK1 receptors in the CNS.[3][7]
Visualization of Key Concepts
To better illustrate the principles discussed, the following diagrams created using Graphviz are provided.
Caption: Key Properties and Advantages of the Morpholine Scaffold.
Caption: Workflow for Morpholine-Mediated Lead Optimization.
Synthetic Methodologies and Experimental Protocols
The widespread use of morpholine is also due to its synthetic accessibility.[6][13] It can be readily incorporated into molecules using various established synthetic routes.
Common Synthetic Strategies
-
Reductive Amination: A common method involves the reaction of a morpholine derivative with an aldehyde or ketone in the presence of a reducing agent.
-
Nucleophilic Substitution: N-alkylation of morpholine with alkyl halides or sulfonates is a straightforward approach.
-
Ring Synthesis: While less common in late-stage functionalization, morpholine rings can be constructed from precursors like diethanolamine.[14]
Representative Experimental Protocol: N-Alkylation of Morpholine
This protocol describes a general procedure for the synthesis of an N-substituted morpholine via nucleophilic substitution, a foundational reaction in many medicinal chemistry campaigns.
Objective: To synthesize 4-(phenylmethyl)morpholine from morpholine and benzyl bromide.
Materials:
-
Morpholine (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) as solvent
-
Ethyl acetate and water for workup
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Stir plate, round-bottom flask, condenser, separatory funnel
Procedure:
-
To a 100 mL round-bottom flask, add morpholine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (20 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add benzyl bromide (1.05 eq) dropwise to the stirring suspension.
-
Attach a condenser and heat the reaction mixture to 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Self-Validation: The identity and purity of the resulting 4-(phenylmethyl)morpholine can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful completion of the protocol.
Conclusion and Future Perspectives
The morpholine scaffold is a powerful and proven tool in the arsenal of the medicinal chemist.[15] Its ability to confer favorable physicochemical properties, enhance pharmacokinetic profiles, and serve as a key pharmacophoric element has secured its status as a privileged structure in drug discovery.[1][9] From oncology to infectious diseases and CNS disorders, its impact is seen across a wide spectrum of therapeutic areas.[9][16]
Future research will likely focus on the synthesis of more complex and C-functionalized morpholine derivatives to explore new chemical space and biological targets.[17] As drug discovery continues to tackle increasingly challenging targets, the strategic application of well-understood and reliable scaffolds like morpholine will remain critical to the development of safe and effective medicines.
References
-
Galli, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]
-
ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]
-
Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved from [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Retrieved from [Link]
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]
-
ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Retrieved from [Link]
-
Kumari, S., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved from [Link]
-
Singh, S., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
-
Systematic chemical diversity expands complex morpholines. (n.d.). RSC. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
Galli, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]
-
NileRed. (2022). Morpholine Preparation from Diethanolamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]
-
ResearchGate. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]
-
Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. Retrieved from [Link]
-
ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 16. jchemrev.com [jchemrev.com]
- 17. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
An In-Depth Technical Guide to Terminal Alkynes in Bioconjugation Techniques
Abstract
The precise and stable covalent linkage of molecules to biological targets has become a cornerstone of modern chemical biology, drug discovery, and diagnostics. Among the array of chemical tools available, bioorthogonal reactions have emerged as singularly powerful for their ability to proceed within complex biological environments without interfering with native processes.[1][2] This guide provides an in-depth exploration of the terminal alkyne, a small, exceptionally versatile, and bio-inert functional group that serves as a central player in the "click chemistry" revolution. We will dissect the two paramount alkyne-azide cycloaddition reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—from a mechanistic and practical standpoint. This analysis is tailored for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental design, troubleshooting, and the strategic selection of the optimal conjugation chemistry for specific applications, from high-throughput screening to live-cell imaging and the construction of therapeutic conjugates.
The Principle of Bioorthogonality: The Terminal Alkyne's Niche
The concept of bioorthogonal chemistry, pioneered by Carolyn Bertozzi, describes reactions that can occur within living systems without cross-reacting with the vast array of functional groups present in a biological milieu.[1] For a reaction to be truly bioorthogonal, it must meet stringent criteria:
-
Chemical Orthogonality: The reactive partners must be mutually reactive only with each other and inert to endogenous functional groups like amines, thiols, and hydroxyls.[3]
-
Physiological Compatibility: The reaction must proceed efficiently under physiological conditions of temperature, pH, and in aqueous environments.[3]
-
Favorable Kinetics: The reaction must be rapid even at the low concentrations typical of biological systems.[2][3]
-
Biocompatibility: The reagents and any required catalysts must exhibit minimal toxicity.[3]
The terminal alkyne (a C≡C triple bond at the end of a molecule) and its reaction partner, the azide (–N₃), are the archetypal bioorthogonal pair. Their small size and general absence from biological systems make them ideal "handles" for selectively linking molecules.[2][4] The development of methods to site-specifically install these groups into biomolecules has unlocked unprecedented control over the creation of complex bioconjugates.[5][6]
Methods for Introducing Terminal Alkynes into Biomolecules
The strategic placement of a terminal alkyne is the critical first step in any bioconjugation workflow. The choice of method depends on the target biomolecule and the desired level of precision.
-
Metabolic Labeling: Unnatural amino acids or sugars bearing terminal alkyne groups can be fed to cells and incorporated directly into newly synthesized proteins or glycans through the cell's own metabolic machinery.[5] This allows for the labeling of entire classes of biomolecules.
-
Chemical Modification of Proteins: Amine-reactive reagents, such as NHS esters or STP esters containing a terminal alkyne, can be used to modify lysine residues or the N-terminus of a protein.[7][8][9] Similarly, maleimides functionalized with an alkyne can target cysteine residues.
-
Genetic Code Expansion: A powerful technique that allows for the site-specific incorporation of an unnatural amino acid containing a terminal alkyne at any desired position in a protein's sequence in response to a reprogrammed codon.[10][11]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the gold standard of click chemistry, a term coined by K. Barry Sharpless to describe reactions that are modular, high-yielding, and generate only inoffensive byproducts.[12][13] It involves the reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole linkage, a process dramatically accelerated by a copper(I) catalyst.[5][14]
Mechanism and Rationale
The role of the copper(I) catalyst is not merely to accelerate the reaction but to control its outcome. In the absence of the catalyst, the reaction is sluggish and produces a mixture of 1,4- and 1,5-regioisomers. The copper-catalyzed mechanism ensures the exclusive formation of the 1,4-isomer.[]
-
Causality of Catalysis: The reaction proceeds via the formation of a copper-acetylide intermediate. This intermediate then coordinates with the azide, holding it in the perfect orientation for the cycloaddition to occur, drastically lowering the activation energy and ensuring a single, predictable product.[] This regioselectivity is critical for creating homogenous bioconjugates where the spatial arrangement of the linked components is precisely defined.
// Connections "Alkyne" -> "Cu_Acetylide" [label=" + Cu(I)"]; "Cu_I" -> "Cu_Acetylide"; "Cu_Acetylide" -> "Coordination" [label=" + R₂-N₃"]; "Azide" -> "Coordination"; "Coordination" -> "Cycloaddition"; "Cycloaddition" -> "Intermediate"; "Intermediate" -> "Triazole" [label=" Protonation"]; "Intermediate" -> "Cu_I_Regen"; }
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Advantages and Limitations
The primary advantage of CuAAC is its exceptional efficiency. It is characterized by fast reaction kinetics and near-quantitative yields, even at low reactant concentrations.[16] However, its major drawback is the reliance on a copper catalyst.
-
The Problem with Copper: Copper ions, particularly Cu(I), can be cytotoxic by generating reactive oxygen species (ROS) that damage biomolecules like proteins and DNA. This toxicity severely limits the application of CuAAC in living cells or whole organisms.[17][18]
-
Field-Proven Solutions: To overcome this, the bioconjugation community has developed robust protocols that mitigate copper toxicity. The use of copper-chelating, accelerating ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is now standard.[19] These ligands serve a dual purpose: they stabilize the catalytically active Cu(I) oxidation state and protect the target biomolecule from copper-induced degradation.[20][21] Additionally, a reducing agent like sodium ascorbate is typically included to regenerate Cu(I) from any Cu(II) that forms via oxidation.[20]
Experimental Protocol: CuAAC Labeling of an Alkyne-Modified Protein
This protocol describes a general method for conjugating an azide-containing fluorescent dye to a protein that has been functionalized with a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-functionalized cargo (e.g., Azide-Fluor 545).
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).[20]
-
Ligand stock solution (e.g., 50 mM THPTA in water).[21]
-
Sodium Ascorbate stock solution (freshly prepared, 100 mM in water).[20]
-
Aminoguanidine stock solution (optional, to intercept ascorbate by-products).[16]
-
DMSO for dissolving hydrophobic cargo molecules.
-
Purification system (e.g., size-exclusion chromatography or dialysis).
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare fresh sodium ascorbate solution immediately before use. If the azide-cargo is hydrophobic, dissolve it in a minimal amount of DMSO before diluting in buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the components in the following order to prevent premature reduction of the copper: a. Add the alkyne-modified protein to the reaction buffer to the desired final volume. A typical final protein concentration is 1-10 mg/mL (approx. 20-200 µM). b. Add the azide-functionalized cargo. A 5- to 10-fold molar excess over the protein is common. c. Prepare a premix of CuSO₄ and the THPTA ligand in a separate tube (a 1:5 molar ratio of Cu:ligand is typical) and let it stand for 2-3 minutes.[20][21] Add this complex to the main reaction tube. A final copper concentration of 0.25 mM is often effective.[21] d. (Optional) Add aminoguanidine to a final concentration of ~5 mM.[20] e. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[21]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. The tube can be placed on a slow rotator.[20] For sensitive proteins, the reaction can be performed at 4°C, though it may require a longer incubation time.
-
Purification: Remove excess reagents and the catalyst by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
-
Characterization: Confirm successful conjugation using techniques such as SDS-PAGE (observing a shift in molecular weight), UV-Vis spectroscopy (to quantify dye incorporation), and mass spectrometry (for precise mass determination).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The critical need for a truly biocompatible click reaction for in vivo applications led to the development of SPAAC.[18] This ingenious approach eliminates the need for a toxic copper catalyst by harnessing the chemical potential energy stored in a strained ring system.[][23]
Mechanism and Rationale
SPAAC utilizes a cyclooctyne, an eight-membered ring containing a triple bond. The bond angles within this ring are severely distorted from the ideal 180° of a linear alkyne, creating significant ring strain (~18 kcal/mol).[24]
-
Causality of Strain-Promotion: This stored energy provides the driving force for the reaction.[18] When a cyclooctyne encounters an azide, it readily undergoes a [3+2] cycloaddition to form the more stable triazole ring, releasing the strain. This reaction proceeds efficiently at physiological temperatures without any catalyst.[] The development of various cyclooctyne reagents (e.g., DIBO, BCN, DIBAC) has been driven by the need to balance reactivity with stability and hydrophilicity.[25]
// Reactants "Cyclooctyne" [label="Strained Cyclooctyne\n(e.g., DBCO)", image="dbco_structure.png", shape=none]; "Azide" [label="Azide\nR-N₃", shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"];
// Transition State "TS" [label="Concerted [3+2]\nCycloaddition\n(Transition State)", shape=ellipse, style=dashed];
// Product "Product" [label="Triazole Product\n(Mixture of Regioisomers)", shape=Mdiamond, fillcolor="#FCE8E6", fontcolor="#202124"];
// Invisible nodes for layout node [width=0, height=0, label="", style=invis]; p1; p2;
// Edges "Cyclooctyne" -> p1 [arrowhead=none]; "Azide" -> p1 [arrowhead=none]; p1 -> "TS" [label="Strain Release\n(No Catalyst)"]; "TS" -> p2; p2 -> "Product" [arrowhead=none]; }
Caption: Reaction pathway for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Advantages and Limitations
The defining advantage of SPAAC is its excellent biocompatibility, making it the premier choice for labeling molecules on the surface of or inside living cells, and even in whole organisms.[23][26] However, this benefit comes with trade-offs.
-
Slower Kinetics: SPAAC reactions are generally slower than their copper-catalyzed counterparts.[25] This can necessitate higher concentrations of reagents or longer reaction times to achieve complete labeling.
-
Bulky Reagents: Cyclooctynes are significantly larger and more hydrophobic than a simple terminal alkyne, which can sometimes perturb the function of the biomolecule to which they are attached or hinder cell penetration.[25]
-
Lack of Regioselectivity: The uncatalyzed reaction produces a mixture of 1,4- and 1,5-triazole regioisomers, resulting in a less homogenous final product compared to CuAAC.[24]
-
Potential for Side Reactions: Highly reactive strained alkynes have been shown to sometimes react with nucleophiles other than azides, such as thiols on cysteine residues, which can lead to off-target labeling.[27]
Experimental Protocol: SPAAC Labeling of Cell-Surface Glycans
This protocol outlines a method for labeling cell-surface glycans that have been metabolically engineered to display azide groups, using a cyclooctyne-functionalized fluorescent dye.
Materials:
-
Adherent or suspension cells cultured in appropriate media.
-
Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) for metabolic labeling.
-
Cyclooctyne-functionalized dye (e.g., DBCO-Fluor 488).
-
Cell culture medium and PBS.
-
Flow cytometer or fluorescence microscope for analysis.
Step-by-Step Methodology:
-
Metabolic Labeling: a. Culture cells to the desired confluency. b. Replace the normal growth medium with a medium supplemented with the azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz). c. Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido sugar into cell-surface glycans.
-
Cell Preparation for Labeling: a. Gently harvest the cells. For adherent cells, use a non-enzymatic cell dissociation buffer. For suspension cells, pellet by gentle centrifugation. b. Wash the cells twice with cold PBS (containing 1% BSA to reduce non-specific binding).
-
SPAAC Reaction (Live Cell Labeling): a. Resuspend the cell pellet in cold PBS + 1% BSA. b. Add the DBCO-functionalized dye to the cell suspension. A final concentration of 10-50 µM is a good starting point. c. Incubate the cells for 30-60 minutes at 4°C or room temperature, protected from light. Gentle rocking can improve labeling efficiency.
-
Washing: a. Pellet the cells by gentle centrifugation. b. Remove the supernatant containing the unreacted dye. c. Wash the cells 2-3 times with cold PBS + 1% BSA to remove any non-covalently bound dye.
-
Analysis: a. Resuspend the final cell pellet in PBS or flow cytometry buffer. b. Analyze the labeled cells immediately by flow cytometry to quantify the fluorescence intensity or by fluorescence microscopy to visualize the location of the label.
Head-to-Head Comparison: Choosing the Right Tool for the Job
The decision to use CuAAC or SPAAC is a critical experimental choice dictated by the specific biological question and system under investigation. There is no single "better" method; rather, each is superior for a different set of applications.
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Causality & Rationale |
| Kinetics | Very Fast (10⁴ - 10⁵ M⁻¹s⁻¹) | Moderate to Fast (10⁻¹ - 10³ M⁻¹s⁻¹)[18] | The Cu(I) catalyst dramatically lowers the activation energy, leading to faster rates than strain-release alone. |
| Biocompatibility | Low (toxic in living systems)[18] | High (suitable for in vivo use)[26] | The absence of the cytotoxic copper catalyst is the defining feature of SPAAC's biocompatibility. |
| Regioselectivity | Exclusive 1,4-isomer[14] | Mixture of 1,4- and 1,5-isomers[24] | The copper catalyst templates the reaction to yield a single, predictable regioisomer. |
| Reagent Size | Small (Terminal Alkyne) | Bulky (Cyclooctyne) | The small alkyne is less likely to perturb biomolecule function. The bulky cyclooctyne is required for strain. |
| Ideal Applications | In vitro conjugations, material science, proteomics from lysates, high-throughput screening.[27] | Live-cell imaging, in vivo tracking, surface labeling of living organisms, therapeutic development.[18] | CuAAC is chosen for speed and efficiency when cytotoxicity is not a concern. SPAAC is chosen when preserving biological viability is paramount. |
Applications in Drug Development and Biomedical Research
The power and versatility of alkyne-based bioconjugation have made it an indispensable tool across the pharmaceutical and biotechnology landscape.[28][29]
-
Antibody-Drug Conjugates (ADCs): Click chemistry enables the site-specific attachment of potent cytotoxic drugs to antibodies.[19] This precise control over the drug-to-antibody ratio (DAR) and conjugation site leads to more homogenous ADCs with improved therapeutic windows compared to traditional, non-specific conjugation methods.
-
Drug Discovery: CuAAC is widely used for the rapid, parallel synthesis of large libraries of potential drug candidates for high-throughput screening.[30][31] It is also a key tool in fragment-based drug discovery, where small, weakly binding fragments are "clicked" together to create high-affinity leads.[28]
-
Proteomics and Target Identification: Terminal alkyne probes are used in activity-based protein profiling (ABPP) to covalently label active enzymes in complex proteomes, allowing for their identification and characterization.[32]
-
Biomedical Imaging: Both CuAAC and SPAAC are used to attach imaging agents—such as fluorescent dyes for microscopy or radionuclides for PET imaging—to targeting molecules like peptides or antibodies, enabling the visualization of biological processes in real-time.[17][31]
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using click chemistry.
Conclusion and Future Outlook
Terminal alkyne-mediated bioconjugation has fundamentally transformed our ability to construct complex, functional biomolecular assemblies. The choice between the rapid, efficient CuAAC for in vitro systems and the biocompatible SPAAC for living systems provides a versatile toolkit for nearly any bioconjugation challenge. The ongoing development of faster and more stable SPAAC reagents, novel bioorthogonal reaction pairs, and the integration of these chemical tools with cutting-edge technologies like artificial intelligence for drug design promises an exciting future.[17] As our ability to precisely manipulate biological systems at the molecular level continues to grow, the terminal alkyne will undoubtedly remain a small but mighty cornerstone of innovation in medicine and biology.
References
- Title: Click Chemistry for Drug Development and Diverse Chemical–Biology Applications Source: Google Search URL
- Title: Recent applications of click chemistry in drug discovery Source: PubMed URL
- Title: Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends Source: European Journal of Chemistry URL
- Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: PMC - NIH URL
- Title: The Use of Click Chemistry in Drug Development Applications Source: ResearchGate URL
- Title: What are the most common pharmaceutical applications of click chemistry?
- Title: Research review on bioorthogonal chemistry and click chemistry Source: ResearchGate URL
- Title: Advances in click chemistry for drug discovery and development Source: PubMed URL
- Title: Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality Source: PMC - NIH URL
- Title: Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples Source: Google Search URL
- Title: A comparative analysis of CuAAC and SPAAC for bioconjugation.
- Title: Bioorthogonal Chemistry and Its Applications Source: ACS Publications URL
- Title: Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition Source: Springer Protocols URL
- Title: Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria Source: Biochemistry URL
- Title: Terminal Alkyne Reagents Source: Vector Labs URL
- Title: "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation" Source: Current Protocols in Chemical Biology - Jena Bioscience URL
- Title: Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids Source: Royal Society of Chemistry URL
- Title: Bioorthogonal chemistry in living animals Source: National Science Review - Oxford Academic URL
- Title: Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC)
- Title: Utilization of alkyne bioconjugations to modulate protein function Source: PMC - NIH URL
- Title: Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- Title: Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Title: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
- Title: Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Title: Bioconjugation reagents Source: Lumiprobe URL
- Title: Selective N-terminal functionalization of native peptides and proteins Source: PMC - NIH URL
- Title: On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases Source: Journal of the American Chemical Society URL
- Title: Utilization of Alkyne Bioconjugations to Modulate Protein Function Source: ResearchGate URL
- Title: Utilization of Alkyne Bioconjugations to Modulate Protein Function Source: ResearchGate URL
- Title: Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition Source: PMC - NIH URL
- Title: Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications Source: ACS Omega URL
- Title: Overview of Copper-Free Click Chemistry Source: ChemPep URL
- Title: N-terminal protein modification with an alkyne Modification of the...
- Title: Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications Source: ACS Omega URL
- Title: Overview of Copper-Free Click Chemistry Source: ChemPep URL
- Title: N-terminal protein modification with an alkyne Modification of the...
- Title: N-terminal protein modification with an alkyne Modification of the...
- Title: Click Chemistry has found wide application in bioconjugation Source: Springer Nature Experiments URL
- Title: Biosynthetic Pathway to Amino Acids with a Terminal Alkyne Source: ChemistryViews URL
- Title: Click Chemistry has found wide application in bioconjugation Source: Springer Nature Experiments URL
- Title: Unfolding Potential of Click Chemistry in Bioconjugation: A Review Source: WMO College, Muttil URL
- Title: Biosynthetic Pathway to Amino Acids with a Terminal Alkyne Source: ChemistryViews URL
- Title: Click Chemistry Conjugations Source: Springer Nature Experiments URL
- Title: Unfolding Potential of Click Chemistry in Bioconjugation: A Review Source: WMO College, Muttil URL
- Title: An Overview of Recent Advances in Biomedical Applications of Click Chemistry Source: ACS Publications URL
Sources
- 1. eurjchem.com [eurjchem.com]
- 2. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemistryviews.org [chemistryviews.org]
- 14. pubs.acs.org [pubs.acs.org]
- 16. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 17. Advances in click chemistry for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 20. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jenabioscience.com [jenabioscience.com]
- 23. chempep.com [chempep.com]
- 24. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 27. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. What are the most common pharmaceutical applications of click chemistry? | AAT Bioquest [aatbio.com]
- 32. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Safe Handling and Storage of Terminal Alkyne Compounds
For researchers, scientists, and professionals in drug development, terminal alkynes are invaluable building blocks in organic synthesis. Their unique reactivity, stemming from the acidic proton and the electron-rich carbon-carbon triple bond, allows for a diverse range of chemical transformations. However, this same reactivity necessitates a thorough understanding and strict adherence to specific handling and storage protocols to mitigate potential hazards. This guide provides an in-depth exploration of the best practices for working with terminal alkyne compounds, grounded in scientific principles and field-proven experience.
The Chemical Personality of Terminal Alkynes: Understanding the "Why" Behind the Hazard
Terminal alkynes (R-C≡C-H) possess a distinct chemical character that dictates their handling requirements. Unlike their internal alkyne counterparts (R-C≡C-R'), the presence of a hydrogen atom on a sp-hybridized carbon imparts notable acidity. This acidity is a cornerstone of their synthetic utility but also a primary source of potential hazards.
The sp-hybridized carbon atom in a terminal alkyne has 50% s-character, which is significantly higher than the sp² (33%) and sp³ (25%) carbons in alkenes and alkanes, respectively. This high s-character means the electrons in the C-H bond are held closer to the carbon nucleus, making the proton more readily abstracted by a base.[1][2] This increased acidity is reflected in their pKa values, which are generally around 25, making them far more acidic than alkenes (pKa ≈ 44) and alkanes (pKa ≈ 50).[1][3]
This acidic nature allows for the facile formation of metal acetylides (R-C≡C⁻M⁺) when terminal alkynes are exposed to metals or strong bases. While synthetically useful, certain metal acetylides, particularly those of heavy metals like copper, silver, and mercury, are highly unstable and can be dangerously explosive.[4]
Furthermore, the triple bond itself is a region of high electron density, making terminal alkynes susceptible to polymerization, oxidation, and other addition reactions. Low-molecular-weight terminal alkynes can be volatile and flammable, adding another layer of risk.
Prudent Storage: Preserving Integrity and Ensuring Safety
The proper storage of terminal alkyne compounds is the first line of defense against accidents and degradation. The key principles revolve around controlling the storage environment and preventing contact with incompatible materials.
General Storage Guidelines
-
Segregation is Paramount: Store terminal alkynes separately from strong oxidizing agents, strong bases, and heavy metal salts to prevent the formation of explosive acetylides or other violent reactions.
-
Cool, Dark, and Dry: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. Elevated temperatures can accelerate decomposition and polymerization.
-
Inert Atmosphere: For particularly sensitive or reactive terminal alkynes, storage under an inert atmosphere of nitrogen or argon is recommended to prevent oxidation and reaction with atmospheric moisture.
-
Appropriate Containers: Use tightly sealed, appropriate containers. For liquids, amber glass bottles with securely fitting caps are suitable. For solids, sealed glass or polyethylene containers are recommended. Ensure containers are clearly and accurately labeled with the compound name, date received, and any specific hazard warnings.
Quantitative Storage Parameters
| Parameter | Guideline | Rationale |
| Storage Temperature | 2-8 °C (refrigerated) for volatile or thermally sensitive compounds. Room temperature for stable, higher molecular weight compounds. | Reduces vapor pressure and slows decomposition/polymerization. |
| Atmosphere | Inert gas (Nitrogen or Argon) for sensitive compounds. | Prevents oxidation and reaction with moisture. |
| Container Material | Glass or other inert materials. Avoid contact with incompatible metals. | Prevents catalytic decomposition or formation of metal acetylides. |
| Light Exposure | Store in amber bottles or in the dark. | Prevents light-induced decomposition or polymerization. |
Safe Handling in the Laboratory: A Step-by-Step Approach
Meticulous handling of terminal alkynes is crucial to ensure the safety of laboratory personnel and the success of experimental work. The following protocols provide a framework for the safe handling of both liquid and solid terminal alkyne compounds.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling terminal alkynes:
-
Safety goggles or a face shield
-
Flame-resistant lab coat
-
Chemically resistant gloves (nitrile or neoprene are generally suitable, but always check the specific compound's Safety Data Sheet)
Handling Liquid Terminal Alkynes Under Inert Atmosphere
This protocol is essential for air- and moisture-sensitive liquid terminal alkynes.
Protocol:
-
Prepare Inert Atmosphere Setup: Assemble your reaction apparatus (e.g., a round-bottom flask with a condenser and nitrogen/argon inlet) and ensure all connections are secure. A Schlenk line or a balloon filled with inert gas can be used.[5][6]
-
Dry Glassware and Syringes: Thoroughly dry all glassware and syringes in an oven or by flame-drying under vacuum to remove any traces of water.
-
Purge the System: Flush the entire apparatus with a steady stream of inert gas for several minutes to displace any air. Maintain a positive pressure of the inert gas throughout the experiment.[5]
-
Transfer Alkyne via Syringe: Using a clean, dry syringe, carefully withdraw the desired amount of the liquid terminal alkyne from the storage bottle. It is good practice to first flush the syringe with the inert gas.
-
Add to Reaction Vessel: Slowly add the terminal alkyne to the reaction vessel via a rubber septum. Ensure the addition is done at a controlled rate, especially if the reaction is exothermic.
Handling Solid Terminal Alkynes Under Inert Atmosphere
This protocol is for handling solid terminal alkynes that are sensitive to air or moisture.
Protocol:
-
Weighing the Solid: If available, use a glovebox to weigh the solid terminal alkyne. If a glovebox is not available, you can create a temporary inert atmosphere in a weighing boat placed inside a larger container that is being purged with inert gas.
-
Transfer to Addition Apparatus: Quickly transfer the weighed solid to a solid addition funnel or directly into the reaction flask under a positive flow of inert gas.
-
Purge the Reaction Vessel: Ensure the main reaction vessel is thoroughly purged with an inert gas before the addition of the solid.
-
Addition to the Reaction: Add the solid to the reaction mixture in a controlled manner. If using a solid addition funnel, this can be done portion-wise.
The Specter of Metal Acetylides: Prevention and Mitigation
The formation of explosive metal acetylides is arguably the most significant hazard associated with terminal alkynes. These compounds can be sensitive to shock, friction, and heat, and their unintended formation must be rigorously avoided.
Incompatible Metals
The following metals and their salts are known to form highly unstable acetylides and should be avoided in contact with terminal alkynes, especially in the presence of a base or moisture:
-
Copper and its alloys (brass, bronze)
-
Silver
-
Mercury
-
Heavy metals in general
Preventing Acetylide Formation
-
Material Selection: Use glassware for reactions and storage. If metal equipment is necessary, ensure it is made of stainless steel, which is generally less reactive. Avoid using brass or bronze fittings on gas lines or reaction setups for acetylene or other volatile alkynes.
-
Avoid Basic Conditions with Incompatible Metals: The presence of a base significantly promotes the formation of metal acetylides. Be particularly cautious in reactions where a base is used in the presence of any of the aforementioned metals.
-
Scrupulous Cleanliness: Ensure all glassware and equipment are thoroughly cleaned to remove any traces of heavy metal residues from previous reactions.
An Illustrative Case: A Near Miss with Calcium Carbide
A laboratory incident involved a fire erupting from a locked wooden cupboard containing hazardous chemicals. A laboratory attendant, upon seeing white fumes and flames, instinctively used water to extinguish the fire, which only intensified it. The cause was later identified as calcium carbide, which reacts with moisture to produce flammable acetylene gas. This case underscores the importance of understanding the reactivity of acetylide precursors and the proper response to incidents.[4]
Reaction Quenching and Work-up: Neutralizing the Hazard
Properly quenching a reaction containing terminal alkynes and their derivatives is a critical step in ensuring safety. The goal is to neutralize any unreacted starting materials, reactive intermediates (like acetylides), and reagents.
General Quenching Protocol:
-
Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath to control any potential exotherm.
-
Slow and Controlled Addition: Slowly add a quenching agent. For reactions where metal acetylides may be present, a proton source is typically used. A saturated aqueous solution of ammonium chloride is a common and effective quenching agent. For highly reactive mixtures, the quenching agent should be added dropwise with vigorous stirring.[7]
-
Monitor for Gas Evolution: Be aware of any gas evolution during quenching and ensure the reaction vessel is not sealed.
-
Ensure Complete Quenching: Continue adding the quenching agent until no further reaction (e.g., bubbling, color change) is observed.
Waste Disposal: A Responsible Conclusion
The disposal of terminal alkyne waste requires careful consideration to prevent the formation of hazardous materials in waste streams.
Disposal Guidelines:
-
Segregate Waste Streams: Do not mix terminal alkyne waste with waste containing heavy metals.[8]
-
Neutralize Reactive Species: Before disposal, ensure that any reactive species, such as acetylide anions, have been quenched as described above.
-
Label Waste Containers Clearly: All waste containers must be clearly labeled with their contents, including the fact that they contain terminal alkyne waste.
-
Consult Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.[9][10][11] For unknown chemical waste, a characterization form should be completed and submitted to the environmental health and safety office.[12]
Terminal Alkynes in Common Reactions: A Hazard-Aware Perspective
Many common synthetic transformations utilize terminal alkynes. It is essential to be aware of the potential hazards in the context of these specific reactions.
Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, often employs a copper(I) co-catalyst.[8][13][14] While this reaction is incredibly powerful, the use of copper necessitates strict anaerobic and anhydrous conditions to prevent the formation of explosive copper acetylides. The use of a suitable amine base is also critical to the reaction's success and safety.
Acetylide Alkylation
The deprotonation of terminal alkynes to form acetylide anions, followed by reaction with an alkyl halide, is a fundamental C-C bond-forming reaction.[15] The strong bases used in this reaction (e.g., sodium amide, n-butyllithium) are themselves hazardous and require careful handling under an inert atmosphere. The resulting acetylide is a potent nucleophile and base, and the reaction must be carefully controlled.
Conclusion: A Culture of Safety
Terminal alkynes are indispensable tools in the arsenal of the modern synthetic chemist. Their safe and effective use hinges on a deep understanding of their chemical properties and a disciplined approach to their handling and storage. By internalizing the principles and protocols outlined in this guide, researchers can confidently harness the synthetic power of terminal alkynes while maintaining the highest standards of laboratory safety.
References
-
Approximate pKa chart of the functional groups: values to know. (n.d.). Retrieved January 20, 2026, from [Link]
-
10.8: Acidity of Terminal Alkynes. (2019, February 13). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Acidity of Terminal Alkynes. (n.d.). Thea. Retrieved January 20, 2026, from [Link]
- Method for preventing polymers formation in styrene storage containers. (n.d.). Google Patents.
-
Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
For each indicated proton, suggest an approximate pK a value from Table 4.5. Rationalize your choice. (b). (2024, February 12). Pearson. Retrieved January 20, 2026, from [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013, July 2). ChemistryViews. Retrieved January 20, 2026, from [Link]
-
Ch 9 Alkynes Study Guide. (n.d.). Retrieved January 20, 2026, from [Link]
-
Performing a Reaction Under an Inert Atmosphere. (2017, January 17). YouTube. Retrieved January 20, 2026, from [Link]
-
procedure for disposing of hazardous waste. (n.d.). MIT. Retrieved January 20, 2026, from [Link]
-
Case Studies on Laboratory Accident. (n.d.). Retrieved January 20, 2026, from [Link]
-
Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved January 20, 2026, from [Link]
-
SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx). (2018, May 3). Glen Research. Retrieved January 20, 2026, from [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). sioc-journal.cn. Retrieved January 20, 2026, from [Link]
-
Alkynes and Synthesis. (2013, June 24). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
9: Alkynes - An Introduction to Organic Synthesis. (2022, September 24). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Thermal decomposition. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
9.4: Hydration of Alkynes. (2024, September 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved January 20, 2026, from [Link]
-
Preparation of Alkynes by Elimination Reactions - Practice Problems. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved January 20, 2026, from [Link]
-
Experimenting with Danger. (2011, October 21). YouTube. Retrieved January 20, 2026, from [Link]
-
CSB Releases Investigation into 2010 Texas Tech Laboratory Accident; Case Study Identifies Systemic Deficiencies in University Safety Management Practices. (2011, October 19). U.S. Chemical Safety and Hazard Investigation Board. Retrieved January 20, 2026, from [Link]
-
A Case Study of a Student Lab Accident and Followup. (2025, February 5). Reddit. Retrieved January 20, 2026, from [Link]
-
Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022, April 26). ACS Omega. Retrieved January 20, 2026, from [Link]
-
Cases of near misses in chemical laboratories of universities and their countermeasures. (n.d.). Retrieved January 20, 2026, from [Link]
-
-
Alkynes: An Introduction to Organic Synthesis. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
-
Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved January 20, 2026, from [Link]
-
Terminal alkyne synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis (5) - Reactions of Alkynes. (2014, January 29). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
10.8: Alkynes. (2021, December 15). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry. (2022, December 30). MDPI. Retrieved January 20, 2026, from [Link]
-
Alkyne Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved January 20, 2026, from [Link]
-
Chemicals and Hazardous Materials. (n.d.). Harvard Environmental Health and Safety. Retrieved January 20, 2026, from [Link]
-
Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules?. (n.d.). Chemical Reviews. Retrieved January 20, 2026, from [Link]
-
Alkyne Reactions. (2021, March 23). YouTube. Retrieved January 20, 2026, from [Link]
-
Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (n.d.). Retrieved January 20, 2026, from [Link]
-
CH13 Hydrocarbons Shobhit Nirwan. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]
-
Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory. (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ch 9 Alkynes Study Guide [api.motion.ac.in]
- 3. thea.study [thea.study]
- 4. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistryviews.org [chemistryviews.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. web.mit.edu [web.mit.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. mdpi.com [mdpi.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 4-(Pent-4-yn-1-yl)morpholine
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Bioorthogonal Chemistry in Modern Research
In the landscape of contemporary chemical biology and drug development, the ability to perform specific chemical reactions within a complex biological milieu is paramount. Bioorthogonal chemistry, a field that encompasses reactions that proceed in living systems without interfering with native biochemical processes, has emerged as a critical enabling technology.[1] Among the arsenal of bioorthogonal reactions, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) stands out for its efficiency and, most notably, its copper-free nature, which circumvents the cytotoxicity associated with the more traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This technical guide provides an in-depth exploration of SPAAC with a focus on the utility of functionalized linear alkynes, exemplified by 4-(pent-4-yn-1-yl)morpholine. While highly strained cyclooctynes are renowned for their rapid reaction kinetics, simpler, more synthetically accessible alkynes also have a significant role in bioconjugation strategies. This document will delve into the mechanistic underpinnings of SPAAC, provide detailed experimental protocols, and offer insights into the practical application of this powerful ligation technique.
The Mechanism and Merits of Strain-Promoted Azide-Alkyne Cycloaddition
The foundational principle of SPAAC lies in the use of a strained alkyne that readily reacts with an azide via a [3+2] dipolar cycloaddition to form a stable triazole linkage. The inherent ring strain of cyclooctynes significantly lowers the activation energy of this reaction, allowing it to proceed at physiological temperatures and pH without the need for a catalyst.
The key advantages of SPAAC include:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and organisms.
-
High Selectivity: The azide and alkyne functional groups are bioorthogonal, meaning they are abiotic and do not cross-react with the vast array of functional groups found in biological systems.
-
Favorable Kinetics: While the kinetics are highly dependent on the specific strained alkyne used, many cyclooctyne derivatives offer reaction rates that are sufficiently fast for in vivo labeling and imaging studies.
-
Stability of the Triazole Linkage: The resulting triazole ring is exceptionally stable, ensuring that the formed conjugate remains intact under physiological conditions.
While highly strained cyclooctynes like dibenzocyclooctyne (DBCO) derivatives offer very fast reaction rates, simpler terminal alkynes such as this compound can also participate in cycloaddition reactions, albeit at a slower rate. These less-strained alkynes may require elevated temperatures or longer reaction times to achieve high conversion but can be advantageous due to their ease of synthesis and incorporation into small molecules. The presence of the morpholine group in this compound can also enhance aqueous solubility, a desirable property for bioconjugation reactions.
Characterization of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO | |
| Molecular Weight | 153.22 g/mol | |
| CAS Number | 14044-59-8 | |
| SMILES | C#CCCCN1CCOCC1 |
Experimental Protocols
The following protocols are provided as a general framework for utilizing a terminal alkyne like this compound in a SPAAC reaction. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, is recommended for each specific application.
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol describes the conjugation of an azide-modified biomolecule (e.g., a protein or a nucleic acid) with this compound.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF, if needed for alkyne solubility)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10-100 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule solution with the desired molar excess of the this compound stock solution. A 10- to 50-fold molar excess of the alkyne is a good starting point.
-
If using an organic co-solvent, ensure the final concentration does not exceed 5-10% (v/v) to maintain the integrity of the biomolecule.
-
-
Incubation:
-
Incubate the reaction mixture at a suitable temperature. For terminal alkynes, this may range from room temperature (25°C) to 37°C or higher to facilitate the reaction.
-
Reaction times can vary from a few hours to overnight. The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Once the reaction is complete, remove the excess unreacted alkyne and any byproducts.
-
For proteins, size-exclusion chromatography or dialysis are effective purification methods.
-
-
Characterization:
-
Confirm the successful conjugation using appropriate analytical techniques, such as mass spectrometry (to confirm the mass of the conjugate) or spectroscopy (if the alkyne or azide contains a reporter tag).
-
Visualizing the Workflow
Caption: A generalized workflow for a SPAAC bioconjugation experiment.
Factors Influencing SPAAC Kinetics and Experimental Design
The rate of a SPAAC reaction is influenced by several factors. While this compound is not a highly strained alkyne, understanding these factors is crucial for optimizing reaction conditions.
-
Alkyne Structure: The primary determinant of SPAAC reaction rates is the degree of ring strain in the alkyne. Cyclooctynes with higher strain energies react faster. For linear alkynes, the electronic environment around the alkyne can play a role.
-
Azide Structure: The electronic properties of the azide can also influence the reaction rate. Electron-withdrawing groups on the azide can sometimes accelerate the reaction.
-
Solvent: The choice of solvent can impact the reaction rate. While aqueous buffers are necessary for bioconjugations, the addition of organic co-solvents can sometimes enhance the solubility of hydrophobic alkynes and influence the transition state of the reaction.
-
Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate. This is a particularly important consideration for less reactive alkynes.
-
pH: The pH of the reaction medium can also affect the rate of SPAAC, although the effect is generally less pronounced than for other bioconjugation reactions.
The Role of the Morpholine Moiety
The morpholine group in this compound is a key structural feature. Morpholine is a heterocyclic amine that is widely used in medicinal chemistry to improve the pharmacokinetic properties of drug candidates. In the context of a SPAAC reagent, the morpholine moiety can:
-
Enhance Aqueous Solubility: The polar nature of the morpholine ring can improve the solubility of the alkyne in aqueous buffers, which is highly advantageous for bioconjugation reactions.
-
Modify Pharmacokinetics: If the alkyne is being used to label a therapeutic molecule, the morpholine group may influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Provide a Site for Further Functionalization: The nitrogen atom in the morpholine ring could potentially be used as a handle for further chemical modification, although this would require specific reaction conditions.
Visualizing the SPAAC Mechanism
Caption: The concerted mechanism of Strain-Promoted Azide-Alkyne Cycloaddition.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and other SPAAC reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood.
-
Storage: Store the reagent in a tightly sealed container in a cool, dry place, away from sources of ignition.
-
Disposal: Dispose of chemical waste in accordance with local regulations.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion and Future Perspectives
Strain-Promoted Azide-Alkyne Cycloaddition is a cornerstone of modern bioorthogonal chemistry, enabling researchers to forge stable covalent linkages in complex biological systems. While highly strained cyclooctynes offer the fastest reaction kinetics, the accessibility and favorable physicochemical properties of functionalized linear alkynes like this compound provide a valuable alternative for a range of applications. The morpholine moiety, in particular, offers advantages in terms of aqueous solubility, making this class of reagents attractive for bioconjugation. As the field of chemical biology continues to evolve, the development and application of new and diverse SPAAC reagents will undoubtedly play a central role in advancing our understanding of biological processes and in the creation of novel diagnostics and therapeutics.
References
-
PubChem. (n.d.). 4-Morpholinopiperidine. Retrieved from [Link]
-
Scholarship@Western. (n.d.). Strained alkyne polymers capable of SPAAC via ring-opening methesis polymerization. Retrieved from [Link]
-
ResearchGate. (2025). Cyclooctyne End-Functionalized Poly(morpholine-2,5-dione)s. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
ACS Publications. (2021). Bioorthogonal Chemistry and Its Applications. Retrieved from [Link]
- Google Patents. (n.d.). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
-
PubMed Central (PMC). (n.d.). Bioorthogonal chemistry: strategies and recent development. Retrieved from [Link]
-
ResearchGate. (2025). Research review on bioorthogonal chemistry and click chemistry. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation. Retrieved from [Link]
-
Bioconjugation Application Notes. (n.d.). Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). SPAAC iClick: progress towards a bioorthogonal reaction in-corporating metal ions. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Strain-promoted azide–alkyne cycloaddition (SPAAC); (b) substituted.... Retrieved from [Link]
-
PharmaCompass. (n.d.). 4-(Piperidin-4-Yl)Morpholine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Retrieved from [Link]
-
PubMed. (n.d.). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Retrieved from [Link]
Sources
Application Notes and Protocols for Bioconjugation of Peptides and Proteins with 4-(Pent-4-YN-1-YL)morpholine
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Elevating Bioconjugates with a Privileged Scaffold
In the landscape of modern therapeutics and research, the precise chemical modification of peptides and proteins is a cornerstone of innovation.[1] Bioconjugation, the covalent attachment of molecules to biomolecules, enables the enhancement of pharmacokinetic properties, the introduction of imaging agents, and the targeted delivery of therapeutic payloads.[1][2] The choice of the conjugation reagent is paramount, not only for the efficiency of the reaction but also for the ultimate biological activity and developability of the resulting conjugate.
This guide details the application of 4-(Pent-4-YN-1-YL)morpholine , a versatile reagent for the introduction of a terminal alkyne handle onto peptides and proteins. The terminal alkyne is a key functional group for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[3][4] Specifically, this reagent paves the way for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a powerful tool for bioconjugation.[5][6][7]
The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry. Its incorporation into molecules has been shown to improve physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability.[8][9][10] By using this compound, researchers can not only access the power of click chemistry but also potentially bestow these beneficial properties upon their peptide and protein conjugates.[11]
The Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of this compound in bioconjugation is to serve as a handle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between the alkyne-modified biomolecule and an azide-functionalized molecule of interest (e.g., a drug, a dye, or a PEG chain).
The reaction is typically carried out in aqueous buffers and is highly specific, with the azide and alkyne groups being largely inert to the functional groups found in proteins.[] A copper(I) catalyst is essential for the reaction, which is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[5][7] To protect the biomolecule from oxidative damage by reactive oxygen species that can be generated during the reaction, a copper-chelating ligand is often included.[5][6][7]
An alternative, copper-free click chemistry reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][13] SPAAC utilizes a strained cyclooctyne instead of a terminal alkyne and does not require a metal catalyst, which can be advantageous when working with sensitive biological systems or in vivo applications where copper toxicity is a concern.[13][14] However, the synthesis of strained cyclooctynes can be more complex.[15]
Experimental Workflow Overview
The overall process for bioconjugation using this compound can be broken down into three main stages:
-
Activation and Labeling: The peptide or protein is first functionalized with this compound to introduce the terminal alkyne handle. This typically involves the activation of a carboxyl group on the morpholine reagent (or the protein) to form an amide bond with a primary amine (e.g., the N-terminus or a lysine side chain) on the biomolecule.
-
Click Reaction: The alkyne-modified biomolecule is then reacted with an azide-functionalized molecule of interest via CuAAC.
-
Purification and Characterization: The final bioconjugate is purified to remove unreacted components and then characterized to confirm successful conjugation and assess purity.
Protocol 1: Functionalization of Peptides and Proteins with this compound
This protocol describes the introduction of the terminal alkyne handle onto a peptide or protein using standard carbodiimide chemistry to form a stable amide bond.
Materials and Reagents:
-
Peptide or protein of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or MES buffer, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Dissolve the peptide or protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare stock solutions of EDC (100 mM) and NHS (100 mM) in anhydrous DMSO or water immediately before use.
-
Prepare a stock solution of this compound (100 mM) in anhydrous DMSO.
-
-
Activation of the Protein (Amine-Reactive Labeling):
-
This protocol assumes the carboxyl group on the protein is activated for reaction with the amine of a modified this compound. An alternative is to activate the carboxyl group of a derivative of the morpholine compound.
-
For this example, we will assume a scenario where a primary amine on the protein (e.g., lysine) is targeted. A common method is to first activate the carboxyl groups on the protein using EDC and NHS, followed by the addition of an amine-containing linker, which in a modified strategy could be an amino-derivative of the morpholine compound.
-
A more direct approach for this specific reagent is to target carboxyl groups on the protein (aspartate, glutamate, C-terminus). In this case, the morpholine nitrogen would need to be part of the coupling reaction, which is not its primary role here. Therefore, the most common strategy would be to use a derivative of this compound that contains a reactive group for amines, such as an NHS ester. For the purpose of this protocol, we will proceed with a conceptual workflow where the morpholine compound is coupled to a protein's carboxyl groups via its secondary amine, a less common but feasible route under specific conditions, or more ideally, using a pre-activated version of the morpholine reagent.
-
-
Labeling Reaction (Conceptual):
-
To a solution of the peptide or protein, add a 10-20 fold molar excess of this compound.
-
Add EDC and NHS to the reaction mixture to a final concentration of 5 mM and 10 mM, respectively. The molar ratio of Protein:EDC:NHS:Morpholine reagent should be optimized.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Alkyne-Modified Protein:
-
Remove the excess labeling reagent and byproducts by dialysis against PBS, pH 7.4, or by using size-exclusion chromatography.
-
The purified alkyne-modified protein can be stored at -20°C or -80°C for future use.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the alkyne-modified peptide or protein and an azide-functionalized molecule.
Materials and Reagents:
-
Alkyne-modified peptide or protein (from Protocol 1)
-
Azide-functionalized molecule of interest (e.g., azide-PEG, azide-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)
Reagent Preparation and Concentration Table:
| Reagent | Stock Concentration | Final Concentration | Molar Excess (relative to protein) |
| Alkyne-Protein | 1-10 mg/mL | 10-100 µM | 1x |
| Azide-Molecule | 10 mM in DMSO | 100 µM - 1 mM | 10-100x |
| CuSO₄ | 20 mM in H₂O | 50 µM - 1 mM | 5-100x |
| Sodium Ascorbate | 100 mM in H₂O | 1-5 mM | 100-500x |
| THPTA | 50 mM in H₂O | 250 µM - 5 mM | 25-500x (5x relative to Cu) |
Step-by-Step Methodology:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the azide-functionalized molecule in the Reaction Buffer.
-
In a separate tube, prepare the copper catalyst solution by premixing the CuSO₄ and THPTA ligand. Let it stand for a few minutes.[3] The recommended ligand to copper ratio is 5:1 to protect the biomolecule.[5][6][7]
-
-
Initiate the Click Reaction:
-
Add the premixed CuSO₄/THPTA solution to the protein-azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[3][5]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C overnight if the protein is sensitive to room temperature incubation. Protect the reaction from light if using a light-sensitive azide molecule.[3]
-
-
Purification of the Bioconjugate:
-
After the reaction is complete, purify the bioconjugate to remove the copper catalyst, excess reagents, and unreacted starting materials. This can be achieved by dialysis, size-exclusion chromatography, or affinity chromatography if a tag was conjugated.
-
Visualizing the Workflow
CuAAC Reaction Mechanism
Caption: The CuAAC reaction mechanism.
Experimental Workflow Diagram
Caption: The experimental workflow for bioconjugation.
Characterization of Bioconjugates
Thorough characterization is crucial to confirm the identity, purity, and integrity of the final bioconjugate.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A noticeable shift in the molecular weight of the protein after conjugation can indicate the successful attachment of the molecule of interest, especially for larger modifications like PEGylation.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide the exact molecular weight of the bioconjugate, confirming the covalent attachment and allowing for the determination of the conjugation ratio (number of molecules attached per protein).[18][19]
-
HPLC (High-Performance Liquid Chromatography): Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from unconjugated protein. A shift in retention time is indicative of successful conjugation.
-
UV-Vis Spectroscopy: If the conjugated molecule has a unique absorbance profile (e.g., a fluorescent dye), UV-Vis spectroscopy can be used to quantify the degree of labeling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inefficient protein labeling in Protocol 1.- Inactive catalyst.- Steric hindrance around the alkyne or azide. | - Optimize the molar excess of labeling reagents.- Use freshly prepared sodium ascorbate.- Increase the concentration of the copper catalyst and ligand.- Increase reaction time or temperature.- Consider a longer linker on the azide molecule. |
| Protein Precipitation | - High concentration of organic solvent (DMSO).- Protein aggregation due to copper or reaction conditions. | - Minimize the volume of DMSO used for stock solutions.- Ensure adequate mixing.- Optimize the concentration of the THPTA ligand to better protect the protein.- Perform the reaction at a lower temperature (4°C). |
| Protein Degradation | - Oxidative damage from reactive oxygen species. | - Increase the ratio of ligand to copper (e.g., 5:1 or higher).- Degas the reaction buffer to remove oxygen.- Add a scavenger for reactive oxygen species, such as aminoguanidine.[4] |
Conclusion
This compound is a valuable reagent for the bioconjugation of peptides and proteins. By providing a terminal alkyne handle for highly efficient click chemistry, it enables the precise and stable attachment of a wide range of molecules. The presence of the morpholine moiety offers the potential for improved pharmacokinetic properties, making this reagent particularly attractive for the development of therapeutic bioconjugates. The protocols and guidelines presented here provide a comprehensive framework for the successful application of this compound in your research and development endeavors.
References
-
Hong, V., Presolski, S. I., Ma, C., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Creative Biolabs. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Creative Biolabs Blog. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. JoVE (Journal of Visualized Experiments), (91), e51589. [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. [Link]
-
Jain, A., & Pandey, R. P. (2021). Peptide-Protein Conjugation and Characterization to Develop Vaccines for Group A Streptococcus. Methods in Molecular Biology, 2355, 17-33. [Link]
-
Arkenberg, M. R., & Wang, Y. (2018). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Bioconjugate Chemistry, 29(10), 3436-3443. [Link]
-
Wu, Y., et al. (2016). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. ACS Medicinal Chemistry Letters, 7(12), 1132-1137. [Link]
-
Vandegraaff, N., et al. (2014). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 12(4), 570-576. [Link]
-
Veronese, F. M., & Pasut, G. (2005). New PEGs for Peptide and Protein Modification, Suitable for Identification of the PEGylation Site. Bioconjugate Chemistry, 16(5), 1301-1308. [Link]
-
ResearchGate. (n.d.). Sequence and Conformational Analysis of Peptide-Polymer Bioconjugates by Multidimensional Mass Spectrometry. ResearchGate. [Link]
-
Fina Biosolutions. (2024). "Peptide-Protein Conjugation" with Andrew Lees, the founder and CEO of Fina Biosolutions. YouTube. [Link]
-
Daly, A. C., et al. (2022). A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future. Pharmaceuticals, 15(11), 1358. [Link]
-
B. G. S., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. ResearchGate. [Link]
-
Brezinski, M. E., & Jakalian, A. (2022). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules, 27(19), 6265. [Link]
-
Wang, L., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1235. [Link]
-
Nature Chemical Biology. (2023). Unusual peptide-binding proteins guide pyrroloindoline alkaloid formation in crocagin biosynthesis. Nature Chemical Biology, 19(6), 744–752. [Link]
Sources
- 1. A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e3s-conferences.org [e3s-conferences.org]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 14. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biosynth.com [biosynth.com]
- 17. 14044-59-8|this compound|BLD Pharm [bldpharm.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 4-(Pent-4-yn-1-yl)morpholine in Modern Kinase Inhibitor Synthesis
Abstract
Protein kinases remain one of the most critical target classes in contemporary drug discovery, particularly in oncology. The development of potent and selective kinase inhibitors often requires the integration of molecular scaffolds that confer optimal physicochemical properties and provide strategic handles for further functionalization. This document provides a detailed guide for researchers on the application of 4-(Pent-4-yn-1-yl)morpholine , a bifunctional building block, in the synthesis of advanced kinase inhibitors. We will explore the dual contributions of its morpholine and terminal alkyne moieties, providing field-proven insights and detailed, self-validating protocols for its incorporation and subsequent modification.
Introduction: The Rationale for a Bifunctional Building Block
The design of small-molecule kinase inhibitors is a delicate balance of achieving high target potency, selectivity across the kinome, and favorable drug-like properties (ADME). The morpholine heterocycle is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated to enhance aqueous solubility, metabolic stability, and to serve as a key hydrogen bond acceptor with the kinase hinge region.[1][2][3] The terminal alkyne, conversely, is the premier bio-orthogonal handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5] This allows for the efficient, late-stage conjugation of molecules to probes, affinity resins, or other chemical entities under mild conditions.[6][7]
This compound strategically combines these two features. The flexible pentyl chain decouples the polar morpholine ring from the reactive alkyne, minimizing potential electronic interference and allowing each moiety to function independently. This makes it an exceptionally valuable reagent for two primary goals in kinase inhibitor development:
-
Improving Pharmacokinetic Properties: The morpholine group can enhance solubility and metabolic resistance, crucial for developing viable drug candidates.[8]
-
Enabling Chemical Biology Approaches: The alkyne handle facilitates the creation of chemical probes for target identification, validation, and proteome profiling.[9][10]
The Dual-Purpose Advantage: Dissecting the Moiety
The Morpholine Ring: A Privileged Pharmacophore
The morpholine ring is not merely a passive solubilizing group. Its oxygen atom is an effective hydrogen bond acceptor, a critical interaction for many Type I kinase inhibitors that bind to the ATP pocket. The hinge region of many kinases, which connects the N- and C-lobes, features a backbone amide that can serve as a hydrogen bond donor. A properly positioned morpholine can lock an inhibitor into this region, significantly enhancing binding affinity.[11][12] Furthermore, its saturated, heterocyclic nature often imparts greater metabolic stability compared to more labile aromatic systems.[3]
The Terminal Alkyne: A Gateway to Bio-orthogonality
The terminal alkyne is a remarkably versatile functional group. Its primary application in this context is the CuAAC reaction, a cornerstone of click chemistry.[13][] This reaction's high efficiency, specificity, and tolerance of a wide range of functional groups and aqueous conditions make it ideal for bioconjugation.[15] An alkyne-modified inhibitor can be readily "clicked" onto an azide-bearing molecule, such as:
-
Affinity tags (e.g., Biotin-Azide): For protein pull-down experiments and target enrichment from cell lysates.[16]
-
Fluorescent dyes (e.g., FAM-Azide): For cellular imaging and target engagement studies.
-
Photo-crosslinkers: To create photoaffinity labels for identifying direct binding partners in a cellular context.[9][17]
Beyond click chemistry, the terminal alkyne can be installed onto inhibitor scaffolds using robust cross-coupling methods, most notably the Sonogashira coupling.[18][19]
Experimental Protocols & Workflows
This section provides detailed protocols for the synthesis and application of a kinase inhibitor using this compound. We will use a representative 4-anilino-6-chloroquinazoline core, a common scaffold for EGFR and other kinase inhibitors, as our model system.
Protocol 1: Synthesis of an Alkyne-Functionalized Inhibitor via Sonogashira Coupling
This protocol describes the palladium- and copper-catalyzed Sonogashira cross-coupling reaction to install the this compound moiety onto a halo-aromatic kinase scaffold.[18][20]
Rationale: The Sonogashira coupling is a highly reliable method for forming C(sp²)-C(sp) bonds. It works efficiently with aryl halides (I > Br > Cl) and terminal alkynes under relatively mild conditions. The copper(I) co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center in the catalytic cycle.[18]
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Equivalents |
| 4-Anilino-6-bromoquinazoline | 301.16 | 301 mg | 1.0 mmol |
| This compound | 153.22 | 184 mg | 1.2 mmol |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.10 |
| Triethylamine (TEA) | 101.19 | 0.42 mL | 3.0 |
| Anhydrous DMF | - | 10 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-anilino-6-bromoquinazoline (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent & Reagent Addition: Using syringes, add anhydrous DMF (10 mL) and triethylamine (3.0 eq). Stir the resulting suspension for 5 minutes.
-
Alkyne Addition: Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction to 60 °C and stir under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with saturated aqueous NH₄Cl (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 2-5% methanol in dichloromethane) to yield the desired product.
Self-Validation & Expected Outcome:
-
Yield: Typically 60-80%.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity (>95%). The disappearance of the C-H proton signal of the terminal alkyne in the ¹H NMR spectrum is a key indicator of successful coupling.
Protocol 2: Biotinylation of the Kinase Inhibitor via CuAAC (Click Chemistry)
This protocol demonstrates the utility of the installed alkyne handle by conjugating it to Biotin-PEG-Azide, creating a probe for affinity-based proteomics.
Rationale: The CuAAC reaction proceeds via a copper acetylide intermediate that reacts with the azide to form a stable triazole linkage.[5] The reaction is often run in aqueous solvent mixtures and is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[4][15]
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Equivalents |
| Alkyne-Inhibitor (from Protocol 1) | ~374.46 | 37.5 mg | 0.1 mmol |
| Biotin-PEG₄-Azide | ~488.58 | 54 mg | 0.11 mmol |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.68 | 2.5 mg | 0.1 |
| Sodium Ascorbate | 198.11 | 4.0 mg | 0.2 |
| t-Butanol / H₂O | - | 4 mL | 1:1 mixture |
Step-by-Step Procedure:
-
Dissolution: In a 10 mL vial, dissolve the Alkyne-Inhibitor (1.0 eq) and Biotin-PEG₄-Azide (1.1 eq) in 4 mL of a 1:1 mixture of t-butanol and deionized water.
-
Catalyst Preparation: In a separate microfuge tube, prepare fresh solutions of CuSO₄ (0.1 eq in 100 µL H₂O) and sodium ascorbate (0.2 eq in 100 µL H₂O).
-
Reaction Initiation: Add the CuSO₄ solution to the vial containing the alkyne and azide. Then, add the sodium ascorbate solution. The solution may turn slightly yellow/green.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is typically very fast and often complete within 1-2 hours. Monitor by LC-MS, looking for the disappearance of the alkyne starting material and the appearance of the product mass.
-
Purification: Once the reaction is complete, the product can often be isolated by direct lyophilization or purified using reverse-phase HPLC if high purity is required for sensitive downstream applications.
Self-Validation & Expected Outcome:
-
Yield: Typically >90% conversion.
-
Characterization: The primary method of validation is LC-MS, which should show a new peak with the expected mass of the conjugated product (M+H⁺ ≈ 863.04).
Application Example: Targeting the PI3K/Akt/mTOR Pathway
Many successful kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway incorporate a morpholine moiety.[21][22] The PI3K inhibitor ZSTK474 is a classic example.[22] Our synthesized probe could be used to study target engagement of a PI3K inhibitor in cancer cells.
After treating cancer cells with the biotinylated inhibitor probe and performing a streptavidin pull-down, enriched proteins can be identified by mass spectrometry. This would confirm that the inhibitor engages its intended kinase target (e.g., PI3Kα) within a complex cellular environment.
Conclusion
This compound is a high-value chemical tool that empowers researchers to pursue parallel objectives in kinase inhibitor development. The morpholine moiety addresses the critical need for drug-like properties, while the terminal alkyne provides a reliable chemical handle for advanced chemical biology and proteomics studies. The robust and high-yielding nature of the Sonogashira coupling and CuAAC reactions makes the synthesis and application of these sophisticated molecular probes accessible and efficient, accelerating the discovery and validation of next-generation kinase inhibitors.
References
-
Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of “clickable” 4-anilinoquinazoline kinase inhibitors. Molecular BioSystems, 4(6), 542-550.
-
Carlson, J. C. T., & Maly, D. J. (2008). Design, synthesis and characterization of “clickable” 4-anilinoquinazoline kinase inhibitors. RSC Publishing.
-
Basu, A., et al. (2011). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Bioorganic & Medicinal Chemistry Letters, 21(15), 4599-4602.
-
Bioclone Inc. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone.
-
Mishra, A. (2018). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. JETIR, 5(8).
-
Li, Z., et al. (2013). Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling. Angewandte Chemie International Edition, 52(33), 8551-8556.
-
Organic Chemistry Division, Sigma-Aldrich. Click Chemistry Azide-Alkyne Cycloaddition.
-
Jeffer, D. R., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. European Journal of Medicinal Chemistry, 229, 113996.
-
Hein, C. D., et al. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
-
BOC Sciences. Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BOC Sciences.
-
Jeffer, D. R., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed.
-
Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945.
-
Coge, F., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules, 25(21), 5083.
-
Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
-
National Center for Biotechnology Information. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. ACS Publications.
-
Pop, C. I., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6245.
-
Li, Z., et al. (2013). Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling. Semantic Scholar.
-
Zhang, T., et al. (2022). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 42(4), 1541-1579.
-
Liu, F., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Oncotarget, 7(12), 13639–13652.
-
Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
-
Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate.
-
BenchChem. (2025). Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. BenchChem.
-
ResearchGate. (2017). Figure1: Examples of covalent kinase inhibitors and their alkyne... ResearchGate.
-
Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-5.
-
Cano, C., et al. (2021). An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. Journal of Medicinal Chemistry, 64(14), 10001-10018.
-
Xu, Y., et al. (2015). Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 101, 265-274.
-
Wikipedia. Sonogashira coupling. Wikipedia.
-
MedchemExpress. Alkynes | Click Chemistry. MedchemExpress.com.
-
Patel, D. A., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate.
-
ResearchGate. (2020). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. ResearchGate.
-
Bioorganic & Medicinal Chemistry Letters. (2014). Optimization of microtubule affinity regulating kinase (MARK) inhibitors with improved physical properties. PlumX.
-
Biosynth. This compound. Biosynth.
-
Wymann, M. P., et al. (2013). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 18(9), 10398–10413.
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
-
Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-38.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
-
Kourounakis, A. P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(5), 1186.
-
Sarris, A. J. C., et al. (2021). Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. Angewandte Chemie International Edition, 60(33), 18012–18017.
-
Chemical Society Reviews. (2020). Advances in covalent kinase inhibitors. RSC Publishing.
-
Molecules. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.
-
BenchChem. (2025). Application of Morpholin-4-ylurea in Kinase Inhibitor Drug Discovery. BenchChem.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioclone.net [bioclone.net]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry [organic-chemistry.org]
- 15. jetir.org [jetir.org]
- 16. Design, synthesis and characterization of “clickable” 4-anilinoquinazolinekinase inhibitors - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Efficiency Biomolecule Labeling Using 4-(Pent-4-yn-1-yl)morpholine via Copper-Catalyzed Click Chemistry
Introduction: The Power of Click Chemistry in Bioconjugation
The field of bioconjugation has been fundamentally transformed by the advent of "click chemistry," a concept introduced by K. Barry Sharpless to describe reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1][2] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become the gold standard for covalently linking molecules in complex biological environments.[3][4] This reaction forms a stable triazole linkage between an azide and a terminal alkyne, two functional groups that are bioorthogonal—meaning they are essentially absent in native biological systems and do not cross-react with endogenous functional groups like amines or carboxylic acids.[3][5] This exquisite selectivity allows for the precise labeling of biomolecules, such as proteins, nucleic acids, and glycans, that have been pre-functionalized with either an azide or an alkyne handle.[3][6]
This application note provides a detailed guide to utilizing 4-(Pent-4-yn-1-yl)morpholine , a superior alkyne probe, for the efficient labeling of azide-modified biomolecules. We will delve into the unique advantages conferred by the morpholine moiety, provide validated protocols for protein labeling in lysates and on live cells, and offer expert insights to ensure experimental success.
Advantages of this compound
While many alkyne-containing probes are available, this compound offers distinct benefits crucial for biological applications. The morpholine heterocycle is a "privileged scaffold" in medicinal chemistry, known for improving the physicochemical properties of molecules.[7][8]
-
Enhanced Aqueous Solubility: The morpholine group significantly improves the water solubility of the alkyne probe.[7][9] This is critical for biological reactions, preventing aggregation and ensuring the reagent remains available for reaction in aqueous buffers without requiring high concentrations of organic co-solvents that can denature proteins.[10]
-
Improved Pharmacokinetics and Biocompatibility: Morpholine-containing compounds often exhibit favorable pharmacokinetic profiles and are well-tolerated in biological systems.[8][11][12]
-
Optimal Linker Length: The pentynyl linker provides sufficient flexibility and distance to allow the terminal alkyne to efficiently access azide groups on the surface of folded biomolecules without introducing excessive hydrophobicity.
The CuAAC Reaction: Mechanism and Key Components
The CuAAC reaction joins the terminal alkyne of this compound with an azide-modified biomolecule. The reaction is not spontaneous and requires a copper(I) catalyst to proceed efficiently at biologically compatible temperatures.[2][4]
// Edges Azide -> Triazole; Alkyne -> Triazole; Ascorbate -> CuSO4 [label="Reduces to Cu¹⁺"]; CuSO4 -> Ligand [label="Forms Active\nCatalyst Complex", dir=both]; Ligand -> Triazole [label="Catalyzes Reaction", style=dashed, color="#EA4335"]; }
Diagram 1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Key Components of the Catalytic System:
-
Copper(II) Source (e.g., CuSO₄): Copper(II) is stable and easily handled but must be reduced in situ to the catalytically active copper(I) state.[13][14]
-
Reducing Agent (e.g., Sodium Ascorbate): Freshly prepared sodium ascorbate is the most common reducing agent used to convert Cu(II) to Cu(I).[13][15] It is crucial to use a fresh solution, as it readily oxidizes in air, turning brown and losing its efficacy.[15]
-
Copper(I)-Stabilizing Ligand: This is arguably the most critical component for successful bioconjugation. Copper(I) is prone to oxidation and can generate reactive oxygen species (ROS) that damage biomolecules.[16][17] Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) chelate and stabilize the Cu(I) ion, protecting it from oxidation, accelerating the reaction, and minimizing damage to the target biomolecule.[18][19][20] For live-cell labeling, the water-soluble and less-toxic THPTA is strongly recommended.[4][14][21]
Protocols for Labeling Azide-Modified Biomolecules
The following protocols are designed for proteins that have been metabolically labeled with an azide-containing amino acid analog, such as L-azidohomoalanine (AHA), which acts as a surrogate for methionine.[22][23][24]
Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysate
This protocol is ideal for analyzing newly synthesized proteins from a cell or tissue homogenate via SDS-PAGE, Western blot, or mass spectrometry.
Workflow Overview:
Diagram 2: Workflow for labeling azide-modified proteins in cell lysate.
Materials:
-
Azide-modified protein lysate in a buffer without sodium azide.
-
This compound (e.g., 10 mM stock in DMSO or water).
-
Click Reaction Buffer (pre-made or assembled from components).
-
Copper(II) Sulfate (CuSO₄) (e.g., 20 mM stock in dH₂O).
-
THPTA Ligand (e.g., 50 mM stock in dH₂O).[14]
-
Sodium Ascorbate (e.g., 100 mM stock in dH₂O, must be prepared fresh ).[13]
-
1X PBS or TBS for dilution.
Procedure:
-
Prepare Protein Sample: In a microcentrifuge tube, dilute 20-50 µg of your azide-modified protein lysate to a final volume of 35 µL with 1X PBS.
-
Expert Tip: The final protein concentration should be between 1-5 mg/mL. Ensure the lysis buffer does not contain high concentrations of chelators like EDTA, which can sequester the copper catalyst.
-
-
Prepare Click Catalyst Premix: In a separate tube, prepare the catalyst premix immediately before use. Add the components in the following order:
-
5 µL of 10 mM this compound
-
5 µL of 20 mM CuSO₄
-
5 µL of 50 mM THPTA
-
Vortex briefly to mix. The ratio of ligand to copper is crucial for protecting the catalyst and the protein.[25]
-
-
Initiate the Reaction: Add 10 µL of the catalyst premix to the 35 µL protein sample.
-
Add Reducing Agent: To start the reaction, add 5 µL of freshly prepared 100 mM Sodium Ascorbate to the tube. The total reaction volume is now 50 µL.
-
Rationale: Adding the ascorbate last ensures that the reduction of Cu(II) to Cu(I) happens in the presence of the ligand and reactants, maximizing catalytic efficiency and minimizing side reactions.[14]
-
-
Incubate: Vortex the tube gently and incubate at room temperature for 30-60 minutes, protected from light.
-
Prepare for Analysis: The labeled protein sample is now ready for downstream analysis. For SDS-PAGE, add 15-20 µL of 4X Laemmli sample buffer, boil for 5 minutes, and load onto the gel.
| Reagent | Stock Conc. | Volume (µL) | Final Conc. in 50 µL |
| Azide-Protein Lysate | 1-5 mg/mL | 35 | 0.7-3.5 mg/mL |
| This compound | 10 mM | 5 | 1 mM |
| CuSO₄ | 20 mM | 5 | 2 mM |
| THPTA Ligand | 50 mM | 5 | 5 mM |
| Sodium Ascorbate | 100 mM | 5 | 10 mM |
| Table 1: Recommended Reagent Concentrations for In-Lysate Labeling. |
Protocol 2: Labeling of Azide-Modified Glycans on Live Cells
This protocol is designed for labeling cell-surface glycans that have been metabolically tagged with an azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) for analysis by flow cytometry or fluorescence microscopy.[26]
Critical Considerations for Live-Cell Labeling:
-
Toxicity: Copper is cytotoxic.[17] The key to successful live-cell labeling is to minimize incubation time and copper concentration, and to use a protective, water-soluble ligand like THPTA.[21][27]
-
Reagent Purity: Use high-purity reagents to avoid stressing the cells.
-
Temperature: Performing the reaction at 4°C or on ice slows cellular processes and reduces endocytosis of the labeling reagents.[26]
Materials:
-
Live cells cultured in plates or on coverslips, previously incubated with an azide-modified sugar.
-
This compound conjugated to a fluorophore (e.g., FITC, Alexa Fluor™ 488).
-
Labeling Buffer (e.g., DPBS with 1% BSA).
-
Copper(II) Sulfate (CuSO₄) (e.g., 10 mM stock in dH₂O).
-
THPTA Ligand (e.g., 50 mM stock in dH₂O).
-
Sodium Ascorbate (e.g., 100 mM stock in dH₂O, must be prepared fresh ).
-
Aminoguanidine (e.g., 100 mM stock in dH₂O) (Optional but recommended).
Procedure:
-
Prepare Cells: Gently wash the azide-labeled cells twice with ice-cold Labeling Buffer to remove residual media.
-
Prepare Click Reaction Mix: In a sterile tube on ice, prepare the reaction mix. For a final volume of 1 mL:
-
Start with 950 µL of ice-cold Labeling Buffer.
-
Add 10 µL of 100 mM Aminoguanidine (Final: 1 mM).
-
Add 5 µL of 10 mM CuSO₄ (Final: 50 µM).
-
Add 5 µL of 50 mM THPTA (Final: 250 µM).
-
Add 5-25 µL of your alkyne-fluorophore stock (Final: 5-25 µM).
-
Mix gently. Let the solution sit on ice for 5 minutes.
-
-
Initiate Reaction: Immediately before adding to cells, add 25 µL of freshly prepared 100 mM Sodium Ascorbate (Final: 2.5 mM). Mix gently.
-
Label Cells: Aspirate the wash buffer from the cells and immediately add the complete Click Reaction Mix.
-
Incubate: Incubate the cells at 4°C (or on ice) for 5-15 minutes, protected from light.
-
Expert Tip: Incubation time is a critical parameter to optimize. Start with a short incubation (5 min) and increase if the signal is low, while monitoring cell viability.
-
-
Wash and Analyze: Aspirate the reaction mix and wash the cells three times with cold Labeling Buffer. The cells can now be fixed for microscopy or prepared for flow cytometry analysis.
| Reagent | Stock Conc. | Final Concentration | Rationale |
| Alkyne-Fluorophore | 1-10 mM | 5-25 µM | Sufficient for labeling without causing high background. |
| CuSO₄ | 10 mM | 50 µM | Minimized concentration to reduce cytotoxicity.[26] |
| THPTA Ligand | 50 mM | 250 µM | 5:1 molar excess over copper to protect cells and catalyst.[26] |
| Sodium Ascorbate | 100 mM | 2.5 mM | Ensures complete and rapid reduction of Cu(II).[26] |
| Aminoguanidine | 100 mM | 1 mM | Scavenges cytotoxic ascorbate byproducts.[21] |
| Table 2: Recommended Reagent Concentrations for Live-Cell Surface Labeling. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Low Labeling Signal | 1. Inefficient metabolic labeling (low azide incorporation).2. Inactive Sodium Ascorbate solution.3. Copper catalyst was chelated or inhibited.4. Insufficient alkyne probe concentration. | 1. Optimize concentration and incubation time for the azide analog.2. Always use a freshly prepared, colorless solution of Sodium Ascorbate. [15]3. Ensure buffers are free of EDTA or other strong chelators. Increase ligand:copper ratio.4. Increase the molar excess of the alkyne probe (e.g., to 10-fold over protein). |
| High Background | 1. Non-specific binding of the alkyne probe.2. Insufficient washing after the click reaction. | 1. Include a detergent (e.g., 0.1% Tween-20) in wash buffers. Reduce the concentration of the alkyne probe.2. Increase the number and duration of wash steps. |
| Protein Precipitation (Lysate) | 1. High concentration of organic co-solvent (e.g., DMSO).2. Protein denaturation due to ROS. | 1. Use a water-soluble alkyne like this compound. Keep DMSO concentration <5% v/v.2. Ensure the ligand:copper ratio is at least 5:1. Degas solutions if necessary.[10] |
| Cell Death (Live Labeling) | 1. Copper toxicity.2. Extended incubation time. | 1. Lower the CuSO₄ concentration (e.g., to 25 µM) while maintaining a 5:1 ligand ratio. Ensure THPTA is used, not TBTA.2. Reduce incubation time to the minimum required for sufficient signal (start at 5 min). |
References
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
LI-COR Biosciences. (2014, April 10). Click Chemistry Reagents for Biomolecule Labeling. Retrieved from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Angewandte Chemie International Edition, 49(51), 9879–9883. Available at: [Link]
-
baseclick GmbH. (n.d.). Na-Ascorbate. Retrieved from [Link]
-
Wikipedia. (n.d.). Tris(benzyltriazolylmethyl)amine. Retrieved from [Link]
-
Li, L., & Zhang, Z. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(10), 1393. Available at: [Link]
- Sourced from a search result th
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. ACS Chemical Biology, 5(10), 957-964. Available at: [Link]
-
Synvenio. (n.d.). Click reagents. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Na-Ascorbate - click chemistry grade. Retrieved from [Link]
- Sourced from a search result th
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic labeling with non-canonical amino acids. Retrieved from [Link]
-
protocols.io. (2022, January 24). Bioorthogonal click chemistry-based labelling of proteins in living neuronal cell lines and primary neurons. Retrieved from [Link]
-
Bio-Connect. (n.d.). Click Chemistry reagents from Jena Bioscience. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved from [Link]
-
Kiick, K. L., Saxon, E., Tirrell, D. A., & Bertozzi, C. R. (2002). Cell-Selective Metabolic Labeling of Proteins. Proceedings of the National Academy of Sciences, 99(1), 19-24. Available at: [Link]
-
Erdmann, I., Marter, K., & Kobler, O. (2015). Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila. Bio-protocol, 5(18), e1593. Available at: [Link]
- Sourced from a search result th
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
Ma, D., & Wang, L. (2014). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert review of proteomics, 11(1), 13–21. Available at: [Link]
- Sourced from a search result th
-
ResearchGate. (n.d.). Bioorthogonal reactions for labeling of a protein of interest. Retrieved from [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]
-
Jena Bioscience. (n.d.). Amino Acid-based Fluorescent & Biotin Protein Labeling. Retrieved from [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 939. Available at: [Link]
-
ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of.... Retrieved from [Link]
-
Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(6), 2196-2244. Available at: [Link]
-
Chem-Impex. (n.d.). 4-(2-Propyn-1-yl)morpholine. Retrieved from [Link]
-
Singh, H., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. Available at: [Link]
- Sourced from a search result th
- Sourced from a search result th
Sources
- 1. クリックケミストリー試薬の概要 [sigmaaldrich.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. interchim.fr [interchim.fr]
- 6. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 7. researchgate.net [researchgate.net]
- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Na-Ascorbate [baseclick.eu]
- 14. broadpharm.com [broadpharm.com]
- 15. Na-Ascorbate - click chemistry grade, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 16. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 17. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Tris(benzyltriazolylmethyl)amine - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. nbinno.com [nbinno.com]
- 21. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Amino Acid-based Fluorescent & Biotin Protein Labeling - Jena Bioscience [jenabioscience.com]
- 25. jenabioscience.com [jenabioscience.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Click reagents - Synvenio [synvenio.com]
Application Notes & Protocols: Synthesis of Morpholine Derivatives for Central Nervous System (CNS) Drug Discovery
Introduction: Navigating the Central Fortress—The Blood-Brain Barrier
The development of therapeutics for the Central Nervous System (CNS) presents a formidable challenge in medicinal chemistry, primarily due to the stringent physiological blockade of the blood-brain barrier (BBB).[1][2] This highly selective barrier necessitates that drug candidates possess a finely tuned balance of physicochemical properties, including lipophilicity, size, and charge, to achieve effective penetration into the brain.[1][3] Within the vast arsenal of heterocyclic chemistry, the morpholine ring has emerged as a uniquely effective and "privileged" scaffold for CNS drug design.[4][5]
The value of the morpholine moiety is not coincidental; it is rooted in a unique combination of structural and electronic features. Its flexible chair-like conformation serves as an ideal scaffold for orienting pharmacophoric appendages in the correct three-dimensional space for target engagement.[1][2][3] Furthermore, the presence of a weakly basic nitrogen atom provides a pKa value often close to physiological pH, enhancing aqueous solubility and permeability, while the opposing oxygen atom can act as a crucial hydrogen bond acceptor in ligand-receptor interactions.[1][3] Consequently, the incorporation of a morpholine ring is a widely adopted strategy to enhance potency, modulate pharmacokinetic/pharmacodynamic (PK/PD) properties, and ultimately improve the CNS-penetrant profile of drug candidates.[2][3][4]
This guide provides an in-depth exploration of key synthetic methodologies for constructing morpholine derivatives, targeted at researchers, medicinal chemists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols for the synthesis of these critical CNS-active compounds.
Chapter 1: The Strategic Value of the Morpholine Scaffold in CNS Drug Design
The decision to incorporate a morpholine ring is a strategic one, aimed at solving specific challenges in CNS drug development. Its utility can be understood through three primary pillars: property modulation, target engagement, and its presence in successful clinical agents.
Modulating Physicochemical Properties for BBB Penetration
A core challenge in CNS drug discovery is achieving a high brain-to-plasma concentration ratio (Kp). The morpholine scaffold directly addresses this by optimizing a molecule's hydrophilic-lipophilic balance (HLB). For instance, in the development of metabotropic Glutamate Receptor 2 (mGlu2) negative allosteric modulators (NAMs), early-generation compounds suffered from poor CNS penetration (Kp ≈ 0.30). The strategic introduction of a 2,5-dimethylmorpholine moiety led to a new series of compounds with dramatically improved CNS penetrance (Kp = 5.62), demonstrating the profound impact of this scaffold on brain bioavailability.[3]
| Compound Series | Key Structural Feature | Brain:Plasma Ratio (Kp) | Outcome |
| First-Generation mGlu2 NAM | Lacking Morpholine | ~0.30 | Poor CNS Penetration[3] |
| Second-Generation mGlu2 NAM | Contains 2,5-dimethylmorpholine | 5.62 | High CNS Penetration[3] |
A Versatile Scaffold for Target Engagement
Beyond its role in pharmacokinetics, the morpholine ring is an active contributor to pharmacodynamics.
-
Structural Scaffolding: Its stable, chair-like conformation acts as a rigid anchor, positioning substituents with precision into the binding pockets of target proteins.[2][3]
-
Hydrogen Bonding: The ring's oxygen atom is an effective hydrogen bond acceptor, forming critical interactions that can enhance binding affinity and potency.[1][3]
-
Target-Specific Interactions: In CNS oncology, aryl-morpholine structures are recognized as key pharmacophores for interacting with the PI3K/mTOR kinase pathway, which is implicated in both cancer cell growth and neurodegenerative processes.[1][3][6]
Caption: Key advantages of the morpholine scaffold for CNS drug design.
Chapter 2: Core Synthetic Strategies and Methodologies
The construction of the morpholine ring can be approached from several angles, ranging from classical, well-established routes to more modern, efficient, and greener alternatives.
Classical Synthesis via Morpholin-3-one Intermediates
This is arguably the most traditional and widely documented method for synthesizing substituted morpholines.[7] The strategy involves the cyclization of a 1,2-amino alcohol to form a lactam (morpholin-3-one), which is then reduced to the target morpholine. While robust, this method's reliance on powerful reducing agents can limit its functional group tolerance.
Protocol 2.1.1: Synthesis of 4-Benzyl-2-phenylmorpholin-3-one
-
Principle: This step involves the N-acylation of an amino alcohol with an α-haloacetyl halide, followed by an intramolecular Williamson ether synthesis under basic conditions to form the cyclic lactam.
-
Materials:
-
(R)-2-amino-2-phenylethan-1-ol (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Acetone or Acetonitrile (solvent)
-
Sodium iodide (NaI) (catalytic amount)
-
-
Procedure:
-
Dissolve (R)-2-amino-2-phenylethan-1-ol in acetone in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Add K₂CO₃ to the solution.
-
Slowly add chloroacetyl chloride dropwise to the stirring suspension. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Add a catalytic amount of NaI and heat the reaction to reflux for 4-6 hours to drive the cyclization.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the desired morpholin-3-one.
-
-
Causality: The use of a base like K₂CO₃ is crucial for both neutralizing the HCl byproduct of the acylation and deprotonating the hydroxyl group for the subsequent intramolecular SN2 cyclization. NaI acts as a catalyst via the Finkelstein reaction, transiently forming the more reactive iodoacetamide intermediate.
Protocol 2.1.2: Reduction to 4-Benzyl-2-phenylmorpholine
-
Principle: The amide functionality of the morpholin-3-one is reduced to an amine using a strong hydride reducing agent.
-
Materials:
-
4-Benzyl-2-phenylmorpholin-3-one (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF) (2.0-3.0 eq)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
-
Procedure:
-
CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF and cool to 0 °C.
-
Dissolve the morpholin-3-one in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After addition, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with THF or ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the final morpholine.
-
-
Causality: Strong reducing agents like LiAlH₄ are required to reduce the resonance-stabilized amide bond. The specific workup procedure is designed to safely neutralize the excess hydride and precipitate the aluminum salts for easy removal. The harshness of this step is a primary drawback, as it is incompatible with reducible functional groups like esters, ketones, or nitro groups.[7]
Caption: Workflow for the classical synthesis of morpholines via a morpholinone intermediate.
Modern and Efficient Cyclization Strategies
To overcome the limitations of the classical route, several modern methods have been developed that offer improved efficiency, milder conditions, and better functional group compatibility.
Protocol 2.2.1: Direct Annulation of 1,2-Amino Alcohols with Ethylene Sulfate
-
Principle: This elegant, redox-neutral protocol enables the conversion of 1,2-amino alcohols to morpholines in one or two high-yielding steps, avoiding harsh reducing agents.[8] The key is the controlled mono-N-alkylation of the amino alcohol by ethylene sulfate, followed by in-situ or subsequent cyclization.
-
Materials:
-
1,2-Amino alcohol (1.0 eq)
-
Ethylene sulfate (1.1 eq)
-
Potassium tert-butoxide (t-BuOK) (2.2 eq)
-
Anhydrous Dimethylformamide (DMF) or THF (solvent)
-
-
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the 1,2-amino alcohol in anhydrous DMF.
-
Add ethylene sulfate to the solution at room temperature.
-
Cool the mixture to 0 °C and add t-BuOK portion-wise over 15-20 minutes, controlling any exotherm.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by LC-MS for the formation of the desired product.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Causality: The first equivalent of base (t-BuOK) facilitates the initial SN2 reaction between the amine and ethylene sulfate. The second equivalent of base promotes the cyclization by deprotonating the hydroxyl group, which then attacks the carbon bearing the sulfate leaving group. This one-pot approach is significantly more atom-economical than the classical method.
Caption: High-level comparison of classical vs. modern synthetic strategies.
Chapter 3: Asymmetric Synthesis and Generation of Chemical Diversity
For CNS drug candidates, stereochemistry is paramount, as different enantiomers or diastereomers can have vastly different biological activities and off-target effects.
Enantioselective Synthesis via Tandem Catalysis
Protocol 3.1.1: Asymmetric Synthesis of 3-Substituted Morpholines
-
Principle: This advanced protocol uses a one-pot tandem reaction combining hydroamination and asymmetric transfer hydrogenation, catalyzed by a Ruthenium complex, to convert aminoalkyne substrates into chiral 3-substituted morpholines with high enantiomeric excess (ee).[8]
-
Materials:
-
Appropriate aminoalkyne substrate (1.0 eq)
-
[(S,S)-Ts-DPEN]Ru catalyst complex (e.g., 1-2 mol%)
-
Formic acid/triethylamine (HCOOH/TEA) azeotrope as the hydrogen source
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
Charge a Schlenk flask with the aminoalkyne substrate and the Ruthenium catalyst under an inert atmosphere.
-
Add the anhydrous, degassed solvent via cannula.
-
Add the formic acid/triethylamine azeotrope (5:2 molar ratio), which serves as the hydrogen donor for the transfer hydrogenation step.
-
Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and stir for 24-48 hours.
-
Monitor the reaction by chiral HPLC to determine both conversion and enantiomeric excess.
-
Upon completion, cool the reaction, concentrate under reduced pressure, and purify by column chromatography.
-
-
Causality: The reaction proceeds in two stages within the same pot. First, an intramolecular hydroamination cyclizes the aminoalkyne to form an enamine intermediate. Second, the chiral Ru catalyst mediates the asymmetric transfer hydrogenation of the enamine C=C bond, establishing the stereocenter with high fidelity. The interaction between the substrate's oxygen and the catalyst's ligands is critical for achieving high enantioselectivity.[8]
Systematic Chemical Diversity (SCD) for Library Generation
For drug discovery campaigns, having access to a structurally diverse library of building blocks is essential for exploring structure-activity relationships (SAR). The Systematic Chemical Diversity (SCD) approach provides a logical framework for creating comprehensive libraries of scaffolds like morpholine by systematically varying regiochemistry and stereochemistry.[9]
-
Concept: Starting from a pool of enantiomerically pure building blocks (e.g., various amino acids and amino alcohols), SCD guides the synthesis of a complete matrix of possible morpholine derivatives. This allows for the creation of a screening collection where every possible regio- and stereoisomer of a substituted morpholine is represented, enabling a thorough exploration of the chemical space around the scaffold.[9]
Caption: Conceptual workflow for generating a diverse morpholine library using SCD.
Chapter 4: Characterization and Quality Control
Every protocol described is a self-validating system only when coupled with rigorous analytical characterization. The identity, purity, and stereochemical integrity of each synthesized morpholine derivative must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Essential for confirming the core structure of the molecule. The chemical shifts, coupling constants, and integration of proton signals verify the successful formation of the morpholine ring and the correct placement of substituents.
-
Mass Spectrometry (MS) (LC-MS, HRMS): Confirms the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental formula, which is a critical piece of data for verifying the product's identity.
-
Chromatography (TLC, Column, HPLC): Used for monitoring reaction progress, purifying the final compound, and assessing its purity.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): For asymmetrically synthesized compounds, this technique is mandatory to determine the enantiomeric excess (ee), confirming the success of the stereoselective synthesis.
Conclusion and Future Outlook
The morpholine scaffold continues to be a cornerstone in the design of next-generation CNS therapeutics. Its unique ability to confer favorable drug-like properties makes it an invaluable tool for medicinal chemists. While classical synthetic routes remain relevant, the field is increasingly moving towards more efficient, greener, and stereoselective methodologies that allow for the rapid generation of diverse and complex morpholine derivatives.[6] As our understanding of CNS targets deepens, the demand for novel, highly optimized morpholine-containing molecules will only grow, driving further innovation in synthetic organic chemistry.
References
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. [Link]
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. [Link]
-
Kour, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Singh, H., et al. (2021). Morpholine containing drugs as anticancer agents: A five year literature survey. ResearchGate. [Link]
-
Kaur, M., et al. (2022). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of morpholines. Organic Chemistry Portal. [Link]
-
Zhang, Y., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. National Center for Biotechnology Information. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Morpholine synthesis [organic-chemistry.org]
- 9. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-(Pent-4-YN-1-YL)morpholine in creating antibody-drug conjugates (ADCs)
An Application Guide to 4-(Pent-4-yn-1-yl)morpholine for Antibody-Drug Conjugate Synthesis via Click Chemistry
Introduction: The Critical Role of Linker Design in Next-Generation ADCs
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, engineered to deliver highly potent cytotoxic agents directly to cancer cells while minimizing systemic toxicity[1][2]. The efficacy and safety of an ADC are critically dependent on each of its three components: the specificity of the monoclonal antibody (mAb), the potency of the cytotoxic payload, and the properties of the chemical linker that connects them[][4]. The linker is far more than a simple tether; it is a key determinant of an ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of its payload release mechanism[2][5].
This guide focuses on the application of This compound , a bifunctional linker designed for modern ADC development. This molecule incorporates two key features:
-
A terminal alkyne (-C≡CH) group, which serves as a reactive handle for covalent conjugation via the highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[][7].
-
A morpholine heterocycle, a scaffold frequently employed in medicinal chemistry to impart favorable physicochemical properties. The morpholine moiety can enhance aqueous solubility, improve pharmacokinetics, and contribute to the overall stability and performance of the conjugate[8][9][10][11].
By combining these elements, this compound offers a robust tool for researchers developing novel ADCs with tailored properties. This document provides a detailed overview of the conjugation principle and a comprehensive protocol for its use in the laboratory.
Principle of Conjugation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound is designed to react with an azide-functionalized partner—typically an azide-modified antibody or payload—to form a stable triazole linkage. This reaction is most effectively achieved through CuAAC. The reaction is highly specific, proceeds under mild, aqueous conditions, and is orthogonal to most biological functional groups, making it ideal for complex biomolecules like antibodies[][12][13].
The core mechanism involves the in-situ generation of a Copper(I) catalytic species, which activates the terminal alkyne for a [3+2] cycloaddition with the azide partner. To prevent oxidative damage to the antibody and maintain the catalyst in its active Cu(I) state, the reaction is performed with a reducing agent (e.g., sodium ascorbate) and a copper-chelating ligand (e.g., THPTA)[14][15].
Experimental Protocol: Synthesis of a Morpholine-Linked ADC
This protocol describes the conjugation of an azide-functionalized antibody with a payload-linker construct, where the payload is pre-functionalized with this compound.
Part A: Materials and Reagent Preparation
Materials:
-
Azide-functionalized monoclonal antibody (e.g., modified via lysine or engineered cysteine).
-
Payload functionalized with this compound ("Alkyne-Payload").
-
Copper(II) Sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.
-
Sodium Ascorbate.
-
Dimethyl Sulfoxide (DMSO), anhydrous.
-
Phosphate-Buffered Saline (PBS), pH 7.4, degassed.
-
Desalting columns (e.g., PD-10) or Size Exclusion Chromatography (SEC) system for purification.
-
Protein concentrators (e.g., Amicon Ultra, 50 kDa MWCO).
Stock Solution Preparation:
-
Antibody-Azide Solution: Prepare a solution of the azide-modified antibody in degassed PBS at a concentration of 5-10 mg/mL.
-
Alkyne-Payload (10 mM): Dissolve the Alkyne-Payload in anhydrous DMSO to a final concentration of 10 mM. Rationale: DMSO is used to solubilize the often-hydrophobic payload-linker complex.
-
CuSO₄ (20 mM): Dissolve CuSO₄ in deionized water to a final concentration of 20 mM.
-
THPTA (50 mM): Dissolve THPTA in deionized water to a final concentration of 50 mM.
-
Sodium Ascorbate (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water to 100 mM. Rationale: Ascorbate is prone to oxidation; fresh preparation ensures maximum reducing potential.
Part B: Antibody-Payload Conjugation Workflow
This procedure is based on a 1 mL reaction volume with a starting antibody amount of 5 mg. Adjust volumes proportionally for different scales.
Step-by-Step Methodology:
-
Prepare Catalyst Premix: In a microcentrifuge tube, combine 12.5 µL of 20 mM CuSO₄ with 31.25 µL of 50 mM THPTA. Mix gently and let it stand for 2 minutes. This creates a 5:1 ligand-to-copper ratio. Rationale: The THPTA ligand stabilizes the Cu(I) ion, accelerates the reaction, and protects the antibody from potential copper-induced damage[14][15].
-
Add Alkyne-Payload: To your 5 mg of azide-modified antibody in PBS, add the desired molar excess of the Alkyne-Payload stock solution (typically 5-10 molar equivalents relative to the antibody). Ensure the final DMSO concentration remains below 10% (v/v) to maintain antibody integrity[16]. Mix gently by pipetting.
-
Add Catalyst: Add the entire catalyst premix from Step 1 to the antibody-payload mixture.
-
Initiate Reaction: Immediately add 25 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture to initiate the cycloaddition. The final concentration of the components will be approximately 0.25 mM Cu, 1.25 mM THPTA, and 2.5 mM Ascorbate.
-
Incubate: Incubate the reaction at room temperature for 2-4 hours with gentle mixing, protected from light. Reaction progress can be monitored by analytical chromatography if desired.
-
Purification: Upon completion, the crude ADC must be purified to remove unreacted payload-linker, copper catalyst, and other reagents. This is most commonly achieved using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)[17][].
Part C: ADC Purification by Size Exclusion Chromatography (SEC)
-
Equilibrate an SEC column (e.g., Superdex 200 or equivalent) with at least two column volumes of sterile PBS, pH 7.4.
-
Load the entire reaction mixture onto the equilibrated column.
-
Elute the ADC using PBS at a flow rate appropriate for the column.
-
Monitor the elution profile at 280 nm (for protein) and a wavelength appropriate for the payload (if it has a chromophore). The ADC will elute as the first major peak, well-separated from the smaller molecular weight impurities.
-
Collect the fractions corresponding to the ADC peak.
-
Pool the purified fractions and concentrate using a centrifugal protein concentrator (e.g., 50 kDa MWCO).
-
Determine the final protein concentration using a standard method (e.g., BCA assay or A280 measurement).
Characterization of the Final Antibody-Drug Conjugate
After purification, the ADC must be thoroughly characterized to determine its critical quality attributes. These attributes ensure the conjugate is suitable for further studies and define its therapeutic potential[17][19].
| Analytical Technique | Parameter Measured | Rationale and Importance |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) & Distribution | Separates ADC species based on the number of conjugated drugs. HIC provides the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4). This is critical for efficacy and toxicity. |
| Size Exclusion Chromatography (SEC) | Aggregation & Fragmentation | Measures the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments). High levels of aggregation can lead to immunogenicity and altered pharmacokinetics. |
| Mass Spectrometry (MS) | Identity & Mass Confirmation | Provides the precise molecular weight of the intact or deglycosylated ADC, confirming the covalent conjugation of the payload-linker. It is the definitive method for confirming the final product's identity. |
| SDS-PAGE (Reduced & Non-Reduced) | Purity & Covalent Attachment | A qualitative assessment showing an increase in the molecular weight of the antibody's heavy and/or light chains (reduced) or the intact antibody (non-reduced) after conjugation. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Drug-to-Antibody Ratio (DAR) | 1. Inefficient azide modification of the antibody. 2. Incomplete CuAAC reaction. 3. Degradation of Alkyne-Payload or ascorbate. | 1. Optimize the azide labeling step. 2. Increase reaction time, temperature (up to 37°C), or molar excess of the Alkyne-Payload. Ensure ascorbate solution is freshly prepared. 3. Verify the integrity of the Alkyne-Payload via LC-MS. |
| High Level of Aggregation | 1. Copper-induced antibody damage. 2. High concentration of organic solvent (DMSO). 3. Sub-optimal buffer conditions. | 1. Ensure a sufficient excess of THPTA ligand (at least 5:1 over copper) is used. 2. Keep the final DMSO concentration below 10% (v/v). 3. Screen different pH values or buffer systems for the conjugation reaction. |
| Unconjugated Antibody (DAR0) Present | 1. Insufficient molar excess of Alkyne-Payload. 2. Short reaction time. | 1. Increase the molar equivalents of the Alkyne-Payload added to the reaction. 2. Extend the incubation time to allow the reaction to proceed to completion. |
References
- Current approaches for the purification of antibody-drug conjugates. PubMed.
- Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Vertex AI Search.
- Review of Antibody Drug Conjugate (ADC) Purification. BOC Sciences.
- Antibody Drug Conjugate Manufacturing: Purification. Sigma-Aldrich.
- Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. MDPI.
- Development of Centrifugal Partition Chromatography for the Purification of Antibody–Drug Conjugates. Analytical Chemistry - ACS Publications.
- Click Chemistry in Antibody Drug Conjugates. BOC Sciences.
- Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog.
- Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.
- Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed.
- Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Bioconjugate Chemistry - ACS Publications.
- Conjugation Based on Click Chemistry. Creative Biolabs.
- Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. PMC - NIH.
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.
- Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs. ResearchGate.
- Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell - Oxford Academic.
- An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). AxisPharm.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.
- An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. PMC - NIH.
- Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate.
- Terminal Alkyne Reagents. Vector Labs.
- adc-linkers. MedChemExpress.
- Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- Chapter 3: Linker Design and Impact on ADC Properties. The Royal Society of Chemistry.
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Wiley Online Library.
- Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). Abzena.
- This compound hydrochloride. PubChem.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
- Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH.
- This compound. Biosynth.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH.
- Morpholine. Wikipedia.
- This compound. BLDpharm.
- Morpholine, 4-(4-pentenyl)-. PubChem.
- Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide–Alkyne Cycloaddition. Preprints.org.
- Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI.
- Method for producing 4-(piperidin-4-yl)morpholine. Google Patents.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [outsourcedpharma.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 13. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Note: A Practical Guide to Click Chemistry in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1][2] These reactions are prized for their reliability, stereospecificity, and simple execution under benign conditions.[1][2] A key feature that has propelled click chemistry to the forefront of biotechnology and drug discovery is its compatibility with aqueous environments, the native solvent of life.[3][4] This allows for the precise modification of biomolecules, the assembly of complex drug conjugates, and the labeling of cellular components in their natural milieu.[5][6][7]
This guide provides an in-depth look at the two most prominent click reactions performed in aqueous media: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[6][7] We will delve into the mechanisms, provide detailed protocols, and offer field-proven insights to help researchers harness the power of these transformative chemical tools.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Aqueous Media
The CuAAC reaction is the cornerstone of click chemistry, involving a copper(I)-catalyzed reaction between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[1][8][9] This reaction boasts an enormous rate acceleration compared to its uncatalyzed thermal counterpart and is remarkably insensitive to pH (from 4 to 12) and aqueous conditions, making it ideal for bioconjugation.[1]
Mechanism and Key Components
The catalytic cycle of CuAAC in water involves several key steps. The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through reduction by an agent like sodium ascorbate.[10][11][12] The Cu(I) ion then coordinates with the terminal alkyne to form a copper-acetylide intermediate.[10][13][14] This intermediate then reacts with the azide in a stepwise manner to form a six-membered cupracycle, which subsequently undergoes reductive elimination to yield the stable triazole product and regenerate the Cu(I) catalyst.[13]
The coordination of Cu(I) to the alkyne is a critical step and is notably more favorable in water than in organic solvents, contributing to the reaction's efficiency in aqueous media.[1]
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Critical Role of Water-Soluble Ligands
A primary challenge in aqueous CuAAC is the instability of the Cu(I) catalytic species, which can readily disproportionate or be oxidized to the inactive Cu(II) state.[11] Furthermore, free copper ions can be toxic to cells and can cause degradation of biomolecules like proteins.[12]
To overcome these issues, water-soluble accelerating ligands are essential. These ligands chelate the copper ion, stabilizing the active Cu(I) oxidation state, preventing its precipitation, increasing its solubility, and protecting sensitive biomolecules from copper-mediated damage.[11][15]
| Ligand | Key Features | Primary Application |
| THPTA | High water solubility, stabilizes Cu(I) effectively. | General bioconjugation, live cell labeling.[11][16] |
| BTTAA | Newest generation ligand, provides dramatic rate acceleration, suppresses cytotoxicity. | Demanding applications, low concentration reactions.[15][16] |
| TBTA | One of the first widely used ligands, effective but not water-soluble. | Reactions in organic solvents or aqueous/organic mixtures.[16] |
| BCS | Water-soluble phenanthroline-based ligand. | Alternative for stabilizing Cu(I) in aqueous solutions.[15] |
Detailed Protocol: Aqueous CuAAC for Bioconjugation
This protocol describes a general procedure for conjugating an azide-modified small molecule to an alkyne-functionalized protein in an aqueous buffer.
1.3.1. Materials and Reagents
-
Alkyne-functionalized protein
-
Azide-functionalized cargo molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[17]
-
Sodium Ascorbate (NaAsc)
-
Deionized water
1.3.2. Stock Solution Preparation
-
Protein-Alkyne: Prepare a 1 mg/mL (or desired concentration) solution in PBS.
-
Azide-Cargo: Prepare a 10 mM stock solution in DMSO or water.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
THPTA: Prepare a 50 mM stock solution in deionized water.[18]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Crucially, this solution must be prepared fresh immediately before use , as it is prone to oxidation.
1.3.3. Step-by-Step Reaction Procedure
-
Premix Catalyst: In a microcentrifuge tube, prepare the catalyst solution by mixing the CuSO₄ and THPTA ligand stock solutions. A common ratio is 1:2.5 or 1:5 (Cu:Ligand). For example, mix 2.5 µL of 20 mM CuSO₄ with 6.25 µL of 50 mM THPTA.[18] Let this mixture sit for 1-2 minutes to allow for complexation.
-
Causality Note: Premixing the copper and ligand ensures the catalyst is fully chelated before being introduced to the protein, minimizing potential side reactions or protein damage.[18]
-
-
Combine Reactants: In a separate 1.5 mL tube, combine the following in order:
-
437.5 µL of the Protein-Alkyne solution (final concentration ~20-50 µM).
-
10 µL of the 10 mM Azide-Cargo stock solution (provides an excess).
-
The premixed CuSO₄/THPTA catalyst solution.
-
-
Initiate the Reaction: Add 25 µL of the freshly prepared 100 mM Sodium Ascorbate solution to the reaction tube.[18]
-
Incubation: Gently mix the solution by inverting the tube several times. Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, incubation can be performed at 4°C for a longer period (e.g., overnight).
-
Monitoring and Workup: The reaction progress can be monitored by techniques like SDS-PAGE (observing a band shift) or LC-MS. Once complete, the product can be purified from excess reagents and catalyst using size-exclusion chromatography, dialysis, or spin filtration.
Troubleshooting Aqueous CuAAC
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Yield | Inactive Sodium Ascorbate solution. | Always prepare the sodium ascorbate solution fresh before each reaction.[12] |
| Buried alkyne/azide groups within the biomolecule. | Perform the reaction in denaturing conditions (e.g., add DMSO, urea) if the biomolecule's function does not need to be preserved.[17][18] | |
| Copper catalyst sequestered by the biomolecule. | Increase the concentration of the copper/ligand complex. Perform a control reaction with a simple alkyne (e.g., propargyl alcohol) to confirm reagent activity.[17][18] | |
| Precipitate Forms | Insufficient ligand concentration leading to copper precipitation. | Increase the ligand-to-copper ratio (e.g., to 5:1 or 10:1). Ensure thorough mixing. |
| Biomolecule Degradation | Oxidative damage from copper/ascorbate system. | Ensure the ligand is in sufficient excess. Consider degassing the buffer to remove oxygen. Add aminoguanidine to suppress side reactions with arginine residues.[17] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Developed by Carolyn Bertozzi, SPAAC is a powerful bioorthogonal reaction that circumvents the primary drawback of CuAAC: the need for a potentially cytotoxic copper catalyst.[19][20] This makes SPAAC exceptionally well-suited for applications in living cells and whole organisms.[21][22]
Mechanism and Advantages
SPAAC relies on using a cyclooctyne, a highly strained eight-membered alkyne ring. The significant ring strain provides the necessary activation energy for the [3+2] cycloaddition with an azide to occur spontaneously and rapidly without any catalyst.[23][24][] The reaction proceeds cleanly in aqueous media under physiological conditions, forming a stable triazole linkage.[21]
The key advantages are:
-
Copper-Free: Eliminates copper-associated cytotoxicity, making it ideal for in vivo studies.[21][26]
-
Bioorthogonal: The azide and cyclooctyne groups are abiotic and do not react with native biological functionalities.[20][]
-
Simple Procedure: The reaction is a simple mixing of two components, requiring no additives, catalysts, or reducing agents.[21]
Caption: General experimental workflow for a SPAAC reaction.
Choosing the Right Cyclooctyne
The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. Several generations have been developed, each offering a trade-off between reactivity and stability.
| Cyclooctyne | Abbreviation | Key Features |
| Dibenzocyclooctyne | DBCO (or ADIBO) | Widely used, good balance of reactivity and stability. The gold standard for many applications.[21] |
| Bicyclo[6.1.0]nonyne | BCN | Compact and highly reactive, useful when fast kinetics are required.[24][27] |
| Difluorinated Cyclooctyne | DIFO | Electron-withdrawing fluorine groups significantly increase reaction rate.[28] |
Detailed Protocol: Aqueous SPAAC for Cell Surface Labeling
This protocol outlines a method for labeling cell surface glycans that have been metabolically tagged with an azide sugar.
2.3.1. Materials and Reagents
-
Cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz).
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-488).
-
Cell culture medium or PBS with 1% Bovine Serum Albumin (BSA).
2.3.2. Step-by-Step Reaction Procedure
-
Cell Preparation: Culture and treat cells with the azide sugar to achieve metabolic incorporation. Harvest the cells and wash them twice with cold PBS + 1% BSA to remove unincorporated sugar and medium components.
-
Labeling Reaction: Resuspend the cell pellet in cold PBS + 1% BSA. Add the DBCO-fluorophore conjugate to a final concentration of 10-50 µM.
-
Causality Note: The BSA is included to prevent non-specific binding of the hydrophobic DBCO probe to the cell membrane or culture dish.
-
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 4°C, protected from light. Gentle agitation (e.g., on a rocker) can improve labeling efficiency.
-
Washing: After incubation, wash the cells three times with cold PBS + 1% BSA to remove any unreacted DBCO-fluorophore.
-
Analysis: Resuspend the final cell pellet in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.
Application Considerations: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC depends entirely on the experimental context.
| Feature | Aqueous CuAAC | Aqueous SPAAC |
| Catalyst | Required: Cu(I), ligand, reducing agent. | None: Catalyst-free.[21][] |
| Biocompatibility | Lower; potential for copper cytotoxicity. Best for in vitro or fixed-cell applications.[19][26] | High; excellent for live-cell and in vivo applications.[21][22] |
| Kinetics | Generally very fast, tunable with different ligands. | Can be slower than optimized CuAAC, but newer cyclooctynes offer very fast rates.[27][28] |
| Reactant Size | Alkyne is small and minimally perturbing. | Cyclooctyne is bulkier and more hydrophobic. |
| Cost | Reagents (copper salts, ligands, ascorbate) are generally inexpensive. | Cyclooctyne reagents are typically more expensive. |
| Ideal Use Case | In vitro bioconjugation, material functionalization, fixed-cell imaging. | Live-cell imaging, in vivo labeling, pre-targeted drug delivery.[6][7] |
Conclusion
Click chemistry, particularly the CuAAC and SPAAC reactions, provides a robust and versatile toolbox for chemical modification in aqueous environments. CuAAC offers a rapid and cost-effective method for in vitro applications when optimized with the correct water-soluble ligands. For experiments involving living systems, the catalyst-free nature of SPAAC makes it the superior choice, eliminating concerns of metal toxicity. By understanding the underlying principles and protocols for each reaction, researchers can confidently select and apply the best click chemistry strategy to advance their work in drug discovery, diagnostics, and fundamental biological research.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. (organic-chemistry.org) Available at: [Link]
-
Ozen, C. & Tuzun, N. S. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: A quantum mechanical investigation. (aperta.ulakbim.gov.tr) Available at: [Link]
-
Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. (scinapse.io) Available at: [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (National Institutes of Health) Available at: [Link]
-
Click chemistry. (Scripps Research Magazine) Available at: [Link]
-
The Story of Click Chemistry: From Concept to Nobel Prize. (ChemRxiv) Available at: [Link]
-
On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. (Semantic Scholar) Available at: [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (Jena Bioscience) Available at: [Link]
-
Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. (National Institutes of Health) Available at: [Link]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. (National Institutes of Health) Available at: [Link]
-
Key insights on click chemistry and bioorthogonal chemistry. (CAS.org) Available at: [Link]
-
Bioorthogonal chemistry. (Wikipedia) Available at: [Link]
-
Bioorthogonal chemistry in living animals. (Oxford Academic) Available at: [Link]
-
Unfolding Potential of Click Chemistry in Bioconjugation: A Review. (WMO College, Muttil) Available at: [Link]
-
Bioorthogonal Chemistry and Its Applications. (ACS Publications) Available at: [Link]
-
Click chemistry: A transformative technology in nuclear medicine. (National Institutes of Health) Available at: [Link]
-
Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. (National Institutes of Health) Available at: [Link]
-
Their functional chemistry works wonders. (Nobel Prize) Available at: [Link]
-
Click Chemistry. (Sharpless Lab, The Scripps Research Institute) Available at: [Link]
-
Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. (National Institutes of Health) Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (National Institutes of Health) Available at: [Link]
-
Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis. (ACS Publications) Available at: [Link]
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. (National Institutes of Health) Available at: [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (ACS Publications) Available at: [Link]
-
Unfolding Potential of Click Chemistry in Bioconjugation: A Review. (ChemRxiv) Available at: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (National Institutes of Health) Available at: [Link]
-
Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. (Royal Society of Chemistry) Available at: [Link]
-
Peptide Conjugation via CuAAC 'Click' Chemistry. (National Institutes of Health) Available at: [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Click chemistry - Scripps Research Magazine [magazine.scripps.edu]
- 4. Click chemistry: A transformative technology in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wmocollege.ac.in [wmocollege.ac.in]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: A quantum mechanical investigation [aperta.ulakbim.gov.tr]
- 14. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Key insights on click chemistry and bioorthogonal chemistry | CAS [cas.org]
- 20. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 21. vectorlabs.com [vectorlabs.com]
- 22. academic.oup.com [academic.oup.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. nobelprize.org [nobelprize.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-(Pent-4-yn-1-yl)morpholine in the Rational Design of Novel Anticancer Agents
Abstract
The confluence of modular chemical synthesis and a deeper understanding of oncogenic signaling pathways has created unprecedented opportunities for the development of targeted anticancer therapeutics. This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-(Pent-4-yn-1-yl)morpholine as a versatile building block in the synthesis of novel anticancer agents. We will explore the rationale behind its use, grounded in the established pharmacological significance of both the morpholine and terminal alkyne moieties. Detailed, field-proven protocols for the synthesis of a candidate therapeutic via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, and its subsequent in vitro evaluation for cytotoxicity and apoptosis-inducing activity are provided. This document is structured to provide not just a set of instructions, but a self-validating system of protocols underscored by scientific causality, empowering researchers to innovate with confidence.
Introduction: The Strategic Value of this compound
The design of novel anticancer agents often hinges on the integration of privileged structures—molecular scaffolds and functional groups known to impart desirable biological activity and pharmacokinetic properties. This compound is a bifunctional reagent of significant interest, embodying two such critical components: the morpholine ring and a terminal alkyne group.
-
The Morpholine Moiety: A Privileged Pharmacophore The morpholine ring is a ubiquitous feature in a multitude of approved drugs and clinical candidates, particularly in oncology. Its inclusion is a strategic choice to improve physicochemical properties such as aqueous solubility and metabolic stability. Crucially, the morpholine moiety is a key component of numerous inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is one of the most frequently deregulated pathways in human cancers.[1][2] The oxygen atom of the morpholine can act as a critical hydrogen bond acceptor in the hinge region of kinase domains, contributing to potent and selective inhibition.[3]
-
The Terminal Alkyne: A Gateway to Modular Synthesis The terminal alkyne group is a powerful and versatile functional handle in modern medicinal chemistry. Its linear geometry provides a rigid spacer for molecular scaffolding, and its unique electronic properties can enhance binding interactions with target proteins.[4][5] Most importantly, the terminal alkyne is the key reactant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".[6][7] This reaction allows for the efficient, specific, and biocompatible conjugation of the alkyne-containing morpholine scaffold to another molecule functionalized with an azide, creating a stable 1,2,3-triazole linker.[6][8] This modular approach dramatically accelerates the discovery and optimization of new drug candidates.[6][9]
Conceptual Framework: Synthesis of a Novel Anticancer Agent
To illustrate the application of this compound, we propose a synthetic strategy to conjugate it with an azide-modified podophyllotoxin scaffold. Podophyllotoxin is a potent natural product that inhibits tubulin polymerization, and its derivatives, such as etoposide, are clinically used anticancer drugs.[10] Modifying podophyllotoxin with an azide group allows for its facile conjugation to our morpholine-alkyne building block via click chemistry, creating a novel hybrid molecule with potential dual-action capabilities or improved pharmacological profiles.[10][11]
Logical Workflow for Drug Candidate Synthesis and Evaluation
The following diagram outlines the overarching strategy, from synthesis to biological validation.
Caption: High-level workflow from synthesis to in vitro testing.
Protocols: Synthesis and Characterization
Protocol 1: Synthesis of Morpholine-Podophyllotoxin Conjugate (MP-Tz) via CuAAC
This protocol describes the copper(I)-catalyzed cycloaddition of this compound to an azide-functionalized anticancer scaffold, exemplified by 4β-Azido-podophyllotoxin. The reaction creates a stable triazole linkage.[11][12]
Rationale: The CuAAC reaction is chosen for its high yield, regioselectivity (forming the 1,4-disubstituted triazole), mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for late-stage diversification of complex molecules like natural products.[6][8]
Materials:
-
This compound
-
4β-Azido-podophyllotoxin (or other azide-modified scaffold)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: 1:1 mixture of tert-Butanol and Water
-
Nitrogen gas supply
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
In a round-bottom flask, dissolve 4β-Azido-podophyllotoxin (1.0 equivalent) and this compound (1.2 equivalents) in a 1:1 mixture of t-BuOH/H₂O.
-
Degas the solution by bubbling with nitrogen for 15 minutes to remove dissolved oxygen, which can interfere with the Cu(I) catalyst.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
To the stirring reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalytic species in situ.[12]
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final Morpholine-Podophyllotoxin triazole conjugate (MP-Tz).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocols: In Vitro Biological Evaluation
Once the novel compound (MP-Tz) is synthesized and purified, its anticancer potential must be rigorously evaluated. The following protocols provide a standard cascade for initial in vitro screening.
Protocol 2: Assessment of Cytotoxicity using MTT Assay
Rationale: The MTT assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[13] It is a standard first-pass screening tool to determine the concentration at which a compound exhibits cytotoxic effects, allowing for the calculation of the IC₅₀ (half-maximal inhibitory concentration) value.[14]
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the MP-Tz conjugate in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used) and an untreated control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Data Presentation:
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| Untreated Control | 1.254 | 0.085 | 100.0 |
| Vehicle Control | 1.248 | 0.091 | 99.5 |
| 0.1 | 1.152 | 0.076 | 91.9 |
| 1.0 | 0.875 | 0.063 | 69.8 |
| 10.0 | 0.621 | 0.045 | 49.5 |
| 25.0 | 0.315 | 0.028 | 25.1 |
| 50.0 | 0.150 | 0.019 | 12.0 |
| 100.0 | 0.088 | 0.012 | 7.0 |
| Note: Example data for illustrative purposes. The IC₅₀ is determined to be approximately 10.0 µM. |
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/PI assay is performed. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[15] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. This dual staining allows for the differentiation of cell populations by flow cytometry.[16][17]
Materials:
-
Cancer cell line
-
MP-Tz conjugate
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the MP-Tz conjugate at its determined IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. The data will allow for the quantification of four cell populations:
-
Live cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
Necrotic cells: Annexin V(-) / PI(+)
-
Mechanistic Context: The PI3K/Akt/mTOR Pathway
The inclusion of the morpholine moiety suggests a potential interaction with the PI3K/Akt/mTOR pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[18] Dual inhibitors of PI3K and mTOR containing a morpholine scaffold have shown significant promise in clinical trials.[19] The morpholine-podophyllotoxin conjugate (MP-Tz) could potentially exert a multi-pronged attack: tubulin destabilization via the podophyllotoxin moiety and simultaneous inhibition of this critical survival pathway via the morpholine component.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by the morpholine moiety.
Conclusion
This compound represents a highly valuable and strategic building block for the development of next-generation anticancer agents. Its constituent parts—a pharmacologically privileged morpholine ring and a versatile terminal alkyne handle—provide a direct route to novel chemical entities through robust and efficient click chemistry. The protocols and conceptual framework detailed in this guide offer a clear, logical, and scientifically-grounded pathway for the synthesis and in vitro evaluation of new drug candidates. By integrating rational design with modular synthesis, researchers can accelerate the discovery pipeline and develop innovative therapeutics targeting the complex machinery of cancer cells.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Plaskett, Z. D., & Baskin, J. M. (2018). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Current Opinion in Chemical Biology, 43, 10-18.
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bioprotocol, 6(19), e1953.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay? Retrieved from [Link]
- Chen, Y. L., et al. (2023). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Molecules, 28(15), 5789.
-
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Kamal, A., et al. (2017). Click chemistry-assisted synthesis of triazolo linked podophyllotoxin conjugates as tubulin polymerization inhibitors. MedChemComm, 8(10), 1817-1823.
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Retrieved from [Link]
- Ma, N., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Drug Design, Development and Therapy, 9, 1647–1667.
- Pérez-Fígares, M., et al. (2023). Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile. International Journal of Molecular Sciences, 24(13), 11049.
- Harris, S. F., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K–AKT–mTOR Pathway. Journal of Medicinal Chemistry, 62(15), 7083-7096.
- Ali, I., et al. (2014). A convergent synthesis of alkyne-azide cycloaddition derivatives of 4-α,β-2-propyne podophyllotoxin depicting potent cytotoxic activity. European Journal of Medicinal Chemistry, 79, 148-158.
- Ma, N., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Drug Design, Development and Therapy, 9, 1647-1667.
- Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86.
-
National Center for Biotechnology Information. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Retrieved from [Link]
-
CK-12 Foundation. (2025). Physical and Chemical Properties of Alkynes. Retrieved from [Link]
- Artsybasheva, A. A., et al. (2023). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 24(13), 10903.
- Wang, Y., et al. (2021). Click Chemistry in Natural Product Modification. Frontiers in Chemistry, 9, 782468.
-
ResearchGate. (n.d.). Click synthesis of quinazoline- and thioquinazoline-1,2,3-triazole hybrids. Retrieved from [Link]
-
Unacademy. (n.d.). All About Structure And Physical Properties Of Alkynes. Retrieved from [Link]
-
Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. (n.d.). Toward Asymmetric Total Synthesis of Podophyllotoxin Derivatives. Retrieved from [Link]
- Jain, A., & Sahu, S. K. (2024).
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
- Li, Y., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(11), 3183.
-
ResearchGate. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 5. All About Structure And Physical Properties Of Alkynes [unacademy.com]
- 6. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. dovepress.com [dovepress.com]
- 9. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click chemistry-assisted synthesis of triazolo linked podophyllotoxin conjugates as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. axispharm.com [axispharm.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CuAAC Reactions for 4-(Pent-4-yn-1-yl)morpholine
Welcome to the technical support guide for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on experiments involving 4-(pent-4-yn-1-yl)morpholine . This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights for optimizing reaction conditions and troubleshooting common experimental hurdles.
Core Principles: Understanding the "Why" of the CuAAC Reaction
The CuAAC reaction is the premier example of "click chemistry," a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups.[1] The reaction joins a terminal alkyne (like this compound) and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[1][2] Understanding the catalytic cycle is crucial for effective troubleshooting.
The catalytically active species is Copper(I).[3] Since Cu(I) is unstable and prone to oxidation to the inactive Cu(II) state, most protocols generate Cu(I) in situ from a stable Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[3][4][5] Ligands are used to stabilize the Cu(I) oxidation state, prevent unwanted side reactions, and accelerate the cycloaddition.[5][6][7]
Troubleshooting Guide & FAQ
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low or No Product Yield
Q1: My CuAAC reaction with this compound shows very low conversion. What are the primary factors to investigate?
A1: Low yield is the most common issue and can stem from several sources. A systematic check of your components and conditions is the best approach.[8]
-
Catalyst Inactivation: The Cu(I) catalyst is highly sensitive to oxygen.[8] Dissolved oxygen in your solvents can rapidly oxidize Cu(I) to the inactive Cu(II) state.
-
Solution: Always use freshly prepared solutions and thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes before use).[9] Ensure the reaction is run under an inert atmosphere.
-
-
Insufficient Reducing Agent: Sodium ascorbate is consumed as it reduces Cu(II) to Cu(I) and scavenges oxygen.[4][10] If your system has significant dissolved oxygen, the ascorbate may be depleted before the reaction completes.
-
Inappropriate Ligand or Ligand:Copper Ratio: Ligands are critical for stabilizing the Cu(I) catalyst.[5][6] For aqueous or semi-aqueous reactions, a water-soluble ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.[3][12]
-
Solution: For bioconjugation-type applications, a ligand-to-copper ratio of 5:1 is often optimal to protect sensitive substrates from oxidation.[13][14] For general synthesis, a 1:1 to 2:1 ratio may suffice. Pre-mixing the CuSO₄ and the ligand before adding the reducing agent is a crucial step.[13][15]
-
-
Substrate-Specific Issues (Morpholine Moiety): The tertiary amine of the morpholine group in your alkyne can act as a chelating agent for copper. This can potentially sequester the copper catalyst, making it unavailable for the cycloaddition.[16]
-
Solution: Increase the catalyst and ligand loading slightly (e.g., move from 1 mol% to 2-5 mol% Cu). The use of a strong, multidentate ligand like THPTA or BTTAA is particularly important here to outcompete the morpholine for copper coordination.[12]
-
-
Poor Solubility: If either your azide or this compound is not fully dissolved, the reaction will be slow and inefficient.
Side Product Formation
Q2: I'm observing a significant byproduct that I suspect is the homocoupling of my alkyne. How can I prevent this?
A2: The side product you are observing is likely from the Glaser coupling, an oxidative homocoupling of terminal alkynes that is also catalyzed by copper.[6][18][19] This reaction is promoted by the presence of Cu(II) and oxygen.
-
Primary Cause: The presence of oxygen in the reaction mixture is the main culprit. Oxygen facilitates the oxidation of Cu(I) to Cu(II), which in turn promotes the Glaser coupling.[6][9]
Reproducibility and Purification
Q3: My reaction works well sometimes but is difficult to reproduce. What causes this variability?
A3: Poor reproducibility often points to subtle variations in reaction setup that have a large impact on the sensitive catalyst.
-
Key Factors:
-
Oxygen Exclusion: Inconsistent degassing or a poor inert atmosphere seal.
-
Reagent Quality: Degradation of sodium ascorbate stock solutions. Always prepare fresh.[4][11]
-
Order of Addition: The order in which reagents are added matters. A recommended procedure is to mix the CuSO₄ with the ligand first, add this mixture to the solution of your alkyne and azide, and finally initiate the reaction by adding the fresh sodium ascorbate solution.[13][15]
-
Q4: How can I effectively remove the copper catalyst from my triazole product after the reaction?
A4: The triazole product itself is an excellent ligand for copper, which can make removal challenging.[20]
-
Effective Methods:
-
Chelating Resins: Stirring the crude reaction mixture with a copper-chelating resin (e.g., QuadraSil® AP) is a highly effective method.
-
Aqueous Wash with EDTA: Performing an aqueous workup and washing the organic layer with a solution of EDTA can sequester the copper into the aqueous phase.[20]
-
Ammonia Wash: Washing with a dilute aqueous ammonia solution can also help remove copper by forming the soluble tetraamminecopper(II) complex.
-
Silica Gel Chromatography: While standard silica gel chromatography can work, residual copper may still co-elute. Pre-treating the crude product by one of the above methods before chromatography is recommended.[20]
-
Optimization Protocols & Data
Recommended Starting Conditions
For a reaction between this compound and an organic azide, the following tables provide a robust starting point for optimization.
Table 1: Catalyst System Components
| Component | Recommended Source | Typical Concentration | Rationale |
|---|---|---|---|
| Copper Source | CuSO₄·5H₂O | 1-5 mol% | Inexpensive, stable Cu(II) source for in situ reduction.[3][5] |
| Reducing Agent | Sodium Ascorbate | 5-10 mol% (or >2 eq. to Cu) | Efficiently reduces Cu(II) to Cu(I) and scavenges O₂.[4][11] Must be prepared fresh. |
| Ligand | THPTA | 5-25 mol% (5:1 ratio to Cu) | Water-soluble, accelerates the reaction, and stabilizes Cu(I) against oxidation and disproportionation.[3][12][21] |
Table 2: Solvent Selection Guide
| Solvent System | Use Case | Notes |
|---|---|---|
| H₂O / t-BuOH (1:1) | General purpose, good for many organic azides. | Excellent balance of polarity for dissolving both organic and inorganic reagents. |
| H₂O / DMSO (up to 1:1) | When one reactant has poor aqueous solubility. | DMSO is a superior solvent but can be harder to remove.[17] |
| DMF | Anhydrous conditions, poorly soluble substrates. | Must be high purity and rigorously degassed. |
| Neat (Solvent-free) | Green chemistry approach. | Can be highly efficient but requires optimization, often with heating or ball milling.[22] |
Step-by-Step Protocol: A General Guideline
This protocol is a starting point and should be optimized for your specific azide.
-
Reagent Preparation:
-
Prepare a 1 M stock solution of sodium ascorbate in deionized, degassed water. This must be made fresh immediately before use.
-
Prepare a stock solution of your catalyst premix (e.g., 20 mM CuSO₄ and 100 mM THPTA in degassed water).
-
-
Reaction Setup:
-
To a reaction vessel equipped with a stir bar, add this compound (1.0 eq) and your azide partner (1.0-1.1 eq).
-
Add your chosen degassed solvent system (e.g., 1:1 t-BuOH/H₂O) to achieve a concentration of ~0.1 M.
-
Seal the vessel and sparge the solution with argon or nitrogen for 15 minutes.
-
-
Initiation:
-
While stirring under a positive pressure of inert gas, add the CuSO₄/THPTA premix via syringe to achieve the desired final concentration (e.g., 2 mol% Cu, 10 mol% THPTA).
-
Add the freshly prepared sodium ascorbate solution via syringe to initiate the reaction (e.g., 10 mol%).
-
-
Monitoring and Workup:
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours but can be left overnight.
-
Upon completion, dilute the reaction with ethyl acetate or dichloromethane. Wash the organic layer with water, followed by a 10% aqueous solution of EDTA or ammonia to remove copper, and finally with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography if necessary.
-
References
-
Na-Ascorbate. baseclick GmbH. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
CuAAC: The Quintessential Click Reaction. ResearchGate. [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]
-
Na-Ascorbate - click chemistry grade. Jena Bioscience. [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]
-
Auxiliary Cu(I) Click Reagents. Jena Bioscience. [Link]
-
Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. UH Institutional Repository. [Link]
-
Why we use excess Na. ascorbate than Cu cat. in CuAAC reaction?? ResearchGate. [Link]
-
Click Chemistry: Copper Clusters Catalyse the Cycloaddition of Azides with Terminal Alkynes. ResearchGate. [Link]
-
Side reactions of macromonomers under CuAAC condition. ResearchGate. [Link]
-
Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]
-
CuAAC: an efficient Click Chemistry reaction on Solid Phase. ResearchGate. [Link]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. ResearchGate. [Link]
-
A kinetics study of copper-catalysed click reactions in ionic liquids. RSC Publishing. [Link]
-
The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. SciSpace. [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents. MDPI. [Link]
-
Presolski, S. J., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids. National Institutes of Health. [Link]
-
One-pot esterification-click (CuAAC) and esterification–acetylene coupling (Glaser/Eglinton). ResearchGate. [Link]
-
Why is the efficiency of my CuAAC click chemistry so low?. ResearchGate. [Link]
-
CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation. MDPI. [Link]
-
Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. ResearchGate. [Link]
-
Help finding conditions for CuAAC "click" reaction. Chemistry Stack Exchange. [Link]
-
Glaser coupling. Wikipedia. [Link]
-
Click Reaction Looking Weird?. Reddit. [Link]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry. Bioclone. [Link]
-
Advances in Triazole Synthesis from Copper-catalyzed Azide-alkyne Cycloadditions (CuAAC) Based on Eco-friendly Procedures. PubMed. [Link]
-
Cu(I)-azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions. ACS Publications. [Link]
-
Advances in triazole synthesis from copper-catalyzed azide-alkyne cycloadditions (CuAAC) based on eco-friendly procedures. SSCDT – Laboratorio Farmanguinhos. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. bioclone.net [bioclone.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Na-Ascorbate [baseclick.eu]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Na-Ascorbate - click chemistry grade, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 12. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. tcichemicals.com [tcichemicals.com]
- 22. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of alkyne-containing compounds
Technical Support Center: Purification of Alkyne-Containing Compounds
Welcome to the technical support center dedicated to the unique challenges encountered during the purification of alkyne-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile but often problematic molecules. Here, we move beyond simple protocols to explain the underlying chemical principles that govern purification success. Our goal is to empower you with the knowledge to troubleshoot effectively and develop robust, validated purification methods.
Introduction: The Unique Chemistry of Alkynes in Purification
Alkynes are powerful functional groups in organic synthesis, crucial for forming carbon-carbon bonds through reactions like Sonogashira, Glaser, and Cadiot–Chodkiewicz couplings, as well as in "click" chemistry.[1][2] However, the very features that make them reactive—the acidic proton of terminal alkynes and the electron-rich triple bond—also introduce significant purification challenges. These range from on-column decomposition and side reactions to poor chromatographic resolution. This guide provides a structured approach to diagnosing and solving these common issues.
Part 1: Troubleshooting Guide - Common Purification Problems
This section is organized by the most frequently observed problems during the purification of alkyne-containing compounds. Each question addresses a specific issue with in-depth explanations and actionable solutions.
Issue 1: Low Recovery & On-Column Decomposition
Q1: I'm losing my terminal alkyne compound during flash chromatography on silica gel. What is happening and how can I prevent it?
A1: The loss of terminal alkynes on standard silica gel is a classic problem rooted in the acidity of the terminal proton (pKa ≈ 25) and the nature of the silica surface.[3]
-
Causality: Standard silica gel contains acidic silanol groups (Si-OH) and trace metal impurities. These acidic sites can interact with the alkyne, while basic sites can deprotonate the terminal alkyne to form an acetylide anion.[4][5] This anion is a potent nucleophile and can be unstable, leading to decomposition or irreversible binding to the stationary phase. Furthermore, trace metals on the silica surface can catalyze side reactions.
-
Troubleshooting & Solutions:
-
Passivation of Silica Gel: The most effective solution is to neutralize the active sites on the silica. This can be done by pre-treating the silica or adding a modifier to the mobile phase.
-
Base Additive: Add 0.1-1% triethylamine (Et₃N) or pyridine to your eluent system. These bases will preferentially interact with the acidic sites on the silica, effectively "passivating" the column and preventing it from deprotonating your alkyne.[6]
-
Acid Washing: For particularly sensitive compounds, silica gel can be washed with acid (e.g., HCl) to remove metal impurities, followed by extensive washing with water to neutrality and drying.[6]
-
-
Alternative Stationary Phases: If passivation is insufficient, switch to a less acidic stationary phase.
-
Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative to silica gel. However, be sure to screen the activity grade, as highly active alumina can also cause degradation.
-
Bonded Phases: Cyano (CN) or Diol-bonded silica phases are significantly less acidic and can be used with normal-phase solvents for purifying sensitive compounds.[6]
-
-
Issue 2: Unexpected Side Products
Q2: I'm observing a new, less polar spot on my TLC plate after spotting my terminal alkyne, and I'm isolating a dimer after my column. What is this side reaction?
A2: You are likely observing oxidative homocoupling of your terminal alkyne, commonly known as the Glaser coupling , to form a symmetric 1,3-diyne.[1][7]
-
Causality: This reaction is catalyzed by copper(I) ions in the presence of an oxidant, typically oxygen from the air.[2] Trace amounts of copper can be present in your solvents, reagents, or even leached from metal equipment. Silica gel itself can contain metal impurities that facilitate this process. The reaction proceeds through the formation of a copper acetylide, which then oxidatively couples.
-
Troubleshooting & Solutions:
-
Use High-Purity Materials: Employ high-purity, peroxide-free solvents and high-quality silica gel to minimize metal contaminants.
-
Deoxygenate Solvents: If the problem is persistent, degassing your solvents by sparging with nitrogen or argon before running the column can help by removing the required oxidant (O₂).
-
Add a Chelating Agent: Incorporating a chelating agent into your sample or mobile phase can sequester catalytic metal ions. A small amount of ethylenediaminetetraacetic acid (EDTA) or a related compound can be effective.[8]
-
Workup Modification: Washing your crude reaction mixture with a dilute aqueous solution of a chelating agent like EDTA or ammonium chloride before chromatography can remove residual metal catalysts from the reaction.
-
Caption: A decision tree for troubleshooting Glaser coupling during purification.
Issue 3: Poor Chromatographic Resolution
Q3: My alkyne-containing product is co-eluting with a structurally similar impurity (e.g., an alkene or alkane analogue). How can I improve the separation?
A3: The subtle difference in polarity between an alkyne and a corresponding alkene or alkane can make separation by standard silica gel chromatography challenging.[9] A powerful technique to enhance resolution is argentation chromatography , which utilizes the interaction between silver ions (Ag⁺) and the π-electrons of unsaturated bonds.[10]
-
Causality: Silver ions form reversible π-complexes with unsaturated C-C bonds. The stability of these complexes depends on the nature of the unsaturation: Alkyne-Ag⁺ > Alkene-Ag⁺ > Alkane-Ag⁺ (no interaction) . This differential binding affinity dramatically enhances the separation of compounds based on their degree of unsaturation.[11]
-
Solution: Silver Nitrate Impregnated Silica Gel (AgNO₃-SiO₂) This specialized stationary phase can be purchased or easily prepared in the lab. Compounds containing alkynes will be retained more strongly on the column than their alkene or alkane counterparts, allowing for effective separation.
-
Dissolve Silver Nitrate: Prepare a solution of silver nitrate (AgNO₃) in a polar solvent like water, methanol, or acetonitrile. A typical loading is 10-20% by weight relative to the silica gel.
-
Create Slurry: In a round-bottom flask, create a slurry of the silica gel in a volatile solvent like dichloromethane (DCM) or ethyl acetate.
-
Combine: Add the AgNO₃ solution to the silica slurry and mix thoroughly.
-
Evaporate Solvent: Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Important: Protect the flask from light (e.g., with aluminum foil) as silver nitrate is light-sensitive.
-
Dry: Further dry the AgNO₃-SiO₂ in a vacuum oven at a low temperature (<50°C) to remove residual solvent. The prepared stationary phase should be stored in the dark.
-
Pack & Run Column: Pack the column with the prepared material as you would with regular silica gel. The column should be run with minimal exposure to light.
Part 2: Frequently Asked Questions (FAQs)
Q: Can I use reverse-phase HPLC for purifying alkynes? A: Yes, reverse-phase (RP) HPLC is a very effective technique for purifying alkyne-containing compounds, especially for polar molecules or for achieving high purity.[12][13] Standard C18 columns are generally suitable. The elution order will be reversed from normal phase, with more polar compounds eluting earlier. For chiral alkynes, derivatization to a cobalt-complex can enable separation on chiral columns and improve UV detection.[14][15]
Q: I'm trying to recrystallize an alkyne-containing compound, but it keeps oiling out. Any tips? A: "Oiling out" occurs when a compound's solubility in the hot solvent is too high, or it comes out of solution above its melting point upon cooling. For alkynes, which can be relatively nonpolar, this is common.
-
Solvent Choice: The key is finding a solvent system where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature.[16] Try binary solvent systems.[17] A good starting point is to dissolve your compound in a small amount of a "good" solvent (e.g., DCM, ethyl acetate) and then slowly add a "poor" solvent (e.g., hexanes, pentane) at room temperature until the solution becomes cloudy (the cloud point). Add a drop of the good solvent to clarify, then heat the mixture until it is clear again. Slow cooling should then induce crystallization.[18]
-
Seeding: If crystals are slow to form, adding a single, pure "seed" crystal can initiate the crystallization process.[18]
Q: Are there any safety considerations specific to purifying alkynes? A: Yes. While most alkynes are stable, some, particularly terminal alkynes, can form explosive metal acetylides, especially with heavy metals like silver, copper(I), and mercury.[19] When using silver nitrate chromatography, always handle the prepared silica and the collected fractions appropriately. Do not allow solutions containing silver and acetylides to evaporate to dryness, and quench any residual reactive materials according to your institution's safety protocols.
Data Summary Table
| Challenge | Primary Cause | Recommended Solution(s) | Key Parameter to Control |
| Low Recovery | Acidic silica deprotonating terminal alkyne | 1. Add Et₃N to eluent2. Use alumina or bonded-phase silica | Mobile phase composition, stationary phase choice |
| Dimer Formation | Trace Cu²⁺/O₂ catalyzing Glaser coupling | 1. Use high-purity solvents2. Add a chelating agent (EDTA) | Purity of materials, exclusion of air |
| Poor Resolution | Similar polarity to impurities (alkenes/alkanes) | Use AgNO₃-impregnated silica gel | Stationary phase modification |
| Oiling Out | Improper solvent system in recrystallization | Use binary solvent system (good/poor solvent) | Solvent selection, cooling rate |
Logical Workflow for Purification Strategy Selection
Caption: A workflow for selecting an appropriate purification strategy for alkynes.
References
-
High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society - ACS Publications.
-
Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. National Institutes of Health (PMC).
-
Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. PubMed.
-
Method for concentration and purification of alkyne-containing molecules. Google Patents.
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate.
-
An Aromatic Glaser-Hay Reaction. AWS.
-
Overcoming purification hurdles for ADC linker payloads. Sterling Pharma Solutions.
-
Describe the reaction of a terminal alkyne with silver nitrate. brainly.com.
-
Flash Chromatography Systems. Teledyne Labs.
- Reversed-phase (RP)
-
High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. PubMed.
-
Glaser coupling. Wikipedia.
-
Recent advances and applications of Glaser coupling employing greener protocols. Semantic Scholar.
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
-
Alkyne-containing chelating ligands: synthesis, properties and metal coordination of 1,2-di(quinolin-8-yl)ethyne. PubMed.
-
Alkenes as Chelating Groups in Diastereoselective Additions of Organometallics to Ketones. ACS Publications.
-
Alkyne-containing chelating ligands: synthesis, properties and metal coordination of 1,2-di(quinolin-8-yl)ethyne. Dalton Transactions (RSC Publishing).
-
Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry. ACS Publications.
-
Glaser Coupling, Hay Coupling. Organic Chemistry Portal.
-
Chromatography with silver nitrate. ResearchGate.
-
Product decomposed on silica gel. ResearchGate.
-
Use of chelating agents to improve the resolution and consistency of cation-exchange chromatography of monoclonal antibodies. PubMed.
-
Chelators. Sigma-Aldrich.
-
Preparation of alkynes. Khan Academy.
-
Recrystallization. YouTube.
-
Chromatography. Teledyne Labs.
-
Silica-Supported Silver Nitrate as a Highly Active Dearomatizing Spirocyclization Catalyst:Synergistic Alkyne Activation by Silver Nanoparticles and Silica. White Rose Research Online.
-
Impact of alkali on the passivation of silicate glass. npj Materials Degradation.
-
Chromatography with Silver Nitrate. The University of Queensland eSpace.
-
9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts.
-
Preparation of Alkynes by Elimination Reactions - Practice Problems. Chemistry Steps.
-
Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications.
-
AskChem: Do primary bromides decompose on silica? Reddit.
-
Preparation Of Alkynes From Dihalides And Calcium Carbide. BYJU'S.
-
Functionalized Silica Gels for Organic Synthesis. Sigma-Aldrich.
-
A purification process of silica. Google Patents.
-
Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps.
-
Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. ACS Publications.
-
Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. Thermo Fisher Scientific.
- PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions.Source not available.
- Alkyne-alkyne coupling reactions with W(CO)(PhC CPh)(3) and W(NCMe)(PhC CPh)(3).Source not available.
-
Alkyne Alkylation: How to Extend Carbon Chains in Organic Synthesis! YouTube.
Sources
- 1. Glaser coupling - Wikipedia [en.wikipedia.org]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 4. Khan Academy [khanacademy.org]
- 5. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Use of chelating agents to improve the resolution and consistency of cation-exchange chromatography of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flash Chromatography Systems | Teledyne LABS [teledynelabs.com]
- 10. researchgate.net [researchgate.net]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mt.com [mt.com]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. brainly.com [brainly.com]
Technical Support Center: Minimizing Copper Cytotoxicity in Click Chemistry with 4-(Pent-4-YN-1-YL)morpholine
Welcome to the technical support center for researchers utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions, with a special focus on experiments involving 4-(Pent-4-YN-1-YL)morpholine. Our goal is to empower you with the knowledge to overcome common hurdles related to copper cytotoxicity and achieve robust, reproducible results in your drug development and scientific research endeavors.
Understanding the Core Challenge: The Dual Role of Copper
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of bioconjugation, prized for its efficiency and specificity.[1][2][3] However, the very catalyst that makes this reaction so powerful, the copper(I) ion, is also a source of significant cytotoxicity, primarily through the generation of reactive oxygen species (ROS) that can damage cellular components.[4][5] The key to successful live-cell click chemistry lies in harnessing the catalytic power of copper while mitigating its toxic effects. This is where strategic experimental design, particularly the use of chelating ligands, becomes paramount.[6][7][8]
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments. The solutions provided are grounded in the principles of coordination chemistry and reaction kinetics.
Issue 1: High Cell Death or Poor Cell Viability Post-Reaction
-
Question: I'm observing significant cell death after performing a click reaction with my azide-labeled cells and this compound. What is the likely cause and how can I fix it?
-
Answer: The primary suspect is unchelated or improperly chelated copper(I) ions.[5] While this compound is your alkyne source, the morpholine group itself is not a sufficiently strong ligand to prevent copper-mediated toxicity. The nitrogen atom in the morpholine ring has some coordinating ability, but it is not designed to effectively shield the copper ion and prevent redox cycling.
Root Cause Analysis & Solutions:
-
Inadequate Ligand Protection: The most common cause of cytotoxicity is an insufficient concentration or an inappropriate choice of a copper-chelating ligand. Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (tris(benzyltriazolylmethyl)amine) are specifically designed to stabilize the Cu(I) oxidation state, which not only accelerates the desired reaction but also minimizes the generation of harmful ROS.[5][7][8]
-
Actionable Step: Introduce a biocompatible, water-soluble ligand such as THPTA into your reaction mixture. A good starting point is a ligand-to-copper ratio of 2:1 to 5:1.[8] This ensures that the copper is sufficiently chelated.
-
-
High Copper Concentration: Even with a ligand, excessive copper concentrations will lead to cytotoxicity. The goal is to use the minimum amount of copper necessary to achieve a reasonable reaction rate.
-
Actionable Step: Titrate your copper concentration downwards. For many live-cell applications, final copper concentrations in the range of 50-200 µM are a good starting point, with some protocols achieving success with even lower concentrations.[7]
-
-
Extended Reaction Time: The longer your cells are exposed to the copper-containing reaction cocktail, the greater the potential for toxic effects.
-
Issue 2: Low Click Reaction Efficiency or No Product Formation
-
Question: My cells are viable, but I'm seeing very little or no fluorescent signal, indicating poor labeling with my azide-functionalized fluorescent probe and this compound. What's going wrong?
-
Answer: Low reaction efficiency can stem from several factors, ranging from catalyst deactivation to reagent quality.
Root Cause Analysis & Solutions:
-
Oxidation of Copper(I) to Copper(II): The catalytically active species is Cu(I).[7] In the presence of oxygen, Cu(I) can be readily oxidized to the inactive Cu(II) state.
-
Actionable Step: Always include a reducing agent in your reaction mixture to maintain a pool of active Cu(I). Sodium ascorbate is the most common and effective choice.[2][9] It should be prepared fresh and added to the reaction last to initiate the click reaction. A final concentration of 1-5 mM is typically sufficient.
-
-
Catalyst Deactivation by Cellular Components: Intracellular components, particularly thiols like glutathione, can chelate copper and deactivate the catalyst.[4][11]
-
Actionable Step: If you are attempting intracellular click chemistry, this is a known challenge. Increasing the ligand concentration can sometimes help. For cell surface labeling, ensure thorough washing steps to remove any culture media components that might interfere with the reaction.
-
-
Reagent Quality and Concentration: The purity and concentration of your alkyne (this compound) and azide are critical.
-
Actionable Step: Verify the purity of your this compound. Ensure your azide-probe is of high quality and used at an appropriate concentration (typically 10-100 µM). It is also good practice to perform a dose-response experiment for your alkyne and azide to find the optimal concentrations for your specific system.
-
-
Solubility Issues: While the morpholine group in this compound should impart good aqueous solubility, precipitation of any reaction component will halt the reaction.
-
Actionable Step: Visually inspect your reaction cocktail for any signs of precipitation. If solubility is an issue, consider using a co-solvent like DMSO, but keep the final concentration low (<5%) to avoid solvent-induced cytotoxicity.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Can I perform this click reaction without a specialized ligand and just rely on the morpholine group of my alkyne?
-
A1: It is highly discouraged for live-cell applications. While the morpholine nitrogen has lone pair electrons and can coordinate with copper, it does not provide the necessary stabilization to prevent ROS formation and cytotoxicity effectively. For robust and reproducible results with minimal cell death, a dedicated chelating ligand like THPTA is essential.[8]
-
-
Q2: What is the optimal ratio of ligand to copper?
-
A2: A common starting point is a 2:1 to 5:1 molar ratio of ligand to copper sulfate.[8] This excess of ligand helps to ensure that the majority of the copper ions are chelated, which stabilizes the Cu(I) state and protects the cells.
-
-
Q3: My this compound is a hydrochloride salt. Does this matter?
-
A3: Yes, it's important to consider. If your compound is a hydrochloride salt, dissolving it in a buffered solution will result in the formation of the free amine and hydrochloric acid. Ensure that your reaction buffer has sufficient buffering capacity to maintain a physiological pH (around 7.4) to avoid stressing the cells.
-
-
Q4: Can I pre-mix all my reagents and add them to the cells at once?
-
A4: It is best practice to add the sodium ascorbate last.[9] A recommended procedure is to first mix the copper sulfate and the ligand (e.g., THPTA) in your buffer. Then, add your azide probe and the alkyne, this compound. Finally, add the freshly prepared sodium ascorbate solution to initiate the reaction. This ensures that the reduction of Cu(II) to the active Cu(I) happens in the presence of the reactants.
-
-
Q5: Are there any alternatives if I absolutely cannot get the copper-catalyzed reaction to work in my sensitive cell line?
-
A5: Yes, you can explore copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][12] This reaction uses a strained cyclooctyne instead of a terminal alkyne and does not require a copper catalyst, thus eliminating the issue of copper cytotoxicity.[12] However, the reagents are typically larger, which can sometimes affect cell permeability and biological activity.
-
Visualizing the Process: Diagrams and Workflows
The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Mechanism of CuAAC highlighting catalyst formation and the catalytic cycle.
Troubleshooting Workflow for High Cytotoxicity
Caption: A step-by-step workflow for troubleshooting high cytotoxicity in CuAAC reactions.
Experimental Protocols
Protocol: Live-Cell Surface Labeling using CuAAC
This protocol provides a starting point for labeling the surface of live cells. It should be optimized for your specific cell type and experimental goals.
Reagent Preparation:
-
Copper Sulfate (CuSO₄) Stock (10 mM): Dissolve 2.5 mg of CuSO₄·5H₂O in 1 mL of sterile water. Filter sterilize.
-
THPTA Ligand Stock (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of sterile water. Filter sterilize.
-
This compound Stock (10 mM): Prepare in sterile PBS or DMSO.
-
Azide-Probe Stock (10 mM): Prepare in sterile DMSO or water, depending on solubility.
-
Sodium Ascorbate Stock (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of sterile water. This solution must be prepared fresh immediately before use.
Labeling Procedure:
-
Cell Preparation: Plate your cells and grow to the desired confluency. If metabolically labeling with an azide-modified substrate, follow the appropriate protocol for that step first.
-
Washing: Gently wash the cells twice with 1x sterile PBS to remove any media components.
-
Prepare the Click-iT® Cocktail (for 1 mL final volume):
-
To 900 µL of sterile PBS or other suitable buffer, add the following in order, mixing gently after each addition:
-
10 µL of 10 mM this compound (final concentration: 100 µM)
-
5 µL of 10 mM Azide-Probe (final concentration: 50 µM)
-
20 µL of the pre-mixed CuSO₄/THPTA solution (see note below).
-
-
Note on CuSO₄/THPTA Pre-mix: In a separate sterile tube, mix 10 µL of 10 mM CuSO₄ with 50 µL of 50 mM THPTA to create a 5:1 ligand-to-copper ratio. Use 20 µL of this pre-mix for the final reaction cocktail. This will give a final copper concentration of approximately 20 µM. You may need to optimize this concentration.
-
-
Initiate the Reaction: Add 10 µL of freshly prepared 100 mM sodium ascorbate to the 1 mL cocktail (final concentration: 1 mM). Mix gently.
-
Labeling: Immediately add the complete click cocktail to your cells.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing and Imaging: Gently wash the cells three times with sterile PBS. You can now proceed with fixation, permeabilization (if required for intracellular targets), and imaging.
| Reagent | Stock Concentration | Volume for 1 mL Reaction | Final Concentration |
| This compound | 10 mM | 10 µL | 100 µM |
| Azide-Probe | 10 mM | 5 µL | 50 µM |
| CuSO₄ | 10 mM | 2 µL (in pre-mix) | 20 µM |
| THPTA | 50 mM | 10 µL (in pre-mix) | 100 µM |
| Sodium Ascorbate | 100 mM | 10 µL | 1 mM |
References
-
Berkeley Lab News Center. (2011, July 18). Click Chemistry With Copper - A Biocompatible Version. Retrieved from [Link]
-
Wikipedia. Click chemistry. Retrieved from [Link]
-
Kennedy, D. C., et al. (2011). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society, 133(43), 17123–17131. [Link]
-
Yi, L., et al. (2014). Copper-catalyzed click reaction on/in live cells. Chemical Science, 5(7), 2994-3000. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]
-
Royal Society of Chemistry. (2014). Copper-catalyzed click reaction on/in live cells. Chemical Science. [Link]
-
Reddit. (2023, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). [Link]
-
Royal Society of Chemistry. (2023). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
ACS Publications. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]
-
Xi'an Dianhua Biotechnology Co., Ltd. Click Chemistry Protocols. Retrieved from [Link]
-
Jiang, H., et al. (2018). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 23(10), 2655. [Link]
-
PubChem. This compound hydrochloride. Retrieved from [Link]
-
Wang, Y., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1235. [Link]
-
ACS Publications. (2023, January 18). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. [Link]
-
Wikipedia. Copper-free click chemistry. Retrieved from [Link]
-
Allied Academies. Click chemistry: A novel tool in pharmaceutical research. Retrieved from [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
ResearchGate. Addition of 4-(cyclohex-1-en-1-yl)morpholine on 3-nitroindole: An unprecedented dearomatizing process. Retrieved from [Link]
Sources
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. confluore.com.cn [confluore.com.cn]
- 11. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
Troubleshooting low yields in the synthesis of 4-(Pent-4-YN-1-YL)morpholine derivatives
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving high, reproducible yields is critical to your research and development timelines. This guide is designed to provide in-depth troubleshooting support for the synthesis of 4-(pent-4-yn-1-yl)morpholine derivatives, a class of compounds with significant potential in medicinal chemistry.
Low yields in these syntheses, particularly during the critical C-C bond-forming step, are a common yet solvable challenge. The most frequent bottleneck occurs during the palladium-catalyzed cross-coupling of the terminal alkyne of this compound with an aryl or vinyl halide—a reaction commonly known as the Sonogashira coupling. This guide will focus on diagnosing and resolving issues related to this key transformation.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries. For more detailed solutions, please refer to the In-Depth Troubleshooting Guides in Section 2.
Q1: What is the most common cause of a complete failure or extremely low yield in my Sonogashira coupling reaction?
A: The most frequent culprit is catalyst inactivity. The active catalyst is a Palladium(0) species, which is generated in situ from a Pd(II) precatalyst or introduced directly. This species is highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides or palladium black. Ensure your reagents and solvents are rigorously deoxygenated and that the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).
Q2: I see black particles crashing out of my reaction mixture. What are they and is this a problem?
A: The black precipitate is almost certainly palladium black, which is agglomerated, inactive Pd(0). Its formation indicates that your catalyst has decomposed. This is a significant problem and a primary cause of low yields. It typically results from an unstable catalytic species, often due to inappropriate ligand choice, high temperatures, or the presence of oxygen.[1]
Q3: My main byproduct has a mass double that of my starting alkyne. What is happening?
A: You are likely observing the formation of a homocoupled alkyne dimer (a 1,3-diyne), which is the result of an undesired Glaser coupling reaction.[2] This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.[2] To mitigate this, you must improve the exclusion of air from your reaction or switch to a copper-free Sonogashira protocol.[2][3]
Q4: Can the morpholine nitrogen in my substrate interfere with the palladium catalyst?
A: Yes, this is a valid concern. The lone pair on the morpholine nitrogen can act as a ligand, coordinating to the palladium center. This can potentially inhibit catalysis by occupying a coordination site needed for the catalytic cycle. While often not a fatal issue, if you suspect catalyst inhibition, using a ligand that binds more strongly to palladium (e.g., a bulky, electron-rich phosphine like XPhos or P(t-Bu)₃) can outcompete the morpholine and restore reactivity.[4][5]
Q5: My yield is inconsistent from one run to the next. What should I check first?
A: Poor reproducibility is almost always linked to atmospheric contamination (oxygen and moisture) or inconsistent reagent quality. First, verify the integrity of your inert atmosphere setup (check for leaks in your manifold). Second, ensure your amine base and solvents are freshly distilled and thoroughly degassed immediately before use. Trace water can hydrolyze reagents and affect the catalyst's performance.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental failures.
Guide 1: Diagnosing and Rectifying Low or No Product Formation
Low conversion is a multifaceted problem. The logical workflow below helps systematically identify the root cause.
Caption: A decision tree for troubleshooting low product yields.
Q: My reaction isn't working. How do I confirm my catalyst is active?
A: The integrity of your catalytic system is paramount. The Pd(0) active species is delicate.
-
Causality: Many common palladium sources, like Pd(PPh₃)₂Cl₂, are stable Pd(II) precatalysts. They must be reduced to Pd(0) to enter the catalytic cycle. This reduction is often accomplished by the amine base or other reagents in the mixture, but the process can be inefficient or fail if reagents are impure.[4] Furthermore, the ligands, such as triphenylphosphine (PPh₃), must protect the Pd(0) center from decomposition. If the ligand itself has oxidized (phosphine to phosphine oxide), it cannot stabilize the catalyst, leading to the formation of palladium black.
-
Diagnostic Protocol: Catalyst System Validation
-
Setup: In a separate flask, under identical inert conditions, set up a control reaction with known, reliable substrates. A standard choice is the coupling of iodobenzene with phenylacetylene.
-
Reagents: Use 1.0 equivalent of iodobenzene, 1.2 equivalents of phenylacetylene, your palladium source (e.g., 2 mol % Pd(PPh₃)₂Cl₂), copper iodide (1 mol %), and your base/solvent system (e.g., triethylamine).
-
Execution: Run this reaction alongside your primary experiment.
-
Analysis: If the control reaction yields the expected diphenylacetylene product while your main reaction fails, your catalyst system is likely active, and the problem lies with your specific substrates or conditions. If the control also fails, you have confirmed a problem with the catalyst, ligand, or general setup (e.g., inert atmosphere).
-
Q: I suspect my reagents or solvents are the issue. What are the best practices for their preparation?
A: Oxygen and water are the primary poisons of a Sonogashira reaction. Solvents can also play a crucial role in catalyst stability and reactivity.[6][7][8][9]
-
Causality: Oxygen promotes the undesirable Glaser homocoupling and oxidizes the Pd(0) catalyst.[2] Water can interfere with the base and certain catalyst intermediates. The solvent's polarity and coordinating ability can affect the stability and solubility of the catalytic species.[9][10] For instance, while triethylamine is a common base, it often serves as the solvent as well, but solubility issues can arise.[5] Using a co-solvent like THF or toluene may be necessary.
-
Protocol: Rigorous Solvent and Reagent Preparation
-
Solvent Degassing: The most reliable method is "freeze-pump-thaw."
-
Place the solvent in a sturdy flask with a sidearm and stopcock.
-
Freeze the solvent using liquid nitrogen.
-
Once fully frozen, evacuate the flask under high vacuum for 5-10 minutes.
-
Close the stopcock and thaw the solvent in a water bath. You will see gas bubbles evolve from the liquid.
-
Repeat this cycle at least three times for complete degassing.
-
Finally, break the vacuum with your inert gas (Argon or Nitrogen).
-
-
Amine Base: Liquid amines like triethylamine or diisopropylamine should be distilled from calcium hydride and stored over potassium hydroxide pellets under an inert atmosphere.
-
Substrates: Ensure your this compound and aryl halide are pure and dry. If necessary, filter them through a short plug of neutral alumina to remove polar impurities.
-
Guide 2: Eliminating Byproducts from Glaser Homocoupling
The formation of a diyne from the coupling of two of your starting alkynes is a classic Sonogashira problem.
Q: How can I prevent the formation of the alkyne dimer byproduct?
A: This requires either perfecting your anaerobic technique or eliminating the problematic reagent (copper).
-
Causality & Mechanistic Insight: The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4] In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate.[2] This intermediate then undergoes transmetalation with the palladium complex.[4] However, in the presence of oxygen, this copper acetylide can undergo oxidative dimerization to form the 1,3-diyne byproduct, regenerating Cu(I) and consuming your starting material.
Caption: Catalytic cycles showing the desired transmetalation vs. undesired oxidative dimerization.
-
Solution A: Copper-Free Sonogashira Protocol For many substrates, copper is not strictly necessary and its omission provides a robust way to prevent dimerization.[2][11] Bulky, electron-rich phosphine ligands on palladium can facilitate the reaction under copper-free conditions.[4][12]
-
Recommended System: Palladium acetate (Pd(OAc)₂) with a bulky phosphine ligand like tri-tert-butylphosphine (P(t-Bu)₃).
-
Step-by-Step Protocol:
-
To a flame-dried, argon-purged flask, add your aryl bromide (1.0 equiv), Pd(OAc)₂ (2 mol %), and P(t-Bu)₃ (4 mol %).
-
Add your degassed solvent (e.g., THF or DMF). The solution should be stirred for 10 minutes.
-
Add this compound (1.2 equiv).
-
Finally, add your degassed base (e.g., Cs₂CO₃ (2.0 equiv) or an amine like Et₃N).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS. This mild protocol often gives excellent yields without Glaser byproducts.[12]
-
-
Guide 3: Optimizing Reaction Conditions for Maximum Yield
If you are getting some product but the yield is low (<50%), a systematic optimization of reaction parameters is required.
Q: My yield is still low after checking my catalyst and reagents. What parameters should I screen?
A: The interplay between the catalyst, ligand, base, and solvent is complex. A methodical approach to screening these variables is the most efficient path to a high-yielding protocol.
-
Causality:
-
Base: The base's role is to deprotonate the terminal alkyne, making it nucleophilic.[2][4] Its strength and steric bulk can significantly impact the reaction rate. An amine base often doubles as a ligand and solvent. Inorganic bases like Cs₂CO₃ or K₂CO₃ can be effective, especially in copper-free systems.
-
Ligand: The ligand stabilizes the Pd(0) center and modulates its reactivity. Electron-rich, bulky ligands generally accelerate the oxidative addition step and promote reductive elimination, increasing the overall turnover rate.[4]
-
Temperature: Higher temperatures can increase reaction rates but may also lead to faster catalyst decomposition.[1] Some modern catalyst systems are designed to work efficiently even at room temperature.[12]
-
-
Data-Driven Optimization Strategy: Use a parameter screening table to systematically test variables. Set up a series of small-scale reactions, changing only one parameter at a time relative to your baseline condition.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Observations |
| 1 (Baseline) | Pd(PPh₃)₂Cl₂ (2) | (Internal) | Et₃N (3) | Et₃N/THF | 60 | Low | Significant starting material |
| 2 | Pd(PPh₃)₂Cl₂ (2) | (Internal) | DIPA (3) | DIPA/THF | 60 | ||
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Et₃N (3) | Toluene | 60 | ||
| 4 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | Cs₂CO₃ (2) | DMF | RT | Copper-free system | |
| 5 | Pd(PPh₃)₂Cl₂ (2) | (Internal) | Et₃N (3) | Et₃N/THF | 80 | Risk of catalyst death | |
| 6 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 80 |
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Gáspári, Z., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 26(23), 7123. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Sikorski, K., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry, 18, 266-276. [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Presentation. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 7898-7917. [Link]
-
Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 17, 1-32. [Link]
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. [Link]
-
Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4), 324-332. [Link]
-
Singh, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Kinfe, H. H., & Belay, A. (2018). Solvent effects in palladium catalysed cross-coupling reactions. RSC Advances. [Link]
-
Newman, S. G., & Organ, M. G. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki–Miyaura Couplings. Israel Journal of Chemistry, 57(3-4), 250-260. [Link]
-
ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. [Link]
Sources
- 1. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Reactivity of Terminal Alkynes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered when working with terminal alkynes. The unique reactivity of the terminal C-H bond, while synthetically valuable, is also the source of several undesired pathways. This resource provides direct, experience-driven answers to common experimental challenges.
Section 1: The Persistent Challenge of Homocoupling (Dimerization)
One of the most frequent and frustrating side reactions is the oxidative self-coupling of terminal alkynes to form symmetrical 1,3-diynes. This process, broadly known as Glaser coupling or homocoupling, is a significant issue in reactions designed for cross-coupling, such as the widely used Sonogashira reaction.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is terminal alkyne homocoupling, and why is it such a problem in my cross-coupling reactions?
A1: Terminal alkyne homocoupling is an undesired side reaction where two molecules of your starting alkyne react to form a symmetrical 1,3-diyne.[2] This reaction is catalyzed by copper salts, particularly in the presence of an oxidant like oxygen.[3][4] The classic versions are named Glaser, Eglinton, and Hay couplings, which differ slightly in their specific reagents (e.g., Cu(I) with an external oxidant vs. stoichiometric Cu(II)).[3][5][6]
This side reaction is problematic for several key reasons:
-
Reduced Yield: It consumes your valuable terminal alkyne starting material, directly lowering the yield of the desired cross-coupled product.[1]
-
Complicated Purification: The resulting diyne byproduct often has similar polarity and chromatographic behavior to the target molecule, making separation difficult and time-consuming.
-
Stoichiometric Imbalance: Consumption of the alkyne disrupts the optimal stoichiometry of your primary reaction, potentially leading to other side products.
Q2: My Sonogashira coupling is yielding a significant amount of a diyne byproduct. What are the most likely causes?
A2: The Sonogashira reaction employs a palladium catalyst for the cross-coupling and, classically, a copper(I) co-catalyst.[7] This copper co-catalyst, while accelerating the desired reaction, is also the primary culprit for the homocoupling side reaction.[8] The most common causes for excessive dimerization are:
-
Presence of Oxygen: Oxygen readily oxidizes the active Cu(I) species to Cu(II), which promotes the oxidative homocoupling pathway.[4][7] This is the single most critical factor to control.
-
High Copper Catalyst Loading: While catalytic amounts are needed, excessive copper can accelerate the rate of homocoupling relative to the transmetalation step in the Sonogashira cycle.
-
Inappropriate Ligand Choice: The ligands on the palladium and copper centers can influence the relative rates of the competing reactions.[9]
-
High Concentration of Terminal Alkyne: A high initial concentration of the alkyne can favor the second-order dimerization kinetics.[2]
Troubleshooting & Optimization Guide
The diagram below illustrates the catalytic crossroads: the desired Pd/Cu cross-coupling cycle versus the undesired Cu-only homocoupling cycle. Controlling conditions to favor the cross-coupling pathway is paramount.
Caption: Mechanism of base-catalyzed alkyne isomerization.
Issue: Formation of internal alkyne isomers.
| Corrective Action | Causality (The "Why") |
| 1. Use a Milder Base | If the goal is simply to deprotonate the terminal alkyne for alkylation, use a base strong enough for that purpose (pKa ~25) but not excessively strong to deprotonate adjacent carbons. n-BuLi at low temperature is often effective as the subsequent reaction is fast. [10][11]For reactions where a base is an additive (e.g., Sonogashira), milder amine bases (Et₃N, DIPEA) are preferred over alkoxides or hydroxides. |
| 2. Control Temperature | Isomerization is often thermodynamically driven and requires activation energy. Running reactions at lower temperatures (e.g., 0 °C or room temperature instead of reflux) can kinetically disfavor the isomerization pathway. |
| 3. Avoid Prolonged Reaction Times | If isomerization is slow, simply stopping the primary reaction as soon as the starting material is consumed can prevent the buildup of the undesired isomer. Monitor reactions closely. |
Section 3: Unintended Addition Reactions (Hydration & Hydrohalogenation)
While often performed intentionally, the addition of water (hydration) or hydrogen halides (hydrohalogenation) across the triple bond can occur as an unwanted side reaction if acidic and nucleophilic species are present under the wrong conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction produced an unexpected ketone. Could this be from trace water?
A1: Yes. The hydration of a terminal alkyne, typically catalyzed by strong acid and often mercury(II) salts, follows Markovnikov's rule to produce a methyl ketone after the initial enol product tautomerizes. [12][13]Even in the absence of a mercury catalyst, sufficiently acidic conditions and the presence of water can lead to this side reaction. Anti-Markovnikov hydration, which yields an aldehyde, occurs under hydroboration-oxidation conditions and is less likely to be an accidental side reaction. [14][15] Q2: I'm observing vinyl halide or geminal dihalide byproducts in my product mixture. Where are they coming from?
A2: These are products of hydrohalogenation, the addition of a hydrogen halide (e.g., HCl, HBr) across the triple bond. [16]This can happen if your reaction mixture generates a hydrogen halide in situ. For example, using certain chlorinated solvents with Lewis acids or having a halide salt present in an acidic medium can be a source. The first addition produces a vinyl halide, and a second addition to the same carbon (Markovnikov's rule) gives a geminal dihalide. [11][17]
Troubleshooting & Optimization Guide
Issue: Formation of ketone, aldehyde, or halide addition byproducts.
| Corrective Action | Causality (The "Why") |
| 1. Ensure Anhydrous Conditions | To prevent hydration, use properly dried solvents and reagents. If a reaction is sensitive to water, perform it under an inert atmosphere and use molecular sieves if necessary. |
| 2. Avoid Strong, Protic Acids | If acidic conditions are required, consider using a Lewis acid instead of a Brønsted acid like H₂SO₄ or HCl to minimize the proton source available for hydration or hydrohalogenation. |
| 3. Use a Non-Nucleophilic Base/Scavenger | If an acid is generated during your reaction (e.g., HCl from a chlorinating agent), use a hindered, non-nucleophilic base (like 2,6-lutidine or proton sponge) to neutralize it. This prevents the formation of free HX that can add across the alkyne. |
Table 1: Diagnostic Guide for Unwanted Addition Products
| Observed Byproduct | Probable Side Reaction | Likely Cause | Regiochemistry |
| Methyl Ketone | Hydration | Presence of water and acid | Markovnikov [12] |
| Aldehyde | Hydration | Contamination with borane-like reagents | Anti-Markovnikov [15] |
| Vinyl Halide | Hydrohalogenation (1 eq) | In-situ generation of HX | Markovnikov [17] |
| Geminal Dihalide | Hydrohalogenation (2 eq) | In-situ generation of excess HX | Markovnikov [17] |
References
-
Gao, C., & Kown, Y. (2014). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]
-
Gao, C., & Kown, Y. (2014). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed. [Link]
-
Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]
-
Gao, C., & Kown, Y. (2014). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. [Link]
-
Arkles, B. Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]
-
LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia. [Link]
-
Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. sioc-journal.cn. [Link]
-
Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. ResearchGate. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
-
Ashenhurst, J. (2014). Synthesis (5) – Reactions of Alkynes. Master Organic Chemistry. [Link]
-
Study.com. (n.d.). Alkyne Functional Group & Reactions. Study.com. [Link]
-
Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps. [Link]
-
Lumen Learning. 10.8. Anti-Markovnikov additions to alkenes and alkynes. Organic Chemistry 1: An open textbook. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
LibreTexts. (2020). 10.4: Hydration of Alkynes for Markovnikov Products. Chemistry LibreTexts. [Link]
-
Chad's Prep. (2020). 9.7 Hydration of Alkynes. YouTube. [Link]
-
LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Trost, B. M., & McClory, A. (2017). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. Angewandte Chemie International Edition. [Link]
-
LibreTexts. (2020). 10.5: Hydration of Alkynes for Anti-Markovnikov Products. Chemistry LibreTexts. [Link]
-
Reddit. (2025). Help with Alkyne Reactions. r/Chempros. [Link]
-
Reusch, W. Alkyne Reactivity. MSU chemistry. [Link]
-
Wikipedia. Glaser coupling. Wikipedia. [Link]
-
Chad's Prep. (2020). 9.5 Hydrohalogenation of Alkynes. YouTube. [Link]
-
ChemTalk. Alkyne Addition Reactions. ChemTalk. [Link]
-
Chemistry Steps. Hydrohalogenation of Alkynes with Practice Problems. Chemistry Steps. [Link]
-
Ashenhurst, J. (2013). Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). Master Organic Chemistry. [Link]
-
Hulet, R. (2020). 122: Hydrohalogenation of alkynes. YouTube. [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Eglinton Reaction. Organic Chemistry Portal. [Link]
-
OrgoSolver. Alkyne Reactions: Hydrohalogenation with HX (HCl, HBr, HI). OrgoSolver. [Link]
-
Sharma, S., & Van der Eycken, E. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. [Link]
-
LibreTexts. (2021). 10.8: Alkynes. Chemistry LibreTexts. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. [Link]
-
Tortoreto, C., & Mazet, C. (2019). Remote Functionalization by Pd-Catalyzed Isomerization of Alkynyl Alcohols. Archive ouverte UNIGE. [Link]
-
Anderson, D. R. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Yoo, E. J. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. ResearchGate. [Link]
-
Arrowsmith, M. (2015). ChemInform Abstract: Organomagnesium-Catalyzed Isomerization of Terminal Alkynes to Allenes and Internal Alkynes. ResearchGate. [Link]
-
Kumar, R. (2012). Mechanism I Terminal Alkyne Isomerizes to Internal Alkyne I Free Radical I Acidity of Alkyne. YouTube. [Link]
-
Zhang, Z. (2020). Base‐catalyzed isomerization of terminal alkynes. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2021). Alkyne Reactions. YouTube. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Khan Academy. Reduction of alkynes. Khan Academy. [Link]
-
Varsity Tutors. Help with Alkyne Reactions. Varsity Tutors. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
- 5. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 6. Eglinton Reaction [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Alkyne Addition Reactions | ChemTalk [chemistrytalk.org]
- 14. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. study.com [study.com]
- 17. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]
Technical Support Center: Ligand Selection for Copper-Catalyzed Click Chemistry
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of ligand selection, a critical parameter for successful and reproducible outcomes. Here, we move beyond simple protocols to explain the why behind the choices, empowering you to troubleshoot and optimize your reactions effectively.
The Pivotal Role of Ligands in CuAAC
The copper(I)-catalyzed reaction between an azide and a terminal alkyne is a powerful tool for molecular assembly.[1][2][3] However, the Cu(I) catalyst is prone to disproportionation and oxidation to the inactive Cu(II) state, especially in aqueous and aerobic environments.[4][5] Ligands are essential to stabilize the catalytically active Cu(I) oxidation state, accelerate the reaction rate, and prevent unwanted side reactions.[1][4][6] The right ligand can be the difference between a high-yielding, clean reaction and a failed experiment.
This guide will help you understand the functions of different ligands, select the appropriate one for your specific application, and troubleshoot common issues you may encounter.
Troubleshooting Guide
This section addresses common problems encountered during CuAAC reactions, with a focus on how ligand choice can be the root cause and the solution.
Issue 1: Low or No Product Yield
Symptoms: Your reaction shows little to no formation of the desired triazole product, even after extended reaction times.
Potential Causes & Solutions:
-
Cause A: Catalyst Inactivation (Oxidation). In the absence of a suitable ligand, or with a poorly chosen one, the Cu(I) catalyst can rapidly oxidize to Cu(II), halting the catalytic cycle.[4][7] This is particularly problematic in aerobic or aqueous conditions.
-
Solution: Employ a ligand known to protect Cu(I) from oxidation. Tris(benzyltriazolylmethyl)amine (TBTA) was one of the first ligands developed for this purpose and is effective at stabilizing Cu(I).[4][6] For aqueous or biological systems, water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are excellent choices.[6][7] Always ensure your reaction is set up with a reducing agent like sodium ascorbate to regenerate Cu(I) from any Cu(II) that forms.[1][7]
-
-
Cause B: Poor Ligand-Copper Complex Formation. The solvent system can significantly impact the effectiveness of a ligand. Some ligands perform poorly in coordinating solvents like DMSO, which can compete for copper binding.[5]
-
Solution: If you must use a coordinating solvent, switch to a ligand with stronger binding affinity for copper, such as those containing pyridine or benzimidazole moieties.[5] Alternatively, if possible, change your solvent system to one that is less coordinating, such as t-BuOH/water mixtures.
-
-
Cause C: Substrate-Mediated Copper Sequestration. In bioconjugation experiments, molecules like proteins, DNA, or those containing thiols can chelate the copper catalyst, rendering it unavailable for the click reaction.[8][9]
-
Solution: Increase the ligand-to-copper ratio. A higher ligand concentration can help to outcompete the substrate for copper binding.[8][9] Using an excess of ligand (e.g., a 5:1 ligand:copper ratio) is a common strategy in bioconjugation protocols.[8][9] In some cases, adding a sacrificial metal ion like Zn(II) can occupy the binding sites on the biomolecule, freeing up the copper catalyst.[8][9]
-
Issue 2: Slow Reaction Rate
Symptoms: The reaction proceeds, but requires an impractically long time to reach completion.
Potential Causes & Solutions:
-
Cause A: Suboptimal Ligand for Acceleration. Not all ligands that stabilize Cu(I) are equally effective at accelerating the reaction. The ligand's electronic and steric properties play a crucial role in the catalytic cycle.[10][11]
-
Solution: For maximum rate acceleration, consider ligands specifically designed for high efficiency. BTTAA (tris((1-(carboxymethyl)-1H-1,2,3-triazol-4-yl)methyl)amine) has been shown to significantly enhance CuAAC reaction rates compared to TBTA and THPTA.[10][12] Studies have demonstrated that with BTTAA, conversion yields can exceed 45% in the first 30 minutes, while other ligands yield less than 15% in the same timeframe.[10][12]
-
-
Cause B: Incorrect Ligand:Copper Ratio. While an excess of ligand can be beneficial for stability, an overly high ratio can sometimes inhibit the reaction by creating a crowded coordination sphere around the copper, hindering substrate access.[5]
-
Solution: Optimize the ligand-to-copper ratio for your specific system. While a 5:1 ratio is a good starting point for bioconjugations, it's worth screening ratios from 1:1 to 10:1 to find the sweet spot for your particular substrates and conditions.
-
Issue 3: Formation of Side Products
Symptoms: Your reaction mixture contains significant amounts of impurities, such as the homocoupling of your alkyne (Glaser coupling).
Potential Causes & Solutions:
-
Cause A: Insufficient Catalyst Protection. The oxidative homocoupling of terminal alkynes is a common side reaction catalyzed by copper, especially in the presence of oxygen.[4]
-
Solution: This again highlights the importance of a good ligand and the presence of a reducing agent. A well-chosen ligand will not only stabilize Cu(I) but also minimize its participation in side reactions. Ensure you have an adequate concentration of sodium ascorbate to maintain a reducing environment.
-
-
Cause B: Substrate Degradation. In bioconjugation, the combination of copper and a reducing agent can generate reactive oxygen species (ROS) that may damage sensitive biomolecules, particularly amino acids like histidine and cysteine.[13][14]
Frequently Asked Questions (FAQs)
Q1: Which is the best "all-around" ligand for CuAAC?
There is no single "best" ligand, as the optimal choice depends heavily on the specific application. However, for general purposes:
-
For organic synthesis in common organic solvents: TBTA is a robust and widely used ligand.
-
For aqueous and biological applications: THPTA is an excellent starting point due to its high water solubility and protective effects.[6][7]
-
When reaction speed is the highest priority: BTTAA has demonstrated superior rate acceleration.[10][12]
Q2: My alkyne is very hydrophobic. What should I consider?
For hydrophobic substrates, solubility can be a major issue.
-
Solvent Choice: You may need to use co-solvents like DMSO or DMF.[15]
-
Ligand Choice for Co-solvents: When using coordinating solvents like DMSO, TBTA's effectiveness can be diminished.[5] In these cases, ligands with stronger copper-binding moieties, such as those incorporating pyridine or benzimidazole, are recommended to prevent the solvent from sequestering the copper catalyst.[5]
Q3: Can I run the reaction without a ligand?
While the CuAAC reaction can proceed without a ligand, it is generally not recommended.[16] In the absence of a ligand, the reaction is often slower, requires higher catalyst loading, and is much more susceptible to catalyst oxidation and side reactions, leading to lower yields and reproducibility.[16] Ligands significantly improve the reliability and efficiency of the reaction.[1][4]
Q4: How do I prepare my catalyst solution?
A common and effective method is to pre-complex the copper and the ligand before adding them to the reaction mixture.[7]
-
Prepare stock solutions of your copper source (e.g., CuSO₄ in water) and your ligand (e.g., THPTA in water).[7][17]
-
Shortly before starting your reaction, mix the CuSO₄ and ligand solutions in the desired ratio (e.g., 1:2 or 1:5).[7][17] Let this mixture incubate for a few minutes.
-
Add this pre-formed complex to your solution of azide and alkyne.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[7][14]
It is crucial not to add the ascorbate directly to the copper solution before the ligand is present, as this can lead to the precipitation of copper(I) oxide. [14]
Visualizing the Process
Ligand Selection Workflow
This diagram outlines a logical workflow for selecting the appropriate ligand based on your experimental conditions.
Caption: Decision tree for selecting a CuAAC ligand.
The Catalytic Cycle with a Ligand
This diagram illustrates the role of the ligand (L) in stabilizing the copper catalyst throughout the reaction.
Caption: Simplified CuAAC catalytic cycle with a ligand.
Ligand Performance Comparison
The choice of ligand can dramatically affect reaction outcomes. The table below summarizes the characteristics and performance of commonly used ligands.
| Ligand | Structure | Key Features & Recommended Use | Relative Rate |
| TBTA | Tris(benzyltriazolylmethyl)amine | The original "go-to" ligand. Excellent for stabilizing Cu(I). Best in non-coordinating organic solvents. Poor water solubility. | Baseline |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | Water-soluble analogue of TBTA. Ideal for bioconjugation in aqueous buffers. Protects biomolecules from oxidative damage.[6][7] | ++ |
| BTTAA | Tris((1-(carboxymethyl)-1H-1,2,3-triazol-4-yl)methyl)amine | Designed for maximum rate acceleration.[10][12] Excellent for reactions with low reactant concentrations or when speed is critical. Water-soluble. | ++++ |
| BTTES | Tris((1-(2-sulfoethyl)-1H-1,2,3-triazol-4-yl)methyl)amine | Another highly effective, water-soluble ligand that provides a good balance of reactivity and solubility.[10] | +++ |
Relative rates are a qualitative comparison based on published data.[10][12]
Experimental Protocols
Protocol 1: General Procedure for CuAAC in an Aqueous System (Bioconjugation)
This protocol is a robust starting point for labeling biomolecules using the THPTA ligand.
-
Prepare Stock Solutions:
-
Biomolecule-Alkyne: Prepare a solution of your alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4). Note: Avoid high concentrations (>0.2 M) of chloride or Tris buffers, as they can interfere with the catalyst.[8]
-
Azide Probe: Prepare a concentrated stock (e.g., 10 mM) of your azide-containing molecule in a compatible solvent (e.g., DMSO or water).
-
CuSO₄: Prepare a 20 mM stock solution in water.[17]
-
THPTA Ligand: Prepare a 100 mM stock solution in water.[17]
-
Sodium Ascorbate: Prepare this solution fresh just before use. Dissolve sodium ascorbate in water to make a 100 mM or 300 mM stock solution.[17]
-
-
Reaction Assembly (Example for a 100 µL final volume):
-
In a microcentrifuge tube, combine in the following order:
-
50 µL of protein lysate (1-5 mg/mL) or your biomolecule solution.
-
2 µL of the 10 mM azide probe stock (Final concentration: 200 µM).
-
5 µL of the 20 mM CuSO₄ stock solution (Final concentration: 1 mM).
-
5 µL of the 100 mM THPTA stock solution (Final concentration: 5 mM). Note the 5:1 Ligand:Cu ratio.
-
-
Vortex the mixture briefly.
-
-
Initiate the Reaction:
-
Add 10 µL of freshly prepared 100 mM sodium ascorbate solution (Final concentration: 10 mM).
-
Vortex gently to mix.
-
-
Incubation:
-
Analysis and Purification:
-
The labeled biomolecule is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry) or purification by standard methods (e.g., size exclusion chromatography, precipitation).
-
Protocol 2: Ligand Screening by Fluorogenic Assay
To empirically determine the best ligand for your system, a fluorogenic assay is a rapid and effective method. This assay uses a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin) that becomes highly fluorescent upon reacting with an alkyne.[10][12]
-
Reagents:
-
Procedure:
-
In separate wells of a microplate, prepare reaction mixtures containing the buffer, model alkyne, and fluorogenic azide.
-
To each well, add a different pre-mixed solution of CuSO₄ and one of the test ligands. Ensure the final copper and ligand concentrations are consistent across all test wells.
-
Initiate the reactions by adding sodium ascorbate.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation ~360 nm, Emission ~450 nm for coumarin).
-
-
Analysis:
-
Plot fluorescence intensity versus time for each ligand. The ligand that produces the fastest and most intense fluorescence signal is the most efficient for the tested conditions.
-
References
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051-8056. Available at: [Link]
-
Wikipedia contributors. (2024, January 15). Azide-alkyne Huisgen cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved from: [Link]
-
Diez-Gonzalez, S. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Current Organic Chemistry, 15(16), 2830-2845. Available at: [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available at: [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available at: [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]
-
Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(38), 9528-9550. Available at: [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from: [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. Available at: [Link]
-
Golas, P. L., & Matyjaszewski, K. (2010). Practical considerations, challenges, and limitations of bioconjugation via azide-alkyne cycloaddition. QSAR & Combinatorial Science, 29(11‐12), 1125-1140. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from: [Link]
-
Presolski, S. I., et al. (2011). Ligand-Accelerated Cu-Catalyzed Azide−Alkyne Cycloaddition: A Mechanistic Report. Journal of the American Chemical Society, 133(1), 73-83. Available at: [Link]
-
Xi'an Dianhua Biotechnology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved from: [Link]
-
Gessner, R. K., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(13), 7387-7455. Available at: [Link]
-
Reddit. (2023, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). r/Chempros. Retrieved from: [Link]
-
Chemistry Stack Exchange. (2020, July 23). Stubborn CuAAC reaction as derivatization for ESI-MS. Retrieved from: [Link]
-
Liang, L., et al. (2018). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. International Journal of Molecular Sciences, 19(10), 3116. Available at: [Link]
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. confluore.com.cn [confluore.com.cn]
Technical Support Center: Purification of 4-(Pent-4-yn-1-yl)morpholine Conjugates by HPLC
Welcome to the technical support guide for the purification of 4-(Pent-4-yn-1-yl)morpholine conjugates. This resource is designed for researchers, scientists, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC) to purify these valuable molecules. This guide provides in-depth, experience-based insights into method development, troubleshooting common issues, and answers to frequently asked questions, ensuring the integrity and success of your purification workflows.
The core structure, this compound, is a bifunctional molecule containing a terminal alkyne for "click" chemistry and a morpholine group. The morpholine moiety is a secondary amine with a pKa that imparts basicity and polarity, while the pentynyl group provides a non-polar hydrocarbon chain. The final conjugate's properties—and thus its chromatographic behavior—will be a composite of this linker and the molecule it is attached to (e.g., a peptide, small molecule, or fluorophore). This guide will address the challenges arising from this chemical diversity.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for column selection when purifying a this compound conjugate?
A1: Reversed-phase (RP) HPLC is the most common and versatile starting point.[1][2] The choice of stationary phase depends on the overall polarity of your conjugate:
-
For highly non-polar conjugates (e.g., conjugated to a large hydrophobic molecule): A C18 column is the standard choice, providing maximum hydrophobic retention.[3]
-
For moderately polar conjugates: A C8 or Phenyl-Hexyl column can offer alternative selectivity and may provide better peak shapes if the C18 proves too retentive.
-
For highly polar conjugates (e.g., conjugated to a small, polar peptide): A column designed for polar analytes, such as an aqueous-compatible C18 (e.g., Atlantis T3, Acclaim PolarAdvantage) or a Hydrophilic Interaction Chromatography (HILIC) column, may be necessary.[4] HILIC retains polar compounds that would otherwise elute in the void volume on a standard RP column.[4][5]
Q2: How does the morpholine group affect my separation? Why do I see peak tailing?
A2: The morpholine group is basic and can interact with acidic silanol groups present on the surface of silica-based HPLC columns. This secondary interaction is a primary cause of peak tailing for basic analytes.[6][7] To mitigate this, you should:
-
Use a Mobile Phase Additive: Add 0.05-0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase. This lowers the pH, protonating the morpholine nitrogen to a positively charged state and suppressing the ionization of residual silanols on the stationary phase, which minimizes the unwanted ionic interactions.[7][8]
-
Select a High-Purity, End-Capped Column: Modern columns made from high-purity silica with thorough end-capping have fewer accessible silanol groups, significantly reducing tailing for basic compounds.[7]
Q3: Should I use an isocratic or gradient elution method?
A3: For purification, a gradient elution is almost always recommended.[1] It allows for the separation of compounds with a wide range of polarities, results in sharper peaks (higher sensitivity), and reduces the overall run time. An isocratic method is generally reserved for separating a few compounds with very similar properties or for final quality control analysis once a purification method is established.
Q4: My conjugate seems to be unstable under the acidic mobile phase conditions. What are my options?
A4: If your conjugate is acid-labile, you can switch to a mobile phase with a neutral or basic pH. However, this requires a specific type of column.
-
Hybrid Silica Columns: Columns with ethylene-bridged hybrid (BEH) particles are stable across a wide pH range (typically pH 1-12), making them ideal for high-pH methods.[9]
-
Basic Mobile Phase: A common choice is using ammonium bicarbonate or ammonium hydroxide to buffer the mobile phase around pH 9-10. At this pH, the morpholine group will be neutral (not protonated), altering its retention behavior. The silanol groups on the column will be deprotonated, but the high pH can cause standard silica columns to dissolve.[6][9] Only use a pH-stable column for basic mobile phases.
HPLC Purification Workflow
The following diagram outlines a logical workflow for developing a purification method for your this compound conjugate.
Caption: A systematic workflow for HPLC method development.
Troubleshooting Guide
This section addresses specific problems you may encounter during purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: The basic morpholine group is interacting with acidic silanols on the column packing.[6][7] 2. Column Overload: Injecting too much sample mass causes peaks to broaden and tail. 3. Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase (e.g., pure ACN or DMSO) can distort the peak. | 1a. Acidify Mobile Phase: Ensure your mobile phase contains 0.1% TFA or Formic Acid to suppress silanol activity.[7] 1b. Use a High-Purity Column: Switch to a column known for good peak shape with bases. 2. Reduce Sample Load: Dilute your sample or inject a smaller volume. Perform a loading study to determine the column's capacity. 3. Match Injection Solvent: Dissolve the sample in the initial mobile phase composition (e.g., 95% Water/5% ACN) or a weaker solvent if possible. |
| Poor Resolution | 1. Suboptimal Gradient: The gradient slope is too steep, causing compounds to elute too close together. 2. Wrong Selectivity: The chosen stationary phase (e.g., C18) is not providing enough differential retention between your product and impurities. 3. Low Column Efficiency: The column may be old, voided, or fouled. | 1. Shallow the Gradient: After a scouting run, run a shallower gradient around the percentage of organic solvent where your compound elutes. For example, if it elutes at 40% B, try a gradient of 30-50% B over a longer time.[10] 2. Change Selectivity: Try a different stationary phase (e.g., Phenyl-Hexyl or Cyano) or a different organic modifier (e.g., switch from acetonitrile to methanol).[11] 3. Test Column Performance: Inject a standard to check column efficiency. If it's poor, flush the column or replace it. |
| No/Low Recovery | 1. Irreversible Binding: The conjugate is sticking irreversibly to the column, which can happen with very hydrophobic or "sticky" molecules. 2. On-Column Degradation: The compound is not stable to the mobile phase conditions (e.g., low pH from TFA). 3. Precipitation: The sample is precipitating on the column upon injection because it is not soluble in the mobile phase. | 1. Increase Organic Strength: Add an isocratic hold at 95-100% organic solvent at the end of your gradient to wash the column. Consider using a stronger solvent like isopropanol in the wash step. 2. Change Mobile Phase pH: Switch to a neutral or high-pH method using a pH-stable column.[9] 3. Check Solubility: Ensure your sample is fully dissolved before injection and is soluble in the initial mobile phase conditions. If not, you may need to adjust the starting percentage of the organic solvent. |
| Split or Broad Peaks | 1. Column Void/Fouling: A void at the head of the column or contamination on the inlet frit can distort the flow path. 2. Sample Overload (Volume): Injecting too large a volume, especially in a strong solvent, can cause band broadening. 3. Co-elution: What appears to be one bad peak is actually two or more unresolved compounds. | 1. Reverse and Flush Column: If the manufacturer allows, reverse-flush the column to remove particulates from the inlet frit. If a void is present, the column needs to be replaced. 2. Reduce Injection Volume: A general rule is to inject a volume that is less than 1% of the total column volume. 3. Improve Resolution: Use the strategies mentioned under "Poor Resolution." Also, try analyzing the peak with a mass spectrometer to see if multiple species are present. |
Experimental Protocols
Protocol 1: Standard Scouting Method for a Novel Conjugate
This protocol is a robust starting point for determining the retention characteristics of a new this compound conjugate.
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength appropriate for the conjugate (e.g., 220 nm for peptides, or a specific wavelength for a dye).
-
Injection Volume: 10 µL (assuming a sample concentration of ~1 mg/mL).
-
Gradient Program:
-
0-2 min: Hold at 5% B.
-
2-17 min: Linear gradient from 5% to 95% B.
-
17-20 min: Hold at 95% B (column wash).
-
20-21 min: Linear gradient from 95% to 5% B.
-
21-25 min: Hold at 5% B (re-equilibration).
-
Causality: The initial 5% B hold ensures the compound properly focuses on the column head. The broad linear gradient from 5-95% B ensures that both polar and non-polar impurities, along with the main product, will elute. The final wash and re-equilibration steps are critical for method reproducibility.
Protocol 2: High-pH Method for Acid-Labile Conjugates
Use this method only with a column specifically designed for high-pH stability.
-
Column: Hybrid-silica C18 (e.g., Waters XBridge BEH C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 9.5 with Ammonium Hydroxide.
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Detector.
-
Injection Volume: 10 µL.
-
Gradient Program: Use the same gradient profile as in Protocol 1.
Causality: At pH 9.5, the morpholine nitrogen is deprotonated (neutral), which can increase its retention in reversed-phase mode compared to its protonated state at low pH.[9] This method avoids acid-catalyzed degradation while offering an alternative selectivity profile that may improve separation from certain impurities.
References
-
AZoLifeSciences. (2023, January 12). Reversed-Phase Chromatography: An Overview. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Journal of New Developments in Chemistry. (n.d.). Reversed Phase Chromatography. Retrieved from [Link]
-
Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
-
Biocompare. (2014, October 31). Picking the Perfect HPLC Column. Retrieved from [Link]
-
Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
Hawach Scientific. (2023, March 3). Reversed Phase Chromatography Principle. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Unichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Lab-Training. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
Chiang Mai Journal of Science. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Retrieved from [Link]
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Retrieved from [Link]
-
Syngene. (2025, July 17). Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE (1,4-OXAZINANE). Retrieved from [Link]
-
ResearchGate. (2023, July 12). (PDF) HPLC method development using a mixed-mode column for following 68Ga-radiolabeling. Retrieved from [Link]
-
MDPI. (2024, October 8). Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates. Retrieved from [Link]
-
PharmaCompass. (n.d.). 4-(Piperidin-4-Yl)Morpholine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 4-Morpholinopiperidine. Retrieved from [Link]
Sources
- 1. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. biocompare.com [biocompare.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. hplc.eu [hplc.eu]
- 8. thaiscience.info [thaiscience.info]
- 9. waters.com [waters.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. pharmaguru.co [pharmaguru.co]
Addressing solubility issues of 4-(Pent-4-YN-1-YL)morpholine in biological buffers
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for 4-(Pent-4-YN-1-YL)morpholine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in experimental settings. We provide in-depth FAQs, troubleshooting protocols, and the scientific rationale behind our recommendations to ensure the success of your experiments.
Introduction: Understanding the Solubility Challenge
This compound is a molecule that combines a hydrophobic pentynyl tail with a polar morpholine headgroup. The morpholine ring, a heterocyclic amine, is a weak base.[1][2] This dual character is central to its solubility behavior. While the morpholine group can enhance aqueous solubility, especially under acidic conditions, the hydrocarbon chain limits its solubility in purely aqueous systems.[2][3]
Many promising compounds fail to advance due to poor aqueous solubility, which hinders absorption and bioavailability.[4] This guide provides systematic strategies to overcome these hurdles, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a primary stock solution of this compound?
For initial stock solutions, we strongly recommend using an anhydrous polar aprotic solvent. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its high solubilizing power for a wide range of organic compounds.[5] It is crucial to use high-purity, anhydrous DMSO to avoid introducing water, which can lower the initial solubility and affect long-term stability.
Q2: I dissolved the compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What's happening?
This common issue is known as "solvent shock."[6][7] Your compound is soluble in 100% DMSO but may not be soluble in the highly aqueous environment of your buffer or medium, especially at the desired final concentration. When a concentrated DMSO stock is rapidly diluted into an aqueous solution, the compound crashes out of solution before it can be properly dispersed.[6] Slower, stepwise dilution and vortexing can help mitigate this.
Q3: Can the pH of my biological buffer affect the solubility of this compound?
Absolutely. The morpholine ring contains a tertiary amine, which is a weak base with a pKa around 8.3-8.5 (for the parent morpholine).[2][8] In solutions with a pH below this pKa, the nitrogen atom will be protonated, forming a positively charged morpholinium ion. This salt form is significantly more water-soluble than the neutral base.[3][9] Since most biological buffers (e.g., PBS, cell culture media) have a pH between 7.2 and 7.4, a significant portion of the compound will be in its less soluble, neutral form.[6] Adjusting the pH can therefore be a powerful tool to enhance solubility.[10][11]
Q4: My compound seems to dissolve initially but then precipitates over time during my 24-hour cell-based assay at 37°C. Why?
This could be due to several factors:
-
Compound Instability: The compound may not be stable over long incubation periods at 37°C.[6]
-
Metabolic pH Shift: Cellular metabolism can produce acidic byproducts, lowering the pH of the culture medium.[7] While a lower pH generally favors solubility for this compound, drastic shifts can affect buffer components.
-
Interaction with Media Components: The compound might interact with salts, proteins (from serum), or other components in the media, forming insoluble complexes.[6][7]
-
Evaporation: If not properly sealed, evaporation from culture plates can increase the compound's concentration over time, pushing it past its solubility limit.[12]
Q5: Is it better to use a lower concentration stock solution to avoid precipitation?
Using a more dilute stock solution can be a helpful strategy.[6] Adding a larger volume of a lower concentration stock allows for more gradual mixing and reduces the localized concentration gradient that causes solvent shock. However, this also means you will be adding a larger volume of the solvent (e.g., DMSO) to your final experiment, so you must ensure the final solvent concentration remains below cytotoxic levels (typically <0.5% for DMSO in many cell lines).[13]
Troubleshooting Guide: A Systematic Approach to Solubilization
If you are encountering persistent solubility issues, follow this systematic guide. We will progress from simple procedural adjustments to more advanced formulation strategies.
Initial Solubility Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting solubility issues.
Step 1: Best Practices for Stock Solution Preparation
An accurate and stable stock solution is the foundation of any successful experiment.[14][15]
Protocol:
-
Weighing: Accurately weigh the required amount of this compound using a calibrated analytical balance.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM).
-
Dissolution: Ensure complete dissolution by vortexing and, if necessary, gentle warming (e.g., 37°C water bath) or brief sonication. Visually inspect the solution to ensure no particulates are present.[16]
-
Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption.[17]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.[18]
Step 2: Protocol for Dilution into Aqueous Buffers
To minimize solvent shock, a careful dilution technique is critical.
Protocol:
-
Pre-warm Buffer: Warm your sterile biological buffer or cell culture medium to the experimental temperature (e.g., 37°C). Temperature can influence solubility.[6]
-
Prepare Intermediate Dilution (Optional but Recommended): If your final concentration is very low, consider a serial dilution. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first.
-
Vortexing Addition: While vigorously vortexing the pre-warmed buffer, add the stock solution drop-by-drop or very slowly with a pipette tip below the surface of the liquid. This rapid mixing helps disperse the compound before it has a chance to aggregate and precipitate.
-
Final Inspection: After addition, continue to vortex for another 30 seconds. Visually inspect the solution against a dark background for any signs of cloudiness or precipitate.
Step 3: pH Adjustment for Solubility Enhancement
Leveraging the basicity of the morpholine ring is a highly effective strategy. Lowering the pH of the final solution will increase the proportion of the protonated, more soluble form of the molecule.
Protocol:
-
Prepare a pH-Adjusted Buffer: Prepare your desired biological buffer (e.g., PBS). Before final volume adjustment, add small amounts of sterile, dilute HCl (e.g., 0.1 N) to lower the pH. Aim for a range between 6.0 and 7.0. Monitor the pH with a calibrated pH meter.
-
Check for Buffer Incompatibility: Ensure that lowering the pH does not cause any of your buffer salts (especially phosphate) to precipitate.
-
Test Solubility: Repeat the dilution protocol from Step 2 using this new, lower-pH buffer.
-
Biological Compatibility: Crucially , confirm that the final pH is compatible with your experimental system (e.g., your cells can tolerate it for the duration of the experiment).
Step 4: Advanced Formulation Strategies
If precipitation persists, the use of pharmaceutical excipients may be necessary. These should be validated for compatibility with your specific assay.
A. Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[19][20][21]
| Co-Solvent | Typical Starting Concentration (v/v) | Advantages | Considerations & Potential Issues |
| Polyethylene Glycol 300/400 (PEG-300/400) | 5-20% | Low toxicity, widely used in formulations. | Can be viscous. May affect some enzymatic assays. |
| Propylene Glycol (PG) | 5-20% | Good safety profile, less viscous than PEG. | Can have antimicrobial properties that may interfere with cell cultures. |
| Glycerol | 5-20% | Very low toxicity, biocompatible. | High viscosity. May not be as effective as PEG or PG for some compounds. |
| Ethanol | 1-5% | Strong solvent. | Can be toxic to cells at higher concentrations. Volatile. |
| Tween® 80 / Polysorbate 80 | 0.1-1% | Surfactant that forms micelles to encapsulate compounds. | Can cause cell lysis at higher concentrations. May interfere with protein assays. |
Protocol (using PEG-400):
-
Prepare a stock solution of your compound in 100% PEG-400 instead of DMSO.
-
Alternatively, prepare a mixed co-solvent stock (e.g., 50:50 DMSO:PEG-400).
-
Slowly dilute this new stock solution into your aqueous buffer as described in Step 2. The final concentration of the co-solvent should be kept as low as possible while maintaining solubility.
B. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that has greatly improved aqueous solubility.[22][23][24] Modified cyclodextrins are preferred for their higher solubility and safety profiles.[4][22]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used, excellent safety profile.[22][25]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): High solubility, often used in parenteral formulations.[22]
Protocol for Cyclodextrin Formulation:
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your biological buffer to make a 10-40% (w/v) stock solution. Gentle warming may be required.
-
Add Compound: Add your this compound DMSO stock solution directly to the cyclodextrin-containing buffer.
-
Complexation: Stir or shake the mixture at room temperature for 1-24 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm sterile filter to remove any undissolved compound or aggregates. The resulting clear solution contains the solubilized drug-cyclodextrin complex.
-
Validation: It is important to validate that the cyclodextrin itself does not interfere with your assay. Run a "vehicle control" with just the cyclodextrin buffer.[13]
Final Recommendations
Always begin with the simplest methods—optimizing your stock preparation and dilution technique—before moving to more complex formulations. When introducing new excipients like co-solvents or cyclodextrins, it is imperative to run appropriate vehicle controls to ensure they do not produce artifacts in your experimental results. By following this structured approach, you can systematically overcome the solubility challenges of this compound and generate reliable, high-quality data.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
- (n.d.). Solubility and pH of amines.
- (n.d.). Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels.
- SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
- Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions.
- Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- ChemGulf. (2025, September 23). How do amines and amides affect the pH of a solution?
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
- WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?
- PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
- (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- ChemicalBook. (n.d.). Morpholine CAS#: 110-91-8.
- Wikipedia. (n.d.). Morpholine.
- PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. issr.edu.kh [issr.edu.kh]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. wjbphs.com [wjbphs.com]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fastercapital.com [fastercapital.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. phytotechlab.com [phytotechlab.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. ijmsdr.org [ijmsdr.org]
- 20. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 21. wisdomlib.org [wisdomlib.org]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 24. scielo.br [scielo.br]
- 25. tandfonline.com [tandfonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 4-(Pent-4-YN-1-YL)morpholine Conjugates
Abstract
In the landscape of modern drug development and proteomics, the covalent linking of molecules to create functional conjugates is a cornerstone technique. The 4-(pent-4-yn-1-yl)morpholine linker has emerged as a valuable tool, offering a terminal alkyne for highly efficient "click chemistry" ligation and a morpholine moiety to potentially enhance solubility and pharmacokinetic properties.[1][2][3] The definitive characterization of the resulting conjugates is paramount, ensuring structural integrity, confirming covalent bond formation, and identifying any side products. Mass spectrometry (MS) stands as the preeminent analytical technique for this purpose, providing unparalleled sensitivity and structural insight.[4]
This guide provides a comprehensive comparison of mass spectrometric strategies for the robust characterization of this compound conjugates. We will delve into the rationale behind selecting appropriate ionization techniques, the power of high-resolution mass analyzers, and the necessity of tandem mass spectrometry (MS/MS) for unambiguous structural elucidation.[5][6][7] This document is intended for researchers, scientists, and drug development professionals who seek to apply these powerful analytical techniques with a deep understanding of the underlying principles.
The Foundation: Understanding the Analyte and the Technique
The successful characterization of a this compound conjugate begins with an appreciation of its chemical nature. The molecule is a chimera: it contains a versatile alkyne handle, a flexible pentyl chain, and a polar morpholine headgroup.[8][9] When conjugated, typically to an azide-containing biomolecule or drug via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the resulting structure combines the distinct chemical properties of each component, linked by a stable triazole ring.[10][11][12]
Our primary analytical challenge is to ionize this potentially large and complex conjugate without inducing unintended fragmentation, accurately measure its mass, and then selectively break it apart in a controlled manner to verify its complete structure.
Ionization: The Gateway to Mass Analysis
The first critical choice in our workflow is the ionization method. Because conjugates are often large, non-volatile, and thermally sensitive, "soft" ionization techniques are required.[13][14] The goal is to generate gas-phase ions of the intact molecule with minimal fragmentation in the source.
| Ionization Technique | Principle | Suitability for Morpholine Conjugates | Rationale & Causality |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[14][15] | Excellent | ESI is the premier choice for this application. The nitrogen atom in the morpholine ring is a ready site for protonation, making the conjugate "electrospray-active" and promoting efficient ion generation. ESI is gentle and well-suited for large biomolecules, often producing a series of multiply charged ions ([M+nH]n+), which brings very large masses into the detectable range of most mass analyzers.[15] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the matrix, which then transfers charge to the analyte.[13] | Good (Alternative) | MALDI is also a soft ionization technique capable of analyzing very high molecular weight compounds, typically generating singly charged ions ([M+H]+).[14] It can be less susceptible to salt and buffer interference than ESI but may be lower in resolution and is not as easily coupled to liquid chromatography (LC) for online separation. |
| Atmospheric Pressure Chemical Ionization (APCI) | The sample is vaporized by a heated nebulizer and then ionized by corona discharge. It is a gas-phase ionization technique.[16] | Poor to Moderate | APCI is generally better for smaller, less polar, and more thermally stable molecules that are readily volatilized.[16] While the parent linker might be analyzed this way, large biomolecule conjugates are not sufficiently volatile and would likely degrade under the high heat. |
| Electron Impact (EI) | A high-energy electron beam bombards the vaporized sample, knocking off an electron to create a radical cation.[17] | Unsuitable | EI is a "hard" ionization technique that imparts significant energy, causing extensive and often uncontrollable fragmentation.[17][18] It is completely unsuitable for analyzing intact conjugates but could be used for structural analysis of the small, volatile parent linker molecule itself. |
Expert Recommendation: For all this compound conjugates, Electrospray Ionization (ESI) is the method of choice. Its ability to gently ionize large, polar molecules and its seamless compatibility with LC separation make it the most powerful and versatile option.
Mass Analysis and Structural Elucidation via Tandem MS (MS/MS)
Once ions are formed, they are guided into the mass analyzer. For conjugate characterization, high resolution and high mass accuracy are not just advantageous; they are essential for building confidence in the results.
| Mass Analyzer Type | Key Performance Metrics | Application Notes |
| Quadrupole | Lower Resolution, Unit Mass Accuracy | Excellent for selecting specific ions (precursor selection in MS/MS) and for routine quantification. Often used in triple quadrupole (QqQ) instruments.[5][19] |
| Time-of-Flight (TOF) | Good Resolution, High Mass Accuracy | Measures the time it takes for ions to travel a fixed distance. Excellent for accurate mass determination of intact conjugates. |
| Orbitrap | Excellent Resolution, Excellent Mass Accuracy | Traps ions in an orbital motion around a central spindle. The frequency of motion is related to the ion's m/z. The gold standard for high-confidence structural elucidation and formula determination.[7][20] |
| FT-ICR | Ultimate Resolution, Ultimate Mass Accuracy | Traps ions in a strong magnetic field. Offers the highest available performance but comes with higher cost and maintenance.[6][20] |
The Power of Tandem Mass Spectrometry (MS/MS)
While an accurate mass measurement of the intact conjugate (an MS1 experiment) confirms that a reaction has likely occurred, it provides no information about where the conjugation took place or the stability of the different parts of the molecule. For this, we must use Tandem Mass Spectrometry (MS/MS) .[5][6]
The MS/MS process is a self-validating system for structural analysis:
-
Isolation: In the first stage of analysis (MS1), all ions are separated by their mass-to-charge ratio (m/z). We select only the ion corresponding to our intact conjugate (the precursor ion).
-
Activation/Fragmentation: The isolated precursor ions are energized, typically by colliding them with an inert gas like nitrogen or argon. This is called Collision-Induced Dissociation (CID) or, in Orbitrap instruments, Higher-energy Collisional Dissociation (HCD).[19] The kinetic energy from the collision is converted into internal energy, causing specific, predictable bond breakages.[19]
-
Analysis: In the second stage of analysis (MS2), the resulting fragment ions (product ions) are mass-analyzed.
This product ion spectrum is a structural fingerprint of the precursor. By interpreting the mass differences between the precursor and product ions, we can piece together the molecule's structure.[4]
Experimental Workflow and Predicted Fragmentation
The following represents a robust, field-proven workflow for the characterization of a generic conjugate.
Predicted Fragmentation Pathways: What to Expect
The fragmentation of a this compound conjugate in positive-ion ESI-MS/MS is predictable and diagnostic. The most labile bonds will cleave first, providing key structural puzzle pieces.
-
Signature Morpholine Cleavage (Cleavage 'a'): The most characteristic fragmentation is the cleavage of the C-N bond connecting the pentyl chain to the morpholine ring. This will result in two highly diagnostic signals:
-
A signal corresponding to the protonated morpholine ring (C₄H₁₀NO⁺) at an expected m/z of 88.0757 . The observation of this ion is a strong confirmation of the morpholine moiety's presence.
-
A signal corresponding to the rest of the conjugate, having lost a neutral morpholine molecule.
-
-
Aliphatic Chain Fragmentation (Cleavage 'b'): The pentyl linker can undergo fragmentation, leading to a series of neutral losses of CH₂ units (14 Da). This is common in CID of aliphatic chains.
-
Conjugated Molecule Fragmentation: The nature of the "R" group will dictate other major fragmentation pathways. If R is a peptide, characteristic b- and y-ions from peptide backbone cleavage will be observed, allowing for sequence confirmation.[21]
Comparative Analysis: Alternative Reagents
While this compound is an excellent reagent, it's important to understand its place among other bioconjugation tools. The choice of reagent depends entirely on the experimental goal and the functional groups available on the target molecule.
| Reagent Type | Reactive Groups | Chemistry | Key Advantages/Disadvantages |
| This compound | Terminal Alkyne | Copper-Catalyzed "Click" Chemistry (CuAAC) | Pro: Extremely high efficiency and specificity; bioorthogonal. Con: Requires a copper catalyst which can be toxic to cells in some applications.[22] |
| DBCO Reagents | Strained Alkyne (Dibenzocyclooctyne) | Strain-Promoted "Click" Chemistry (SPAAC) | Pro: Copper-free click chemistry, ideal for live-cell applications.[22][23] Con: Larger, more hydrophobic linker; slower reaction kinetics than CuAAC. |
| NHS Esters | N-Hydroxysuccinimide Ester | Acylation | Pro: Reacts readily with primary amines (e.g., lysine side chains on proteins). Con: Can react with multiple sites; NHS esters are susceptible to hydrolysis in aqueous buffers. |
| Maleimides | Maleimide | Michael Addition | Pro: Highly specific reaction with free thiols (e.g., cysteine side chains). Con: Maleimide rings can undergo hydrolysis (ring-opening), potentially compromising conjugate stability. |
Detailed Experimental Protocols
Protocol 1: Intact Mass Analysis of a Morpholine Conjugate
-
Sample Preparation: Dissolve the conjugate sample in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of approximately 1-10 µM. The formic acid is crucial for promoting protonation in positive-ion ESI.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ HF or Waters™ Synapt™ G2-Si).
-
Infusion: Directly infuse the sample into the ESI source at a flow rate of 5-10 µL/min.
-
MS1 Settings (Example):
-
Ionization Mode: Positive
-
Scan Range: 400-4000 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 275 °C
-
Resolution: 140,000
-
-
Data Analysis: Acquire the spectrum for 1-2 minutes. Observe the resulting charge state envelope for the conjugate. Use the instrument's deconvolution software to calculate the neutral, zero-charge mass of the intact conjugate. Compare this experimental mass to the theoretical mass to confirm identity (typically within 5 ppm mass accuracy).
Protocol 2: Tandem MS (MS/MS) for Structural Confirmation
-
Sample and Instrumentation: Use the same preparation and instrument as in Protocol 1.
-
MS/MS Method: Create a targeted MS/MS experiment (also known as a Product Ion Scan).
-
Precursor Selection: In the method editor, enter the most abundant m/z value of the intact conjugate observed in the MS1 scan as the precursor ion. Define an isolation window (e.g., 1-2 m/z).
-
Fragmentation Settings (Example):
-
Activation Type: HCD (or CID)
-
Collision Energy: Use a stepped normalized collision energy (e.g., 15, 25, 35) to ensure a wide range of fragments are generated. The optimal energy is compound-dependent and may require empirical optimization.
-
Resolution: 70,000
-
-
Data Analysis: Analyze the resulting product ion spectrum. Identify the key fragment ions, paying close attention to the expected signature ions such as the protonated morpholine at m/z 88.0757 and fragments related to the conjugated molecule. This confirms the covalent structure of the entire conjugate.
Conclusion
The mass spectrometric characterization of this compound conjugates is a robust and highly informative process when approached systematically. The combination of liquid chromatography, soft ionization (ESI), high-resolution mass analysis (Orbitrap or TOF), and tandem mass spectrometry (MS/MS) provides a multi-layered validation of conjugate identity and structure. By understanding the causality behind experimental choices—from ionization method to fragmentation analysis—researchers can confidently verify the products of their conjugation chemistries, a critical step in advancing drug discovery and chemical biology.
References
- Wikipedia. (n.d.). Tandem mass spectrometry.
- Fiveable. (n.d.). Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry Class Notes.
- National MagLab. (2023, August 8). Tandem Mass Spectrometry (MS/MS).
- Rosalind Franklin Institute. (n.d.). Structural Elucidation.
- PMC - PubMed Central. (n.d.). Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry.
- PMC. (2018, December 1). Development of a Click-Chemistry Reagent Compatible with Mass Cytometry.
- PMC - NIH. (n.d.). A Click‐Chemistry‐Based Enrichable Crosslinker for Structural and Protein Interaction Analysis by Mass Spectrometry.
- Vector Labs. (n.d.). Click-&-Go® Click Chemistry Capture Kit.
- ResearchGate. (2025, August 6). High Resolution Tandem Mass Spectrometry for Structural Biochemistry.
- PubMed. (n.d.). Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes.
- ResearchGate. (2018, April 26). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
- Thermo Fisher Scientific - US. (n.d.). Click Chemistry—Section 3.1.
- PMC - NIH. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
- Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly.
- CORE. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
- IRIS Unibas. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
- ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are....
- Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques.
- YouTube. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application?.
- 1Click. (n.d.). Click-Chemistry-Reagents.
- Biosynth. (n.d.). This compound | 14044-59-8 | PAA04459.
- Wikipedia. (n.d.). Collision-induced dissociation.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- BLDpharm. (n.d.). 14044-59-8|this compound.
- PMC - NIH. (n.d.). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry.
- MDPI. (n.d.). Advances and Challenges in Structural Studies of Bioactive Peptide-Anthracycline Conjugates: A Mass Spectrometric Insight.
- ResearchGate. (2025, August 9). (PDF) Morpholines. Synthesis and Biological Activity.
- MDPI. (n.d.). Synthesis and Characterization of the Conjugated Peptide Lunatin-Folate.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]
- 3. researchgate.net [researchgate.net]
- 4. Structural Elucidation - RFI [rfi.ac.uk]
- 5. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 7. Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. 14044-59-8|this compound|BLD Pharm [bldpharm.com]
- 10. experts.umn.edu [experts.umn.edu]
- 11. A Click‐Chemistry‐Based Enrichable Crosslinker for Structural and Protein Interaction Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. fiveable.me [fiveable.me]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - UK [thermofisher.com]
- 23. 1clickchemistry.com [1clickchemistry.com]
A Comparative Guide to the NMR Structural Elucidation of 4-(Pent-4-yn-1-yl)morpholine and Its Reaction Products
Introduction: Beyond the Spectrum—A Framework for Structural Certainty
In the landscape of synthetic chemistry and drug development, the molecule 4-(pent-4-yn-1-yl)morpholine serves as a valuable bifunctional building block. It possesses a nucleophilic morpholine moiety and a reactive terminal alkyne, making it a versatile scaffold for constructing more complex molecular architectures. However, the successful synthesis and subsequent transformation of this molecule are predicated on the unambiguous confirmation of its chemical structure. The presence of multiple methylene groups and the unique electronic environment of the alkyne demand a robust analytical approach.
This guide provides an in-depth, comparative framework for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of this compound and to differentiate it from its common reaction products. We will move beyond a simple recitation of spectral data, focusing instead on the underlying principles and experimental logic that empower researchers to interpret NMR data with confidence. By understanding the characteristic NMR "fingerprint" of the parent molecule, we can readily identify the specific structural changes that occur during chemical reactions, ensuring the integrity of the synthetic pathway. This process relies on a suite of 1D and 2D NMR experiments, which, when used in concert, provide a self-validating system for structural elucidation.[1][2][3][4]
Part I: The Definitive NMR Fingerprint of this compound
Before analyzing reaction outcomes, establishing a definitive and fully assigned NMR profile for the starting material is paramount. The structure contains two key domains: the saturated morpholine heterocycle and the pentynyl sidechain.
¹H NMR Spectroscopy: A Proton-by-Proton Assignment
The ¹H NMR spectrum provides the initial, high-sensitivity overview of the molecule's proton environments.
-
Morpholine Ring Protons (H-a, H-b): The morpholine ring typically displays two distinct sets of signals due to the different electronic environments adjacent to the nitrogen versus the oxygen atom.[5]
-
H-a (Protons adjacent to Oxygen): These four protons are deshielded by the electronegative oxygen atom and are expected to resonate as a multiplet around 3.70 ppm .
-
H-b (Protons adjacent to Nitrogen): These four protons are less deshielded and are expected to appear as a multiplet around 2.45 ppm . In many N-substituted morpholines, these protons often appear as apparent triplets due to the fixed chair conformation of the ring, which creates a complex AA'XX' spin system.[6][7]
-
-
Pentynyl Chain Protons (H-c, H-d, H-e, H-f):
-
H-f (Terminal Alkyne Proton): This is a highly diagnostic signal. The proton on the sp-hybridized carbon typically appears as a triplet around 1.95 ppm .[8] The triplet multiplicity arises from long-range coupling (⁴J) to the H-d protons two carbons away.
-
H-d (Propargylic Protons): The two protons adjacent to the alkyne are deshielded by the triple bond's magnetic anisotropy and are expected to appear as a multiplet (triplet of doublets) around 2.25 ppm .
-
H-c (Aliphatic Methylene Protons): These two protons, adjacent to the nitrogen, will be found as a triplet around 2.40 ppm .
-
H-e (Central Methylene Protons): These two protons are the most shielded, appearing as a quintet around 1.60 ppm .
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments and their functional nature.
-
Morpholine Ring Carbons (C-A, C-B):
-
C-A (Carbons adjacent to Oxygen): Deshielded by the oxygen, this signal is expected around 67.0 ppm .[5]
-
C-B (Carbons adjacent to Nitrogen): This signal typically appears further upfield, around 53.8 ppm .
-
-
Pentynyl Chain Carbons (C-C, C-D, C-E, C-F, C-G):
-
C-F & C-G (Alkyne Carbons): The sp-hybridized carbons of a terminal alkyne are characteristic. The internal carbon (C-F) is expected around 83.5 ppm , while the terminal, proton-bearing carbon (C-G) appears slightly upfield around 68.5 ppm .[8]
-
C-C, C-D, C-E (Aliphatic Carbons): These signals will be found in the aliphatic region, expected around 58.0 ppm (C-C) , 15.5 ppm (C-D) , and 26.0 ppm (C-E) , respectively.
-
2D NMR: The Unambiguous Connectivity Map
While 1D spectra provide the fundamental data, 2D NMR experiments are essential for assembling the molecular puzzle and validating the assignments.[9]
-
COSY (Correlation Spectroscopy): This experiment confirms proton-proton (²J, ³J) couplings. Key expected correlations include H-c with H-e, H-e with H-d, and H-d with the terminal alkyne proton H-f.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to its attached carbon, confirming the one-bond C-H connections (e.g., C-A to H-a, C-G to H-f). The correlation for the terminal alkyne C-G/H-f may appear weak if the experiment is optimized for standard one-bond couplings (~145 Hz), as the actual ¹J(CH) for sp-hybridized carbons is much larger (~250 Hz).[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall molecular skeleton by revealing long-range (²J, ³J) C-H correlations.
The following diagram illustrates the key HMBC and COSY correlations that would provide unequivocal confirmation of the structure.
Caption: Key 2D NMR correlations for structural validation.
Part II: Comparative NMR Analysis of Reaction Products
The utility of the detailed starting material spectrum becomes apparent when analyzing the products of subsequent reactions. The disappearance of key signals and the appearance of new ones provide definitive evidence of chemical transformation.[11]
Scenario 1: Hydration of the Alkyne
-
Reaction: Markovnikov addition of water across the triple bond, typically catalyzed by acid and mercury(II) salts, yields a methyl ketone.
-
Product: 4-(4-oxopentyl)morpholine
NMR Spectral Changes: The most dramatic changes occur in the pentynyl chain region.
-
Disappearance of Alkyne Signals: The terminal alkyne proton (H-f, ~1.95 ppm) and the two alkyne carbons (C-F, C-G) will be completely absent from the ¹H and ¹³C spectra, respectively.
-
Appearance of Ketone Signals:
-
A new, sharp singlet will appear in the ¹H spectrum around 2.15 ppm , integrating to 3 protons, characteristic of a methyl ketone (CH₃-C=O).
-
A new, highly deshielded quaternary carbon signal will appear in the ¹³C spectrum around 208 ppm , indicative of a carbonyl group.
-
-
Shifts in Adjacent Methylene Groups: The protons and carbon at the C-d position will shift downfield due to the influence of the new carbonyl group.
Scenario 2: Complete Hydrogenation of the Alkyne
-
Reaction: Reduction of the triple bond to a single bond, typically using H₂ gas and a catalyst like Pd/C.
-
Product: 4-pentylmorpholine
NMR Spectral Changes: This reaction transforms the rigid alkyne into a flexible alkyl chain.
-
Disappearance of Alkyne and Propargylic Signals: All signals associated with the alkyne (H-f, H-d, C-F, C-G) will disappear.
-
Appearance of Alkane Signals:
-
A new triplet will appear in the ¹H spectrum around 0.90 ppm , integrating to 3 protons, characteristic of a terminal methyl group (CH₃).
-
The signals for the methylene groups (H-c, H-d, H-e) will become more shielded and overlap in the 1.30-1.60 ppm region, creating a more complex multiplet pattern.
-
In the ¹³C spectrum, the alkyne carbons are replaced by new aliphatic carbon signals in the 14-32 ppm range.
-
Scenario 3: Sonogashira Coupling
-
Reaction: A palladium/copper-catalyzed cross-coupling of the terminal alkyne with an aryl or vinyl halide (e.g., iodobenzene).[12][13]
-
Product: 4-(5-phenylpent-4-yn-1-yl)morpholine
NMR Spectral Changes: This reaction extends the carbon chain and introduces an aromatic system.
-
Disappearance of Terminal Alkyne Proton: The H-f signal at ~1.95 ppm will be absent. This is the most immediate indicator of a successful reaction at the terminus of the alkyne.
-
Appearance of Aromatic Signals: New signals will appear in the aromatic region of the ¹H spectrum (typically 7.2-7.6 ppm ) and the ¹³C spectrum (120-140 ppm ).
-
Shift of Alkyne Carbons: The alkyne carbons, now internal, will both shift. Their signals (C-F, C-G) will now be found in the 80-95 ppm range in the ¹³C spectrum.
Summary Data Comparison Table
| Compound | Key Diagnostic ¹H NMR Signals (ppm) | Key Diagnostic ¹³C NMR Signals (ppm) |
| Starting Material | 1.95 (t, 1H, ≡C-H), 2.25 (m, 2H, -CH₂-C≡), 3.70 (m, 4H, -O-CH₂-) | 68.5 (≡C-H), 83.5 (-C≡), 67.0 (-O-CH₂-) |
| Hydration Product | 2.15 (s, 3H, -C(=O)CH₃) , No ≡C-H signal | 208.0 (C=O) , 29.8 (-C(=O)CH₃) , No alkyne C signals |
| Hydrogenation Product | 0.90 (t, 3H, -CH₃) , Complex aliphatic signals (1.3-1.6), No ≡C-H signal | 14.0 (-CH₃) , Additional signals ~22-32, No alkyne C signals |
| Sonogashira Product | 7.2-7.6 (m, Ar-H) , No ≡C-H signal | ~80-95 (internal -C≡C-) , ~120-140 (Ar-C) |
Part III: Experimental Protocols & Workflow
Adherence to a systematic workflow is critical for obtaining high-quality, reproducible NMR data.
Workflow for Structural Confirmation
Caption: A systematic workflow for NMR-based structural elucidation.
Protocol 1: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified reaction product. Causality: This mass ensures sufficient concentration for obtaining a good signal-to-noise ratio, especially for less sensitive ¹³C and 2D experiments, without causing line broadening from saturation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals. Chloroform-d (CDCl₃) is a common first choice. Add approximately 0.6 mL to the sample vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution.
-
Transfer: Prepare a Pasteur pipette with a small plug of glass wool or cotton at the neck. Transfer the sample solution through this filter into a clean, dry 5 mm NMR tube. Causality: Filtering removes any particulate matter that can degrade spectral resolution (shim quality).
-
Capping: Cap the NMR tube securely and label it clearly.
Protocol 2: Standard Data Acquisition Parameters (400 MHz Spectrometer)
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity. Causality: Good shimming is critical for sharp lineshapes and high resolution, allowing for accurate measurement of chemical shifts and coupling constants.
-
¹H Spectrum:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds. Causality: A longer delay ensures full relaxation of protons, allowing for accurate integration.
-
Number of Scans: 8-16.
-
-
¹³C{¹H} Spectrum:
-
Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (centered around 100 ppm).
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
2D COSY:
-
Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 2-4.
-
-
2D HSQC:
-
Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').
-
¹J(CH) Coupling Constant: Set to an average value of 145 Hz.
-
Number of Scans per Increment: 4-8.
-
-
2D HMBC:
-
Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Long-Range Coupling Delay: Optimized for a coupling of 8-10 Hz. Causality: This value is a good compromise for observing typical 2- and 3-bond C-H correlations.
-
Number of Scans per Increment: 8-16.
-
Conclusion
NMR spectroscopy, when applied systematically, provides an unparalleled level of detail for the structural analysis of this compound and its derivatives. The key to successful analysis lies not in a single spectrum, but in a comparative approach. By first establishing a fully assigned, high-fidelity spectral dataset for the starting material, any subsequent chemical modification can be identified with high confidence through the specific appearance and disappearance of diagnostic signals. The disappearance of the terminal alkyne proton is a powerful indicator of reaction, while the emergence of new signals—be it a methyl ketone singlet, a terminal alkyl triplet, or aromatic multiplets—precisely defines the nature of the product. This self-validating methodology, combining 1D and 2D NMR, is an indispensable tool for ensuring accuracy and advancing research in organic and medicinal chemistry.
References
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Available at: [Link]
-
ResearchGate. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Available at: [Link]
-
OpenOChem Learn. (n.d.). Alkynes. Available at: [Link]
-
Katritzky, A. R., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5. Available at: [Link]
-
PubChem. (n.d.). 4-Morpholinopiperidine. Available at: [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]
-
Ashenhurst, J. (2014). Reactions of Alkynes. Master Organic Chemistry. Available at: [Link]
- Google Patents. (2017). Method for producing 4-(piperidin-4-yl)morpholine.
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(10), 1736-1752. Available at: [Link]
-
Chemistry LibreTexts. (2021). 10.8: Alkynes. Available at: [Link]
-
Bera, M., et al. (n.d.). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. Supporting Information. Available at: [Link]
-
Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]
-
Gandon, V., et al. (2005). Ag NMR as a Tool for Mechanistic Studies of Ag-Catalyzed Reactions: Evidence for in Situ Formation of Alkyn-1-yl Silver from Alkynes and Silver Salts. The Journal of Organic Chemistry, 70(18), 7017-7023. Available at: [Link]
-
Tardy, M., et al. (2014). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 4(12), 15003-15011. Available at: [Link]
-
ResearchGate. (2017). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H. Available at: [Link]
- Kalinowski, H-O., Berger, S., & Braun, S. (1988). Basic 1H- and 13C-NMR Spectroscopy. Georg Thieme Verlag.
-
Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]
-
Reddy, R. S. (2012). Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. ACS Medicinal Chemistry Letters, 3(12), 971-973. Available at: [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]
- Duddeck, H., Dietrich, W., & Tóth, G. (1998). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Steinkopff.
-
ResearchGate. (2022). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]
-
University of Ottawa NMR Facility Blog. (2009). Weak One-bond or Multiple Bond Correlations in 1H / 13C HMQC / HSQC Spectra. Available at: [Link]
Sources
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. jchps.com [jchps.com]
- 4. smbstcollege.com [smbstcollege.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Alkynes | OpenOChem Learn [learn.openochem.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. University of Ottawa NMR Facility Blog: Weak One-bond or Multiple Bond Correlations in 1H / 13C HMQC / HSQC Spectra [u-of-o-nmr-facility.blogspot.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. All Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Activity of 4-(Pent-4-YN-1-YL)morpholine Derivatives: A Comparative Guide to In Vitro Assays
Introduction: The Privileged Scaffold of Morpholine in Drug Discovery
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved drugs and biologically active molecules.[1] Its advantageous physicochemical properties, metabolic stability, and synthetic accessibility have made it a favored scaffold in the design of novel therapeutics.[1][2] Morpholine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[2][3][4] This versatility stems from the morpholine moiety's ability to engage in crucial molecular interactions with a variety of biological targets, such as enzymes and receptors, and to improve the pharmacokinetic profiles of parent compounds.[1][5]
The compound 4-(Pent-4-YN-1-YL)morpholine and its derivatives represent a novel chemical space within this privileged class. The introduction of a terminal alkyne group offers a reactive handle for further chemical modifications, such as click chemistry, enabling the synthesis of diverse compound libraries. Validating the biological activity of these new derivatives is a critical first step in the drug discovery process. This guide provides a comparative overview of essential in vitro assays to elucidate the biological potential of this compound derivatives, with a focus on cytotoxicity, enzyme inhibition, and receptor binding.
I. Foundational Assessment: Cytotoxicity Profiling
A primary and essential step in characterizing any new chemical entity is to assess its effect on cell viability. Cytotoxicity assays provide a quantitative measure of a compound's ability to induce cell death, which is a crucial parameter for both anticancer drug discovery and for identifying potential off-target toxicity for other therapeutic applications.
Scientific Rationale
Metabolically active cells possess redox potential that can be harnessed to convert tetrazolium salts into colored formazan products.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7] By exposing cells to increasing concentrations of a test compound, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of cytotoxic potency.
Comparative Assays: MTT vs. XTT
Two of the most common tetrazolium-based assays are the MTT and XTT assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic assay relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals. A solubilization step is required to dissolve the crystals before absorbance can be measured.[7]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: The XTT assay is a second-generation assay where the yellow XTT is reduced to a water-soluble orange formazan product.[6][7] This eliminates the need for a solubilization step, simplifying the protocol and reducing potential errors.[7]
| Feature | MTT Assay | XTT Assay |
| Product | Insoluble purple formazan | Water-soluble orange formazan |
| Solubilization Step | Required | Not required |
| Protocol Simplicity | More complex | Simpler, continuous assay |
| Sensitivity | Generally good | Often higher, especially at high cell densities |
| Throughput | High | High |
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of morpholine derivatives.
Detailed Protocol: XTT Assay
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity. Incubate for 48-72 hours.
-
XTT Reagent Preparation: Shortly before use, mix the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Assay: Add 50 µL of the XTT reagent mixture to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
II. Target-Oriented Investigation: Enzyme Inhibition Assays
Many morpholine-containing drugs exert their therapeutic effects by inhibiting specific enzymes.[1] Therefore, screening this compound derivatives against a panel of relevant enzymes can uncover their mechanism of action and therapeutic potential.
Scientific Rationale
Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.[8] By monitoring the formation of a product or the depletion of a substrate over time, the inhibitory potency of a compound can be quantified, typically as an IC50 value.[9] Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[9][10]
Experimental Workflow: Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Detailed Protocol: Generic Kinase Inhibition Assay (Example)
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate (e.g., a specific peptide), and ATP solution. Prepare serial dilutions of the this compound derivatives.
-
Reaction Setup: In a 96- or 384-well plate, add the assay buffer, the test compound at various concentrations, and the kinase. Allow for a pre-incubation period of 15-30 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or ELISA.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to determine the IC50 value.
Interpreting Inhibition Data
| Parameter | Description |
| IC50 | The concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC50 indicates a more potent inhibitor. |
| Ki | The inhibition constant, representing the affinity of the inhibitor for the enzyme. It is independent of substrate concentration. |
| Mechanism of Inhibition | Determined by varying both substrate and inhibitor concentrations. Can be competitive, non-competitive, uncompetitive, or mixed.[9] |
III. Elucidating Molecular Interactions: Receptor Binding Assays
Morpholine derivatives are known to interact with a wide range of receptors, particularly G protein-coupled receptors (GPCRs).[11] Receptor binding assays are crucial for identifying which receptors the this compound derivatives bind to and with what affinity.
Scientific Rationale
Receptor binding assays measure the direct interaction between a ligand (the test compound) and a receptor.[12] A common format is a competitive binding assay, where the test compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the receptor.[12][13] The ability of the test compound to displace the labeled ligand is a measure of its binding affinity.
Experimental Workflow: Competitive Receptor Binding Assay
Caption: Workflow for a competitive radioligand receptor binding assay.
Detailed Protocol: Radioligand Binding Assay (Example)
-
Membrane Preparation: Prepare membranes from cells overexpressing the target receptor.
-
Assay Setup: In a 96-well filter plate, add the assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]-labeled), and the this compound derivative at various concentrations.
-
Binding: Add the receptor-containing membranes to initiate the binding reaction. Incubate the plate for a specific time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.
-
Separation: Terminate the assay by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the log of the test compound concentration to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion: A Synergistic Approach to Validation
The biological validation of novel this compound derivatives requires a multi-faceted approach. By systematically employing a panel of in vitro assays, researchers can efficiently profile these compounds for cytotoxicity, identify potential enzymatic targets, and characterize their interactions with specific receptors. The data generated from these assays are fundamental for establishing structure-activity relationships (SAR), prioritizing lead compounds, and guiding the subsequent stages of drug development. This integrated testing strategy ensures a robust and comprehensive evaluation of the therapeutic potential inherent in the versatile morpholine scaffold.
References
-
Biological activities of morpholine derivatives and molecular targets involved. (2023). ResearchGate. Retrieved from [Link]
-
Tasso, B., Catto, M., Nicolotti, O., & Carotti, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved from [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
What is an Inhibition Assay? (n.d.). Biobide. Retrieved from [Link]
-
Khamitova, G. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Retrieved from [Link]
-
Speranza, L., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2242-2261. Retrieved from [Link]
-
Haskali, M. B., & Lattanze, J. R. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. Retrieved from [Link]
-
Basavarajappa, H. D. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 52-57. Retrieved from [Link]
-
In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. Retrieved from [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. Retrieved from [Link]
-
Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. Retrieved from [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay? (2015). ResearchGate. Retrieved from [Link]
-
Martin, A. J. (1995). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. [Thesis, Dublin City University]. DORAS. Retrieved from [Link]
-
An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015). JoVE. Retrieved from [Link]
-
What Are Enzyme Kinetic Assays? (2024). Tip Biosystems. Retrieved from [Link]
-
An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014). JoVE. Retrieved from [Link]
-
About Ligand Binding Assays. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Enzyme Inhibition. (2025). Biology LibreTexts. Retrieved from [Link]
-
In vitro enzymatic assay. (2012). ResearchGate. Retrieved from [Link]
-
Morpholines. Synthesis and Biological Activity. (2025). ResearchGate. Retrieved from [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved from [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 8. blog.biobide.com [blog.biobide.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor-Ligand Binding Assays [labome.com]
A Senior Scientist's Guide to the Preclinical Comparative Analysis of Morpholine-Containing Drugs
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutics, earning them the designation of "privileged structures."[1] The morpholine ring is a paramount example of such a scaffold.[1][2] This simple six-membered heterocycle, containing both an ether and a secondary amine, is a cornerstone in the design of numerous approved and experimental drugs.[3][4] Its prevalence is not coincidental; the morpholine moiety often confers advantageous physicochemical properties, including enhanced aqueous solubility, metabolic stability, and a pKa that renders it partially protonated at physiological pH, improving the overall pharmacokinetic profile of a drug candidate.[1][5]
This guide provides a comparative framework for the preclinical evaluation of morpholine-containing drugs, moving beyond a simple checklist of assays. As researchers and drug developers, our goal is to understand the causality behind our experimental choices. Why is one assay chosen over another? How do we build a self-validating data package that robustly supports a molecule's progression toward clinical trials? Here, we will dissect the preclinical journey by comparing two distinct, well-characterized morpholine-containing drugs: Gefitinib , a kinase inhibitor for oncology, and Apremilast , a phosphodiesterase 4 (PDE4) inhibitor for inflammatory diseases.[6][7] Through this comparison, we will illuminate the logic of tailoring preclinical strategies to a drug's specific mechanism of action and therapeutic indication.
Part 1: Foundational In Vitro Characterization — From Target Engagement to Cellular Efficacy
The preclinical journey begins in vitro, where we establish the fundamental activity of a compound. This stage is not merely about generating an IC50 value; it's about building a chain of evidence that links direct target modulation to a desired cellular outcome.
The Causality of the Assay Cascade
The logical flow of in vitro testing is designed to answer a sequence of critical questions. We start with the most direct hypothesis—"Does the drug bind and inhibit its intended target?"—and progressively move to more complex, biologically relevant systems. This progression is crucial for validating that the observed cellular effects are indeed a consequence of on-target activity.
Below is a typical workflow for this initial stage of preclinical evaluation.
Caption: Workflow for in vitro preclinical characterization.
Comparative Analysis: Gefitinib vs. Apremilast
While both drugs contain the morpholine scaffold, their distinct mechanisms necessitate different in vitro validation strategies.
| Parameter | Gefitinib (EGFR Kinase Inhibitor) | Apremilast (PDE4 Inhibitor) | Scientific Rationale |
| Primary Biochemical Assay | EGFR Tyrosine Kinase Inhibition Assay (e.g., TR-FRET) | PDE4 Enzyme Inhibition Assay | This is the first and most direct test of the drug's hypothesis: to inhibit the enzymatic activity of its designated target.[6][8] |
| Cellular Target Engagement | Western Blot for phospho-EGFR (pEGFR) in EGFR-mutant NSCLC cell lines (e.g., PC-9).[9] | cAMP Accumulation Assay in peripheral blood mononuclear cells (PBMCs).[8][10] | This assay provides direct evidence that the drug is engaging and modulating its target within a living cell, a critical step up from a purified enzyme system.[11] |
| Cellular Functional Assay | Anti-proliferative/Apoptosis Assays (e.g., clonogenic survival) in cancer cell lines.[9] | Inhibition of LPS-stimulated TNF-α release from monocytes or PBMCs.[12] | This connects target engagement to a therapeutically relevant cellular outcome—either killing cancer cells or reducing inflammatory cytokine production. |
| Key Selectivity Assay | Broad Kinase Panel Screening (e.g., >400 kinases).[13][14] | Profiling against other PDE families (PDE1, 2, 3, 5, etc.).[7] | This establishes the specificity of the drug, which is crucial for predicting its side-effect profile. Off-target kinase inhibition can lead to toxicity, just as inhibition of other PDEs (like PDE3) can cause cardiovascular effects.[7][14] |
Protocol Spotlight: Western Blot for Cellular Target Engagement (Gefitinib)
This protocol is designed to validate that Gefitinib inhibits EGFR signaling in a cellular context.
Objective: To measure the reduction in EGFR phosphorylation in response to Gefitinib treatment in an EGFR-driven cancer cell line.
Methodology:
-
Cell Culture & Treatment: Plate EGFR-mutant PC-9 cells and allow them to adhere overnight. Starve the cells in serum-free media for 4-6 hours to reduce basal signaling.
-
Drug Incubation: Treat cells with a dose range of Gefitinib (e.g., 0.01 to 3 µM) for 2 hours.[9]
-
Scientist's Note: A dose-response curve is essential to determine the IC50 (the concentration at which 50% of the maximal inhibitory effect is observed) and to understand the potency of the compound.
-
-
Ligand Stimulation: Stimulate the cells with EGF (Epidermal Growth Factor) for 10 minutes to induce robust EGFR phosphorylation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scientist's Note: The inclusion of phosphatase inhibitors is non-negotiable.[11] It prevents the enzymatic removal of phosphate groups from proteins post-lysis, ensuring the phosphorylation status at the moment of collection is preserved for accurate analysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE & Transfer: Separate protein lysates by gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated EGFR (pEGFR).
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect signal using an ECL substrate.
-
-
Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., GAPDH) to confirm that changes in the pEGFR signal are due to inhibition of phosphorylation, not changes in total protein expression.
Part 2: In Vivo Models — Assessing Efficacy and Pharmacodynamics
Demonstrating efficacy in a living organism is the next critical hurdle. The choice of animal model is paramount and must be rigorously justified based on the drug's target and the disease's pathology.
The Causality of Model Selection
An in vivo model is not just a vehicle for testing a drug; it is a hypothesis in itself. For Gefitinib, the hypothesis is that inhibiting EGFR in a human tumor will stop its growth. This necessitates an immunocompromised mouse that can host a human tumor xenograft.[6][15] For Apremilast, the hypothesis is that systemic reduction of inflammatory cytokines will ameliorate psoriatic plaques. This requires a model that recapitulates key aspects of the human inflammatory response.[12]
Caption: The logical progression of an in vivo preclinical study.
Comparative Analysis: Gefitinib vs. Apremilast
| Parameter | Gefitinib (Oncology) | Apremilast (Inflammation) | Scientific Rationale |
| Primary In Vivo Model | Subcutaneous xenograft model using EGFR-mutant human NSCLC cells (e.g., HCC827) in immunodeficient mice (e.g., NSG mice).[6] | SCID mouse model with transplanted human psoriatic skin or collagen-induced arthritis model in mice.[7][12] | The model must be relevant to the human disease. Xenografts allow for the study of human-specific cancer targets, while inflammatory models aim to replicate the disease's complex cellular and cytokine milieu.[16] |
| Pharmacokinetic (PK) Endpoint | Measurement of Gefitinib concentration in both plasma and tumor tissue over time.[17] | Measurement of Apremilast concentration in plasma. | For a solid tumor, confirming that the drug penetrates the target tissue at sufficient concentrations is critical.[17][18] For systemic inflammatory diseases, plasma concentration is often a sufficient proxy for exposure at the site of action. |
| Pharmacodynamic (PD) Endpoint | Western blot for pEGFR in tumor tissue collected from treated animals at various time points.[18] | Ex vivo analysis of whole blood for inhibition of LPS-stimulated TNF-α production after dosing.[12] | The PD endpoint provides crucial proof of on-target activity in vivo and is essential for building a PK/PD model that can inform clinical dose selection. |
| Primary Efficacy Endpoint | Tumor Growth Inhibition (TGI), measured by caliper measurements of tumor volume over the course of the study. | Reduction in epidermal thickness and keratinocyte proliferation in the psoriasis model; reduction in joint swelling and damage in the arthritis model.[7] | The efficacy endpoint must be a quantifiable measure of therapeutic benefit in the chosen model. |
Protocol Spotlight: Human Tumor Xenograft Efficacy Study (Gefitinib)
Objective: To determine the efficacy of Gefitinib in reducing the growth of an EGFR-mutant human tumor in immunodeficient mice.
Methodology:
-
Cell Preparation & Implantation: Culture HCC827 cells and harvest them during the exponential growth phase. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.[19] Subcutaneously inject the cell suspension into the flank of female NSG mice.
-
Scientist's Note: Co-injection with a basement membrane matrix like Matrigel often improves tumor take rate and growth consistency, providing a more robust and reproducible model.
-
-
Tumor Growth & Cohort Formation: Monitor tumor growth using digital calipers. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment cohorts (e.g., vehicle control, Gefitinib at a therapeutic dose).
-
Dosing: Administer Gefitinib or vehicle daily via oral gavage. Monitor animal body weight and general health as indicators of toxicity.
-
Efficacy Measurement: Measure tumor volume with calipers 2-3 times per week. The study endpoint is typically reached when tumors in the vehicle group reach a maximal allowed size.
-
PK/PD Satellite Cohorts: Include separate "satellite" cohorts of animals for PK and PD analysis. At specified time points after the final dose, collect blood for plasma PK analysis and tumor tissue for PD analysis (e.g., pEGFR Western blot).
-
Scientist's Note: Using satellite groups for PK/PD is critical because these are terminal procedures. It avoids confounding the primary efficacy cohort and ensures that the PK/PD data is directly relatable to the efficacy results under the same experimental conditions.
-
Part 3: ADME and Safety Profiling — Defining the Therapeutic Window
A potent and efficacious drug is useless if it cannot be safely administered to a patient. The final pillar of preclinical evaluation is the assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology.[20] These studies are essential for predicting the human pharmacokinetic profile and identifying potential safety liabilities.[21][22]
The Causality of ADME/Tox Screening
The goal of ADME/Tox is to build a profile of the drug's behavior in the body. Early in vitro assays are designed to flag major issues cheaply and quickly, allowing for chemical optimization before committing to expensive and time-consuming in vivo studies.[23]
Comparative Overview of Key ADME/Tox Parameters
| Parameter | Typical Assay | Scientific Rationale & Interpretation |
| Metabolic Stability | In vitro incubation with liver microsomes or hepatocytes.[23] | Determines how quickly the drug is metabolized by liver enzymes (e.g., Cytochrome P450s). Low stability may predict poor oral bioavailability and a short half-life in vivo. |
| CYP450 Inhibition | In vitro assays using recombinant CYP enzymes (e.g., CYP3A4, 2D6). | Assesses the potential for the drug to inhibit the metabolism of other co-administered drugs, a major cause of drug-drug interactions (DDIs).[23] |
| Plasma Protein Binding | Equilibrium dialysis. | Determines the fraction of drug bound to plasma proteins like albumin. Only the unbound fraction is free to engage the target and exert a therapeutic effect. High binding can affect distribution and clearance. |
| Permeability | Caco-2 cell monolayer assay.[23] | Models the human intestinal barrier to predict how well a drug will be absorbed after oral administration. |
| In Vivo Pharmacokinetics | Dosing in at least two species (one rodent, one non-rodent) and measuring plasma concentration over time.[21] | Characterizes key parameters like bioavailability, half-life (t½), maximum concentration (Cmax), and clearance. This data is critical for extrapolating the human dose. |
| Safety/Toxicology | Dose-range finding and repeat-dose toxicology studies in two species. | Identifies the maximum tolerated dose (MTD) and characterizes any on-target or off-target toxicities in key organs (e.g., liver, kidney, heart).[20] |
While the specific results for Gefitinib and Apremilast will differ, the battery of ADME/Tox tests they undergo is largely standardized by regulatory agencies to ensure a comprehensive safety and dispositional profile is established before human trials.[20]
Synthesis and Conclusion
The morpholine scaffold is a powerful tool in the medicinal chemist's arsenal, contributing to the favorable drug-like properties of compounds as diverse as the anticancer agent Gefitinib and the anti-inflammatory drug Apremilast.[1][24] This guide has demonstrated that while the presence of a privileged structure is a good starting point, a successful preclinical campaign hinges on a deep, mechanism-driven understanding of the drug candidate.
The comparative analysis of Gefitinib and Apremilast highlights a core principle of drug development: the preclinical strategy must be tailored to the drug's specific molecular target and therapeutic indication. The logical, stepwise progression from in vitro target validation to in vivo efficacy and safety assessment forms a self-validating framework. Each experiment is designed not in isolation, but to answer a specific question that builds upon the last, creating a robust data package that can confidently support the transition of a promising molecule from the laboratory to the clinic.
References
-
Ciardiello, F. (2000). Preclinical and clinical results with the epidermal growth factor receptor inhibitor Gefitinib (ZD1839, Iressa). PubMed. Available at: [Link]
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available at: [Link]
-
Grokipedia. (n.d.). Apremilast. Grokipedia. Available at: [Link]
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available at: [Link]
-
Gao, Y., et al. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. MDPI. Available at: [Link]
-
Kumar, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
-
Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed. Available at: [Link]
-
Otezla® (apremilast) HCP. (n.d.). Mechanism of Action (MOA). Otezla.com. Available at: [Link]
-
JoVE. (2013). Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia. JoVE. Available at: [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available at: [Link]
-
Schafer, P. (2012). Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases. PubMed Central. Available at: [Link]
-
Wang, X., et al. (2008). Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models. AACR Journals. Available at: [Link]
-
Gao, Y., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. Available at: [Link]
-
O'Rourke, N., et al. (2011). Abstract A154: Preclinical investigation of gefitinib combined with radiation in EGFR-mutation positive non-small cell lung cancer. AACR Journals. Available at: [Link]
-
Kumari, A., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available at: [Link]
-
Crown Bioscience. (2017). BiTE® Xenograft Protocol. Crown Bioscience. Available at: [Link]
-
BioAgilytix. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. BioAgilytix. Available at: [Link]
-
Cutolo, M., et al. (2016). Apremilast: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis. NIH. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Pharmacy Freak. (2025). Mechanism of Action of Apremilast (Otezla). Pharmacy Freak. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) ADME Properties Leading to Toxicity: From Target Assessment to Translational Biomarkers. ResearchGate. Available at: [Link]
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Available at: [Link]
-
Castanet, A.S., et al. (2023). Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer. Clarivate. Available at: [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]
-
Wang, J., et al. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. PubMed Central. Available at: [Link]
-
Wang, J. (2013). What ADME tests should be conducted for preclinical studies? ADMET & DMPK. Available at: [Link]
-
Rossi, A., et al. (2010). Gefitinib in Non Small Cell Lung Cancer. PubMed Central. Available at: [Link]
-
Sequist, L.V., et al. (2014). A pilot study of preoperative gefitinib for early stage lung cancer to assess intratumor drug concentration and pathways mediating primary resistance. PubMed Central. Available at: [Link]
-
Page, M.E., et al. (2003). The promises and pitfalls of reboxetine. PubMed. Available at: [Link]
-
De-Giorgis, B., et al. (2014). Reboxetine in clinical practice: a review. ResearchGate. Available at: [Link]
-
Hajos, M., et al. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. reboxetine.com. Available at: [Link]
-
Page, M.E., et al. (2003). The Promises and Pitfalls of Reboxetine. PubMed Central. Available at: [Link]
-
Page, M.E., et al. (2003). The Promises and Pitfalls of Reboxetine. ResearchGate. Available at: [Link]
-
ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]
-
Basit, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. Available at: [Link]
-
Khamitova, G.M., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Preclinical and clinical results with the epidermal growth factor receptor inhibitor Gefitinib (ZD1839, Iressa)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Apremilast: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pharmacyfreak.com [pharmacyfreak.com]
- 11. Video: Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia [jove.com]
- 12. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A pilot study of preoperative gefitinib for early stage lung cancer to assess intratumor drug concentration and pathways mediating primary resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. BiTE® Xenograft Protocol [protocols.io]
- 20. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hrcak.srce.hr [hrcak.srce.hr]
- 24. researchgate.net [researchgate.net]
Head-to-head comparison of different terminal alkynes in bioconjugation efficiency
A Head-to-Head Comparison of Terminal Alkynes for Bioconjugation Efficiency
For researchers, scientists, and drug development professionals, the covalent attachment of molecules to proteins, antibodies, and nucleic acids is a foundational technique. The choice of chemical ligation strategy is paramount, directly influencing the efficiency, stability, and biological integrity of the final bioconjugate. Among the most powerful tools in this field are the azide-alkyne cycloaddition reactions, cornerstones of "click chemistry."[1][2]
This guide provides an in-depth, objective comparison of different terminal alkyne functionalities used in bioconjugation. We will explore the performance of simple terminal alkynes versus strained cyclooctynes, delve into the mechanistic differences between the two primary reaction pathways—Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and provide supporting data and protocols to guide your experimental decisions.
The Two Paths of Azide-Alkyne Bioconjugation: CuAAC vs. SPAAC
The fundamental reaction involves the union of an azide and an alkyne to form a stable triazole linkage.[3][4] However, the method of alkyne activation dictates the reaction's speed, biocompatibility, and experimental setup.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction employs a simple, linear terminal alkyne (e.g., propargyl group) and requires a copper(I) catalyst to proceed efficiently at biologically compatible temperatures.[1][4] The catalyst significantly accelerates the reaction, making it very rapid.[5] However, the requisite copper catalyst can be cytotoxic, which can be a limitation for applications in living systems.[3][6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, SPAAC was developed.[2][7] This pathway uses a cyclooctyne, a terminal alkyne incorporated into a strained eight-membered ring. The high ring strain (approximately 18 kcal/mol) provides the activation energy needed for the cycloaddition to occur spontaneously without a catalyst.[2][8] This "copper-free" approach is ideal for live-cell imaging and in vivo applications.[9][10]
Diagram: Conceptual Workflow of CuAAC vs. SPAAC
The following diagram illustrates the fundamental differences in the workflow between copper-catalyzed and strain-promoted cycloadditions.
Figure 1. High-level comparison of CuAAC and SPAAC workflows.
Quantitative Performance Comparison: Kinetics and Stability
The choice between alkyne types often comes down to a trade-off between reaction speed and biocompatibility. The second-order rate constant (k₂) is a critical metric for comparing efficiencies; a higher value indicates a faster reaction, which is crucial for rapid labeling at low concentrations.[11][12]
| Alkyne Type | Reaction | Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| Terminal Alkyne | CuAAC | ~1 to 100[13] | Very fast kinetics, stable and easy to synthesize reactants.[13][14] | Requires copper catalyst, which is cytotoxic.[6] |
| DBCO | SPAAC | ~0.3 to 1.22[15] | Fast for a copper-free reaction, widely used.[11] | Can be less stable, more complex synthesis.[13] |
| BCN | SPAAC | ~0.1 to 0.28[15] | Good balance of reactivity and stability, smaller size.[6][15] | Slower kinetics compared to DBCO.[11] |
| DIFO | SPAAC | ~0.076[12] | High stability due to fluorine substituents.[8] | Slower reaction rate compared to other cyclooctynes.[10][12] |
Table 1: Comparison of reaction kinetics and features for common terminal alkynes used in bioconjugation. Rate constants can vary based on specific reactants and conditions.
Expert Insights on Alkyne Selection:
-
For in vitro conjugations where speed is critical and cell viability is not a concern (e.g., creating antibody-drug conjugates before purification), the CuAAC reaction with simple terminal alkynes is often the superior choice due to its exceptionally fast kinetics.[16] The use of accelerating ligands like THPTA or BTTAA can further enhance reaction rates and stabilize the Cu(I) catalyst, improving efficiency.[17][18]
-
For live-cell imaging or in vivo studies, SPAAC is the mandatory choice to avoid copper toxicity.[9] The selection then becomes a balance between reactivity and other factors:
-
DBCO (Dibenzocyclooctyne) is often the first choice when rapid labeling is needed due to its high ring strain and consequently faster reaction rate.[11][19]
-
BCN (Bicyclo[6.1.0]nonyne) offers a valuable alternative when stability is a greater concern. It is smaller and less lipophilic than DBCO, which can be advantageous in certain biological contexts, despite its more moderate reaction rate.[6][11]
-
Experimental Section: Protocols for Efficiency Comparison
To provide a framework for self-validation, the following protocols outline methods for comparing the conjugation efficiency of different alkyne reagents.
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol describes a typical method for labeling an alkyne-modified protein with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified protein (e.g., 1 mg/mL in PBS)
-
Azide-fluorophore probe (e.g., 10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄, 50 mM in H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM in H₂O)
-
Sodium Ascorbate (100 mM in H₂O, freshly prepared)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare the Catalyst Premix: In a microcentrifuge tube, combine 2 µL of CuSO₄ solution and 10 µL of THPTA solution. Mix well. The ligand chelates the copper, keeping it soluble and active.[20]
-
Set up the Reaction: In a separate tube, add 100 µL of the alkyne-modified protein solution.
-
Add Azide Probe: Add 1 µL of the 10 mM azide-fluorophore stock solution to the protein solution (for a final concentration of ~100 µM).
-
Initiate the Reaction: Add 2 µL of the freshly prepared sodium ascorbate solution to the catalyst premix, then immediately add the entire catalyst/ascorbate mixture to the protein/azide solution. The ascorbate reduces Cu(II) to the active Cu(I) state.[5]
-
Incubate: Allow the reaction to proceed at room temperature for 1-2 hours.
-
Purification: Remove excess reagents using a desalting column or size-exclusion chromatography (SEC).[21]
-
Analysis: Determine conjugation efficiency using UV-Vis spectroscopy to measure protein and dye concentration, or by SDS-PAGE with fluorescence imaging.[]
Protocol 2: General Procedure for SPAAC Labeling in Live Cells
This protocol outlines the labeling of azide-modified proteins in live cells with a cyclooctyne-fluorophore conjugate.[9]
Materials:
-
Cells cultured on glass-bottom dishes, metabolically labeled with an azide-containing amino acid (e.g., L-azidohomoalanine, AHA).[9]
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488, 1 mM stock in DMSO).
-
Complete cell culture medium.
-
PBS.
Procedure:
-
Prepare Cells: After metabolic labeling with AHA, wash the cells three times with warm complete medium to remove unincorporated AHA.[9]
-
Prepare Labeling Solution: Dilute the cyclooctyne-fluorophore stock solution in complete medium to a final working concentration (a starting point is 5-20 µM).[9]
-
Incubate: Aspirate the medium from the cells and add the labeling solution. Incubate at 37°C for 15-60 minutes. The optimal time depends on the cyclooctyne's reactivity and the abundance of the target.[23]
-
Wash: Aspirate the labeling solution and wash the cells three times with warm PBS to remove the unreacted probe.[9]
-
Image: Immediately image the cells using fluorescence microscopy. Include a control group of cells that were not treated with AHA to assess background fluorescence.[24]
Diagram: Decision Framework for Alkyne Selection
This flowchart provides a logical path for choosing the appropriate alkyne chemistry based on the experimental context.
Figure 2. Decision tree for selecting an alkyne strategy.
Conclusion and Future Outlook
The development of azide-alkyne cycloaddition has fundamentally changed the landscape of bioconjugation. For in vitro applications requiring speed and efficiency, CuAAC with simple terminal alkynes remains a gold standard, with ongoing improvements in ligand design mitigating some of its drawbacks.[17] For applications in living systems, the catalyst-free SPAAC reaction is indispensable.[7] The growing family of cyclooctynes, each with a unique balance of reactivity, stability, and size, provides a sophisticated toolkit for probing complex biological processes in real-time.[11][25] The choice of alkyne is not merely a technical detail but a critical decision that shapes the potential and success of a bioconjugation strategy. Careful consideration of the factors outlined in this guide—kinetics, stability, biocompatibility, and the specific demands of the biological question—will empower researchers to select the optimal tool for their work.
References
- A comparative analysis of CuAAC and SPAAC for bioconjug
- A Comparative Guide to Copper-Catalyzed and Strain-Promoted Alkyne-Azide Cycloaddition Reactions - Benchchem.
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
- A Comparative Guide to the Reaction Kinetics of BCN and Other Cyclooctynes in Bioorthogonal Chemistry - Benchchem.
- Copper-free click chemistry for dynamic in vivo imaging - PNAS.
- Validation of bioconjugation efficiency using analytical techniques - Benchchem.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- Cyclooctyne Chemistry: A Bioorthogonal Tool for Live-Cell Fluorescence Imaging - Benchchem.
- Imaging the glycome - PNAS.
- A Head-to-Head Comparison of Bioorthogonal Reaction Chemistries for Researchers, Scientists, and Drug Development Professionals - Benchchem.
- Optimize Your Copper-Catalyzed Click Chemistry With Acceler
- Azide-alkyne Huisgen cycloaddition - Wikipedia.
- Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - ACS Public
- Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC.
- Comparative Analysis of Cu (I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in O-GlcNAc Proteomics - PubMed.
- Click Chemistry Azide-Alkyne Cycloaddition.
- Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews - ACS Public
- Bioorthogonal Chemistry - Click Reaction Reagent - BLDpharm.
- Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder - Biopharma PEG.
- DBCO - Click Chemistry / Alfa Chemistry.
- A Bodipy-Cyclooctyne for Protein Imaging in Live Cells - PMC - NIH.
- Different types of click chemistry reactions between a) azide and linear alkyne (CuAAC)
- Comparative analysis of CuAAC versus SPAAC for bioconjug
- Live‐Cell Imaging of Cellular Proteins by a Strain‐Promoted Azide–Alkyne Cycloaddition.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH.
- The effects of buffer, pH, and temperature upon SPAAC reaction r
- Conjugation Efficiency Analysis for Bioconjug
- Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics.
- Bioconjug
- A Head-to-Head Comparison of BCN and Other Click Chemistry Handles for Biological Applic
- Bioconjug
- Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjug
- Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - ResearchG
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pnas.org [pnas.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. vectorlabs.com [vectorlabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 23. A Bodipy-Cyclooctyne for Protein Imaging in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. semanticscholar.org [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Characterizing Protein Conjugate Structures
Introduction: The Critical Role of Structure in Protein Conjugate Therapeutics
The advent of protein conjugates, such as antibody-drug conjugates (ADCs), has marked a significant breakthrough in targeted therapy, particularly in oncology.[1][2] These complex biomolecules combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug, creating a "magic bullet" designed to selectively destroy cancer cells.[2] The success of these therapeutics is intrinsically linked to their three-dimensional structure, or higher-order structure (HOS), which governs their stability, efficacy, and safety.[3]
The very act of conjugation—attaching a drug payload, often a hydrophobic small molecule, to an antibody—can induce subtle yet critical changes in the protein's conformation. These structural perturbations can impact antigen binding, increase the propensity for aggregation, and ultimately affect the therapeutic's performance.[3][4] Therefore, a thorough characterization of the conjugate's HOS is not merely a regulatory requirement but a cornerstone of rational drug design and development.[3][5]
While several biophysical techniques can probe protein structure, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has emerged as a uniquely powerful tool for studying the conformational dynamics of protein conjugates in their native solution state.[6][7][8] This guide provides an in-depth comparison of HDX-MS with other common analytical methods, supported by experimental insights and protocols, to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this technique.
The Power of Dynamics: Principles of HDX-MS for Conjugate Analysis
HDX-MS is a sensitive analytical technique that measures the rate at which backbone amide hydrogens on a protein exchange with deuterium from a deuterated solvent (e.g., D₂O).[7][9] The rate of this exchange is directly related to the amide's solvent accessibility and its involvement in hydrogen bonding, which are fundamental components of a protein's secondary and tertiary structure.[7][9]
Regions of the protein that are flexible or solvent-exposed will exchange hydrogens for deuterium rapidly, while those that are buried within the protein core or involved in stable hydrogen-bonded structures (like α-helices and β-sheets) will exchange much more slowly.[10] By measuring the mass increase of the protein or its peptides over time, HDX-MS provides a detailed map of the protein's conformational dynamics and solvent accessibility.[7]
What HDX-MS Reveals about Conjugate Structure:
-
Conformational Changes Upon Conjugation: HDX-MS can pinpoint specific regions of the antibody that experience changes in flexibility or conformation due to the attachment of the drug payload.[4][8]
-
Impact of Drug Loading and Distribution: The technique can help understand how different drug-to-antibody ratios (DARs) and the specific sites of conjugation influence the overall structure and stability of the ADC.[4]
-
Allosteric Effects: It can reveal long-range structural perturbations, where conjugation at one site causes conformational changes in a distant part of the antibody, potentially affecting its function.[4]
-
Comparability and Biosimilarity: HDX-MS is a powerful tool for comparing the HOS of a biosimilar candidate to an innovator product, ensuring that their conformational dynamics are equivalent.[11]
A Comparative Landscape: HDX-MS vs. Alternative Structural Biology Techniques
While HDX-MS provides unparalleled insight into protein dynamics in solution, it is often used in conjunction with other techniques to build a comprehensive structural picture. The choice of method depends on the specific question being asked and the nature of the conjugate.
| Technique | Principle | Resolution | Strengths for Conjugate Analysis | Limitations for Conjugate Analysis |
| HDX-MS | Measures deuterium exchange of backbone amides | Peptide/Local (5-20 amino acids) | - Probes solution-state dynamics- Sensitive to subtle conformational changes- Requires small sample amounts- Not limited by protein size | - Does not provide atomic coordinates- Back-exchange can be a challenge |
| X-ray Crystallography | X-ray diffraction of protein crystals | Atomic (<3 Å) | - Provides high-resolution static structure | - Requires crystallization, which is difficult for heterogeneous ADCs- Crystal packing can introduce artifacts- Provides a static, not dynamic, picture |
| Cryo-Electron Microscopy (Cryo-EM) | Electron microscopy of vitrified samples | Near-atomic (3-5 Å) | - No crystallization required- Can analyze large, complex structures | - Lower resolution for smaller or highly flexible proteins- Can be technically challenging and expensive |
| Native Mass Spectrometry (Native MS) | MS of intact proteins under non-denaturing conditions | Molecular weight | - Determines DAR and distribution- Can detect aggregates and fragments | - Provides limited information on 3D structure and conformation |
| Circular Dichroism (CD) Spectroscopy | Measures differential absorption of circularly polarized light | Secondary structure level | - Provides a global assessment of secondary structure | - Low resolution- Signal from the cytotoxic drug can interfere with the analysis[12] |
In the Lab: A Step-by-Step HDX-MS Protocol for ADC Characterization
This protocol outlines a typical bottom-up HDX-MS workflow for comparing an antibody-drug conjugate to its unconjugated monoclonal antibody.
Materials and Reagents:
-
Purified ADC and unconjugated mAb (≥95% purity)
-
Deuterium oxide (D₂O, 99.9% atom)
-
Quench buffer (e.g., 0.5 M TCEP, 4 M Guanidine HCl, pH 2.5)
-
Digestion buffer (e.g., 0.1% formic acid in water, pH 2.5)
-
Immobilized pepsin column
-
LC-MS system (UPLC coupled to a high-resolution mass spectrometer)
-
HDX data analysis software
Experimental Workflow:
Caption: Potential structural impacts of conjugation as revealed by HDX-MS.
Ensuring Scientific Integrity: Self-Validation in HDX-MS Protocols
The trustworthiness of HDX-MS data relies on a robust, self-validating experimental design.
-
Controls are Key: The inclusion of non-deuterated (0% D₂O) and fully-deuterated (back-exchange control) samples is critical for accurate data interpretation and for calculating the extent of back-exchange.
-
Minimizing Back-Exchange: The entire workflow, from quenching to MS detection, must be optimized to operate at low pH and low temperature to minimize the loss of incorporated deuterium. Modern UPLC systems with refrigerated components are essential.
-
Replicates and Statistics: Performing experiments in triplicate and applying appropriate statistical analyses are necessary to ensure that observed differences in deuterium uptake are significant and not due to experimental variability.
-
Sequence Coverage: Aim for high sequence coverage (>90%) through effective proteolysis to ensure that most regions of the protein are monitored.
Conclusion: HDX-MS as an Indispensable Tool in Conjugate Development
Hydrogen-deuterium exchange mass spectrometry offers a unique window into the dynamic nature of protein conjugates in solution. [6]Its ability to detect subtle, localized changes in conformation and flexibility provides invaluable information that is often inaccessible by higher-resolution but static structural methods. [13][14]By comparing the deuterium uptake profiles of a conjugate and its parent molecule, researchers can gain a detailed understanding of the structural consequences of conjugation, de-risk candidates early in development, and ensure the quality and consistency of these complex and life-saving therapeutics. [5][8]As ADC and other protein conjugate technologies continue to evolve, the role of HDX-MS in their characterization is set to become even more critical.
References
-
Higher Order Structure and Aggregation Analysis of Antibody Drug Conjugates (ADCs). BioPharmaSpec. [Link]
-
Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, Taylor & Francis. [Link]
-
Stability of Antibody Drug Conjugate Formulations Evaluated Using Solid-State Hydrogen-Deuterium Exchange Mass Spectrometry. ResearchGate. [Link]
-
Characterization and Higher-Order Structure Assessment of an Interchain Cysteine-Based ADC: Impact of Drug Loading and Distribution on the Mechanism of Aggregation. Bioconjugate Chemistry, ACS Publications. [Link]
-
Localized conformational interrogation of antibody and antibody-drug conjugates by site-specific carboxyl group footprinting. mAbs, Taylor & Francis. [Link]
-
A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. Biophysics Reports, Springer. [Link]
-
Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. Frontiers in Molecular Biosciences. [Link]
-
Antibody Structural Integrity of Site-Specific Antibody-Drug Conjugates Investigated by hydrogen/deuterium Exchange Mass Spectrometry. Analytical Chemistry, ACS Publications. [Link]
-
A hydrogen–deuterium exchange mass spectrometry-based protocol for protein-small molecule interaction analysis. EurekAlert!. [Link]
-
Hydrogen-deuterium exchange mass spectrometry reveals three unique binding responses of mAbs directed to the catalytic domain of hCAIX. mabs, Taylor & Francis. [Link]
-
Antibody Structural Integrity of Site-Specific Antibody–Drug Conjugates Investigated by Hydrogen/Deuterium Exchange Mass Spectrometry. Analytical Chemistry, ACS Publications. [Link]
-
Antibody-Drug Conjugates- Stability and Formulation. ResearchGate. [Link]
-
Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. Frontiers in Molecular Biosciences. [Link]
-
Hydrogen-deuterium exchange mass spectrometry reveals three unique binding responses of mAbs directed to the catalytic domain of hCAIX. Taylor & Francis Online. [Link]
-
Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. [Link]
-
Antibody drug conjugates: Development, characterization, and regulatory considerations. Polymer Advanced Technologies, Wiley Online Library. [Link]
-
Hydrogen/deuterium exchange-mass spectrometry analysis of high concentration biotherapeutics: application to phase-separated antibody formulations. Drug Delivery and Translational Research, Springer. [Link]
-
Applicability of Hydrogen–Deuterium Exchange in Comparing Conformations of Innovator to Biosimilar Biopharmaceutical Products. LCGC International. [Link]
-
Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs. Pharmaceutics, MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs [mdpi.com]
- 3. Higher Order Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. Localized conformational interrogation of antibody and antibody-drug conjugates by site-specific carboxyl group footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Hydrogen-deuterium exchange mass spectrometry reveals three unique binding responses of mAbs directed to the catalytic domain of hCAIX - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Morpholine Moiety: From Solubility Handle to Affinity Driver
Introduction: Deconstructing a "Privileged" Scaffold
In the landscape of medicinal chemistry, few heterocyclic scaffolds are as ubiquitous and trusted as morpholine.[1][2][3] Often introduced to improve the physicochemical properties of a lead compound—enhancing solubility, tuning lipophilicity, and improving metabolic stability—morpholine is frequently labeled a "privileged structure."[1][4] However, to view this versatile ring system as merely a passive pharmacokinetic modulator is to overlook its active and often decisive role in shaping target binding affinity.
This guide moves beyond the textbook description of morpholine as a simple "solubility handle." We will dissect the nuanced mechanisms through which the morpholine moiety directly influences molecular recognition and binding energy. By examining its stereoelectronic properties, presenting rigorous experimental methods for quantifying its impact, and analyzing direct comparative case studies, this document provides a comprehensive framework for assessing and leveraging the power of the morpholine ring in drug design.
Key Physicochemical Properties of Morpholine:
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₄H₉NO | A compact, low molecular weight addition.[5] |
| pKa (of conjugate acid) | ~8.5 | Weakly basic nitrogen allows for fine-tuning of compound basicity, influencing solubility and cell permeability.[6][7] |
| logP (Octanol/Water) | -0.86 | Inherently hydrophilic, its incorporation typically lowers the lipophilicity of a parent molecule. |
| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | The ether oxygen is a key hydrogen bond acceptor, critical for direct interactions with target proteins.[2][7] |
| Conformation | Predominantly Chair | Provides a degree of conformational rigidity, which can reduce the entropic penalty upon binding.[6][7] |
The Mechanistic Underpinnings: How Morpholine Influences Binding
The impact of the morpholine moiety on binding affinity is not monolithic; it arises from a combination of direct interactions and indirect effects on the compound's overall properties.
-
Direct Hydrogen Bonding: The most significant contribution often comes from the ring's oxygen atom.[2] As a potent hydrogen bond acceptor, it can form a stable, enthalpically favorable interaction with hydrogen bond donors (e.g., backbone N-H groups or amino acid side chains like lysine, arginine, or serine) in the target's binding pocket. This single interaction can anchor a part of the molecule, increasing affinity by orders of magnitude.
-
Improved Solubility and Desolvation: While often considered a pharmacokinetic advantage, improved aqueous solubility has a direct thermodynamic consequence on binding. A more soluble compound has a lower desolvation penalty upon entering the often-hydrophobic binding site, which can contribute favorably to the overall free energy of binding (ΔG).
-
Conformational Pre-organization: The morpholine ring's stable chair conformation provides a rigid scaffold.[6][7] By locking a portion of the molecule in a defined three-dimensional orientation, it can pre-organize the compound into a conformation that is more complementary to the target's binding site. This reduces the entropic cost of binding, as less conformational freedom is lost upon complex formation.
-
Scaffold for Vectorial Exploration: The morpholine ring serves as an excellent exit vector. It can position substituents out of the primary binding pocket and into the solvent-exposed region, allowing chemists to probe for additional interactions or attach linkers without disrupting the core binding pharmacophore.[7]
Quantifying the Impact: Gold-Standard Methodologies for Affinity Assessment
To move from qualitative reasoning to quantitative assessment, robust biophysical techniques are essential. These methods provide the empirical data needed to validate our hypotheses about the morpholine moiety's contribution to binding.
Isothermal Titration Calorimetry (ITC): A Complete Thermodynamic Profile
ITC is considered the "gold standard" because it directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[8][9] This allows for the simultaneous determination of all key thermodynamic parameters in a single, label-free experiment.[10][11]
-
Binding Affinity (KD): The dissociation constant, a measure of binding strength.
-
Enthalpy (ΔH): The change in heat, reflecting the making and breaking of bonds.
-
Entropy (ΔS): The change in disorder, reflecting conformational changes and solvent reorganization.
-
Stoichiometry (n): The molar ratio of the binding partners.
-
Sample Preparation: Prepare the target protein in a precisely known concentration (typically 10-100 µM) and the morpholine-containing compound (ligand) at a concentration 10-fold higher.[9] Crucially, both must be in identical, degassed buffer to minimize heats of dilution.[9][10]
-
Instrument Setup: Equilibrate the ITC instrument (e.g., a MicroCal ITC200) to the desired temperature. Load the protein into the sample cell and the ligand into the injection syringe.[10]
-
Titration: Perform a series of small, precise injections of the ligand into the sample cell.[12] With each injection, the instrument measures the minute temperature difference between the sample cell and a reference cell, quantifying the heat change.[10]
-
Data Analysis: The raw data (a thermogram showing heat pulses) is integrated to create a binding isotherm—a plot of heat change per mole of injectant versus the molar ratio of ligand to protein.[9] This curve is then fitted to a binding model to extract the thermodynamic parameters.[12]
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics
SPR is a powerful, label-free optical technique that provides real-time data on molecular interactions.[13][14] Its primary advantage over ITC is its ability to measure not just the affinity (KD), but also the kinetic rate constants: the association rate (kon) and the dissociation rate (koff).[13][15]
-
kon (Association Rate): How quickly the compound binds to the target.
-
koff (Dissociation Rate): How quickly the compound dissociates from the target. A slow koff often corresponds to a long residence time, which can be a highly desirable drug property.
-
KD (Affinity): Calculated from the ratio of the rate constants (koff / kon).
-
Chip Preparation: Covalently immobilize the target protein (ligand) onto the surface of a sensor chip.[16]
-
System Priming: Prime the SPR instrument (e.g., a Biacore system) with running buffer to establish a stable baseline signal.
-
Analyte Injection: Inject the morpholine-containing compound (analyte) at various concentrations across the sensor surface at a constant flow rate.[14] Binding to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time as a change in the SPR signal (measured in Resonance Units, RU).[17]
-
Dissociation Phase: After the injection, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.[14]
-
Data Analysis: The resulting sensorgrams (plots of RU vs. time) are fitted to kinetic models to determine kon, koff, and subsequently KD.[17]
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Case Study: Morpholine in PI3K Kinase Inhibitors
The Phosphoinositide 3-kinase (PI3K) family is a classic example where the morpholine moiety is a near-ubiquitous feature of potent inhibitors. Let's examine the well-studied inhibitor ZSTK474 and its analogues to understand the morpholine's contribution.[18]
ZSTK474 contains two morpholine groups. Structure-activity relationship (SAR) studies have shown that only one of these is deeply involved in binding interactions at the enzyme's active site.[18] A study by Hayakawa et al. explored replacing this key morpholine with other groups to probe the importance of the morpholine oxygen.
| Compound | R Group (Morpholine Replacement) | PI3Kα IC₅₀ (nM) | Fold Change vs. ZSTK474 |
| ZSTK474 | Morpholine | 3.9 | - |
| Analogue 2a | N,N-dimethylaminoethylamino | >1000 | >256-fold weaker |
| Analogue 2b | N-acetyl-N-methylaminoethylamino | 2.9 | ~1.3-fold stronger |
| Analogue 6e | N,N-dimethylaminoethoxy | 156 | 40-fold weaker |
Data adapted from Hayakawa et al., Bioorg. Med. Chem., 2017.[18]
Analysis & Causality:
-
Criticality of the Oxygen: Replacing the morpholine with a basic amino group (Analogue 2a) completely abolishes activity, demonstrating a profound negative impact.[18] This suggests either an unfavorable electrostatic interaction or the critical loss of a key hydrogen bond.
-
Restoring Activity: When the basic nitrogen in Analogue 2a is capped with an acetyl group (Analogue 2b), creating a neutral amide, the potency is fully restored.[18] This strongly implies that the primary role of the morpholine in this position is not to provide solubility or bulk, but to present a crucial hydrogen bond accepting oxygen atom to the hinge region of the kinase. The N-acetylation mimics this hydrogen bond accepting capability.
-
Oxygen Position is Key: Even when an oxygen is present but attached to a dimethylamino group (Analogue 6e), the potency is significantly reduced (40-fold).[18] This highlights the stereoelectronic precision required; the oxygen of the morpholine is held in a rigid, optimal orientation for binding that the more flexible ether in 6e cannot perfectly replicate.
Benchmarking Morpholine: A Guide to Bioisosteric Replacements
While potent, morpholine is not always the optimal choice. It can be metabolically labile, and exploring bioisosteres is a critical step in lead optimization.[19] The choice of a replacement can dramatically alter binding affinity, selectivity, and pharmacokinetic properties.[20]
| Bioisostere | Key Property Changes vs. Morpholine | Potential Impact on Binding Affinity |
| Thiomorpholine | Less polar, more lipophilic. Sulfur is a weaker H-bond acceptor. | Often reduces affinity if the H-bond with the morpholine oxygen is critical. Can be beneficial if the pocket is more hydrophobic. |
| Thiomorpholine-S,S-dioxide | Highly polar. The sulfone oxygens are strong H-bond acceptors. | Can restore or enhance affinity by forming strong hydrogen bonds, but significantly increases polarity. |
| Piperidine | More basic (pKa ~11), more lipophilic. Lacks the H-bond accepting oxygen. | Drastic loss of affinity is expected if the oxygen interaction is key. May increase affinity if a hydrophobic or cation-π interaction is favored. |
| N-Methylpiperazine | Introduces a second, more basic nitrogen. Increases polarity. | Can introduce new interactions but also potential electrostatic clashes. Often used to improve solubility and modulate PK properties. |
| Tetrahydropyran (THP) | Removes the basic nitrogen, making the compound neutral. | Directly tests the importance of the nitrogen atom. Can improve cell permeability and reduce off-target effects at aminergic receptors. |
| Spiro-oxetane | Introduces 3-dimensionality and reduces planarity.[21] | Can improve solubility and explore different regions of the binding pocket, potentially finding new, favorable interactions.[21] |
Conclusion: An Active Contributor to Affinity
The evidence is clear: the morpholine moiety is far more than a passive scaffold for improving drug-like properties. It is an active and potent pharmacophore capable of directly and significantly enhancing target binding affinity.[1][4] This enhancement is driven by a confluence of factors, most notably its ability to act as a conformationally constrained hydrogen bond acceptor.
For the modern drug discovery professional, a deep understanding of these mechanisms is crucial. By employing rigorous biophysical techniques like ITC and SPR, we can precisely quantify the energetic contribution of this "privileged" ring. Through systematic SAR and bioisosteric replacement, we can then rationally modulate its structure to achieve the optimal balance of potency, selectivity, and pharmacokinetics. The morpholine ring is not just a tool to make a compound soluble; it is a tool to make a compound bind.
References
-
Balamurugan, K., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
Kumar, S., & Kumar, A. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01053. [Link]
-
Ceraso, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 556-581. [Link]
-
Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]
-
MOSBRI. Isothermal Titration Calorimetry (ITC). [Link]
-
Hayakawa, M., et al. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 22(12), 2095. [Link]
-
Wu, G., & Liu, Z. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in Molecular Biology, 1893, 257-272. [Link]
-
Anvekar, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(3), 175-184. [Link]
-
Ceraso, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 556-581. [Link]
-
JOVE. (2025). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. [Link]
-
Ceraso, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 556-581. [Link]
-
Nuvisan. Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. [Link]
-
Wang, H., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Toxics, 11(11), 903. [Link]
-
Hahnefeld, C., et al. (2004). Determination of kinetic data using surface plasmon resonance biosensors. Methods in Molecular Medicine, 94, 299-320. [Link]
-
Tarafdar, P. K., & Lentz, B. R. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1693, 165-181. [Link]
-
Iuras, A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11685. [Link]
-
Li, W., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(15), 4991. [Link]
-
Ceraso, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 556-581. [Link]
-
Zask, A., et al. (2009). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945. [Link]
-
Li, Y., et al. (2025). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. [Link]
-
de la Cruz, J., et al. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Journal of Cheminformatics. [Link]
-
R Discovery. Drug-target Binding Affinity Research Articles. [Link]
-
Peredo, A. (2025). Drug-Target Binding Affinity Prediction With Graph-Based Models: The Impact of 3D Structural Information. Master's Thesis, The University of Texas Rio Grande Valley. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]
- 9. ITC: Isothermal Titration Calorimetry – MOSBRI.eu [mosbri.eu]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. nuvisan.com [nuvisan.com]
- 14. mdpi.com [mdpi.com]
- 15. drughunter.com [drughunter.com]
- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 20. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tcichemicals.com [tcichemicals.com]
Comparative study of the pharmacokinetics of a drug with and without the morpholine group
A Comparative Pharmacokinetic Study: The Influence of the Morpholine Moiety
A Guide for Drug Development Professionals
Abstract: The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency and modulate physicochemical properties.[1][2] Its impact on a molecule's pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is a critical consideration for drug design.[3] This guide provides a comparative framework for understanding the pharmacokinetic consequences of introducing a morpholine group. Using the structurally analogous EGFR inhibitors, Gefitinib (which contains a morpholine moiety) and Erlotinib (which does not), as a case study, we explore the effects on key ADME parameters.[4][5][6] This analysis is supplemented with detailed, field-proven experimental protocols for essential in vitro assays, enabling researchers to systematically evaluate their own morpholine-containing compounds.
Introduction: The Morpholine Group in Medicinal Chemistry
The morpholine heterocycle is a common building block in modern drug discovery, valued for its advantageous physicochemical and metabolic properties. Its presence can significantly influence a compound's overall performance.
Physicochemical Properties of Morpholine
The morpholine ring imparts a unique set of properties:
-
Basicity: The nitrogen atom in the morpholine ring provides a weak basic center. The pKa of morpholine's conjugate acid is approximately 8.5, which means it is partially protonated at physiological pH (7.4). This enhances aqueous solubility.[7][8]
-
Polarity and Hydrogen Bonding: The oxygen atom acts as a hydrogen bond acceptor, further contributing to water solubility and allowing for specific interactions with biological targets.[3][7][8]
-
Conformation: The flexible chair-like conformation of the ring allows it to fit into various binding pockets.[9]
-
Metabolic Stability: The morpholine ring itself is generally resistant to metabolic breakdown, which can improve a drug's half-life.[2][9]
The Role of Morpholine in Drug Design
Medicinal chemists employ the morpholine moiety to:
-
Improve Solubility and Bioavailability: By increasing the polarity and aqueous solubility of a parent molecule.[7][8]
-
Enhance Target Binding: The ring can act as a pharmacophore, interacting directly with the target protein, or as a scaffold to correctly orient other functional groups.
-
Modulate Pharmacokinetics: Its introduction can lead to more desirable ADME profiles, including improved metabolic stability and better distribution characteristics.[10][3][7][8]
Study Objective
The objective of this guide is to isolate and compare the pharmacokinetic (PK) impact of the morpholine group. By examining two closely related drugs, we can attribute observed differences in their ADME profiles primarily to the presence or absence of this key functional group.
Case Study: Gefitinib vs. Erlotinib
Gefitinib and Erlotinib are both tyrosine kinase inhibitors (TKIs) that target the epidermal growth factor receptor (EGFR).[4] They share a common quinazoline core, making them excellent candidates for a comparative study. The key structural difference is the presence of a morpholine-containing side chain in Gefitinib.
Rationale for Compound Selection
-
Similar Mechanism of Action: Both inhibit the EGFR tyrosine kinase.[11][12]
-
Structural Analogy: The core scaffold is nearly identical, allowing for a more direct comparison of the appended side chains.
-
Clinical Relevance: Both are well-characterized, approved drugs with extensive publicly available pharmacokinetic data.[12][13][14][15][16]
Summary of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Gefitinib and Erlotinib.
| Pharmacokinetic Parameter | Gefitinib (with Morpholine) | Erlotinib (without Morpholine) | Key Difference & Implication |
| Oral Bioavailability | ~59%[17] | ~60% (increases to ~100% with food)[12][15] | Bioavailability is comparable under fasting conditions. |
| Time to Peak Plasma Conc. (Tmax) | 3-7 hours[18] | ~4 hours[12][15] | Similar absorption rates. |
| Plasma Protein Binding | ~90%[18] | ~93%[12][15] | Both are highly protein-bound, suggesting similar distribution tendencies. |
| Volume of Distribution (Vd) | 1400 L | 232 L[12] | Gefitinib has a significantly larger Vd, suggesting more extensive distribution into tissues. |
| Metabolism | Primarily by CYP3A4, also CYP2D6[11][13] | Primarily by CYP3A4, also CYP1A2/1A1[14] | Both are heavily metabolized by CYP3A4. |
| Elimination Half-Life (t½) | ~48 hours[18] | ~36 hours[12][15][16] | Gefitinib has a longer half-life, consistent with its larger Vd. |
| Primary Route of Excretion | Feces (~90%)[13] | Feces (83%), Urine (8%)[12][15] | Both are primarily cleared via hepatic metabolism and biliary excretion. |
In-Depth Analysis of ADME Profiles
Absorption
The morpholine group's impact on absorption is primarily driven by its influence on solubility and permeability.
-
Solubility: The basic nitrogen of the morpholine group increases aqueous solubility, which is a prerequisite for oral absorption. Gefitinib itself has poor aqueous solubility, but the morpholine moiety helps to improve this property over a similar analog lacking such a polar group.[19]
-
Permeability: Passive diffusion across the gut wall is a critical step in absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool to predict this.[20][21]
Causality: This assay is chosen for its simplicity and high throughput. It isolates passive diffusion, avoiding the complexities of active transporters, which provides a clear initial assessment of a compound's ability to cross biological membranes, a key factor in oral absorption.[20][21]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Distribution
The morpholine group can influence how a drug distributes throughout the body. A key parameter is plasma protein binding (PPB).
-
Plasma Protein Binding: Only the unbound (free) fraction of a drug is available to exert its pharmacological effect and be cleared.[22][23] Both Gefitinib and Erlotinib are highly protein-bound (>90%). The significantly larger volume of distribution for Gefitinib, however, suggests that despite high protein binding, the morpholine-containing drug distributes more extensively into tissues.
Causality: Equilibrium dialysis is considered the "gold standard" for determining PPB because it accurately measures the free drug concentration at thermodynamic equilibrium without disrupting the binding process.[24] The Rapid Equilibrium Dialysis (RED) device is a common platform for this.[22][23][25]
Caption: Workflow for Plasma Protein Binding using a Rapid Equilibrium Dialysis (RED) device.
Metabolism
The liver is the primary site of drug metabolism.[26] In vitro metabolic stability assays using human liver microsomes (HLM) are essential for predicting in vivo clearance.
-
Metabolic Pathways: Both Gefitinib and Erlotinib are primarily metabolized by the cytochrome P450 enzyme CYP3A4.[11][13][14] The morpholine ring in Gefitinib is a potential site for metabolism (e.g., O-dealkylation), but it is generally considered a metabolically stable moiety.[2] The longer half-life of Gefitinib may be partially attributed to the overall metabolic profile conferred by the morpholine-containing side chain.
Causality: This assay is a cornerstone of early ADME screening. It uses subcellular fractions (microsomes) containing the most important Phase I drug-metabolizing enzymes (cytochrome P450s) to provide a quantitative measure of a compound's intrinsic clearance.[26][27][28] This helps rank-order compounds and predict in vivo hepatic clearance.
Caption: Workflow for an in vitro Metabolic Stability Assay using Human Liver Microsomes (HLM).
Excretion
Both drugs are primarily eliminated via metabolism followed by excretion in the feces, which is typical for poorly water-soluble compounds that are extensively metabolized by the liver.[12][13]
Discussion & Mechanistic Insights
The comparison between Gefitinib and Erlotinib provides valuable insights into the role of the morpholine group:
-
Impact on Distribution is Key: The most striking difference is the ~6-fold larger volume of distribution for Gefitinib. The morpholine group, while enhancing polarity, does not prevent the molecule from distributing extensively into tissues. This suggests the overall physicochemical profile of Gefitinib favors tissue partitioning more than Erlotinib. This extensive tissue distribution is a primary contributor to its longer elimination half-life.
-
Subtle Effects on Absorption and Metabolism: While the morpholine group is intended to improve solubility, the overall oral bioavailability of the two drugs is remarkably similar in the fasted state. This highlights that bioavailability is a complex interplay of solubility, permeability, and first-pass metabolism, and a single modification may not drastically alter the final outcome if other factors are rate-limiting. Both drugs are substrates for the same major metabolic enzyme, CYP3A4, indicating the morpholine group does not fundamentally shift the primary clearance pathway in this chemical context.
Self-Validating Systems: The experimental protocols described include critical controls. For instance, in the metabolic stability assay, a "-NADPH" control (where the enzyme cofactor is omitted) is essential to confirm that the disappearance of the compound is due to enzyme activity and not chemical instability.[26] Similarly, positive control compounds with known metabolic rates are run alongside test compounds to validate the activity of the microsomal batch.[27]
Conclusion
The incorporation of a morpholine moiety is a powerful strategy in drug design, often used to improve solubility and metabolic stability.[2] The comparative case study of Gefitinib and Erlotinib demonstrates that its most profound pharmacokinetic impact can be on the volume of distribution, which subsequently influences the drug's elimination half-life. While effects on absorption and metabolism may be more subtle, they are crucial to evaluate.
For drug development professionals, this guide underscores the necessity of a systematic, comparative approach. By characterizing structurally related pairs—one with and one without the morpholine group—using the standardized in vitro assays detailed here, researchers can build a robust understanding of this heterocycle's influence and make more informed decisions in the lead optimization process. The provided protocols serve as a validated starting point for generating the critical pharmacokinetic data needed to advance promising new chemical entities.
References
- Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters.Vertex AI Search.
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.PubMed.
- Erlotinib P
- Bioanalytical Method Validation Guidance for Industry May 2018.FDA.
- Gefitinib P
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
- Protein Binding by Equilibrium Dialysis.Bio-protocol.
- Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.PubChem.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Tarceva (erlotinib) dosing, indications, interactions, adverse effects, and more.Medscape.
- FDA Guidance for Industry on Bioanalytical Method Valid
- Clinical pharmacokinetics of erlotinib in patients with solid tumors and exposure-safety relationship in patients with non-small cell lung cancer.PubMed.
- Erlotinib.
- Single-dose clinical pharmacokinetic studies of gefitinib.PubMed.
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- Population pharmacokinetics of erlotinib in patients with non-small cell lung cancer (NSCLC): A model-based meta-analysis.PubMed.
- Pharmacokinetic parameters of gefitinib after single oral administration of 2 formulations.
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects.YouTube.
- Bioanalytical Method Valid
- Bioanalytical Method Valid
- Occurrence of Morpholine in Central Nervous System Drug Discovery.PMC.
- Bioanalytical Method Valid
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
- Parallel Artificial Membrane Permeability Assay (PAMPA).Lokey Lab Protocols - Wikidot.
- Plasma Protein Binding Assay.BioIVT.
- metabolic stability in liver microsomes.Mercell.
- Plasma Protein Binding Assay (Equilibrium Dialysis).Enamine.
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).BioAssay Systems.
- RED Device: Plasma Protein Binding Equilibrium Dialysis.Thermo Fisher Scientific - US.
- An updated review on morpholine derivatives with their pharmacological actions.
- Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Protocol for the Human Liver Microsome Stability Assay.
- Parallel Artificial Membrane Permeability Assay (PAMPA) training video.YouTube.
- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- Metabolic Stability Assays.Merck Millipore.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Microsomal Stability.Cyprotex ADME-Tox Solutions | Evotec.
- Occurrence of Morpholine in Central Nervous System Drug Discovery.
- A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma p
- Pharmacokinetics of gefitinib and erlotinib.PubMed.
- Efficacy and Tolerability of Erlotinib 100 mg/d vs. Gefitinib 250 mg/d in EGFR-Mutated Advanced Non-small Cell Lung Cancer (E100VG250): An Open-Label, Randomized, Phase 2 Study.Frontiers.
- Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: a meta-analysis.UCL Discovery.
- Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis.NIH.
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Pharmacokinetics of gefitinib and erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Tarceva (erlotinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 16. Clinical pharmacokinetics of erlotinib in patients with solid tumors and exposure-safety relationship in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 22. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. bioivt.com [bioivt.com]
- 24. enamine.net [enamine.net]
- 25. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 27. mercell.com [mercell.com]
- 28. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Pent-4-YN-1-YL)morpholine
This document provides a detailed protocol for the proper disposal of 4-(Pent-4-YN-1-YL)morpholine (CAS No. 14044-59-8)[1][2][3], a versatile building block in contemporary drug discovery and organic synthesis. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally analogous compounds, namely morpholine derivatives and terminal alkynes, in conjunction with established best practices for hazardous waste management as stipulated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
The fundamental principle guiding these procedures is the proactive management of chemical waste to ensure the safety of laboratory personnel and to maintain environmental stewardship.[4] Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture within the research environment.
Part 1: Hazard Profile Analysis
To establish a safe disposal framework, we must first infer the potential hazards of this compound by examining its constituent functional groups: the morpholine ring and the terminal alkyne.
-
Morpholine Moiety: Morpholine and its derivatives are well-characterized. They are typically flammable liquids, harmful if swallowed, and can be toxic upon skin contact or inhalation.[5][6] A significant hazard associated with this class of compounds is their potential to cause severe skin burns and eye damage.[5][6][7]
-
Terminal Alkyne Functionality: The carbon-carbon triple bond in a terminal alkyne presents a distinct set of chemical hazards. While not comprehensively detailed for this specific molecule, terminal alkynes as a class can be reactive and require careful handling.
Given this composite hazard profile, this compound must be treated as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in general waste.[8][9][10]
Part 2: Personal Protective Equipment (PPE) and Handling
Prior to initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes and vapors that can cause severe eye damage.[11] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact with the potentially corrosive and toxic compound.[11] |
| Body Protection | A flame-resistant lab coat. | To protect against chemical splashes and potential fire hazards. |
| Respiratory Protection | Use only in a well-ventilated chemical fume hood. | To prevent inhalation of potentially harmful vapors. For larger quantities, a respirator may be necessary. |
All handling and preparation for disposal of this compound and its waste must be conducted within a certified chemical fume hood.[11]
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is segregation and clear labeling to prevent dangerous reactions with incompatible chemicals.[12]
-
Waste Identification and Segregation:
-
Pure, unreacted this compound and any solutions containing it should be designated as "Halogenated Organic Waste" if mixed with halogenated solvents, or "Non-Halogenated Organic Waste" if mixed with non-halogenated solvents. Do not mix these two waste streams.
-
Solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected separately in a designated, sealed plastic bag or a solid waste container.
-
-
Container Selection and Labeling:
-
Liquid waste must be collected in a chemically compatible, leak-proof container with a secure screw-top cap.[13][14] High-density polyethylene (HDPE) containers are generally suitable.
-
As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[15]
-
The label must clearly state the full chemical name, "this compound," and list all other constituents of the waste stream with their approximate percentages.[15]
-
Mark all relevant hazard pictograms on the label (e.g., corrosive, flammable, toxic).
-
-
Waste Accumulation and Storage:
-
Waste containers must be kept closed at all times, except when adding waste.[9][14]
-
Store the waste container in a designated satellite accumulation area within the laboratory, preferably in a secondary containment bin to mitigate spills.
-
Ensure that the storage area is away from sources of ignition, heat, and incompatible chemicals.[13]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous liquid waste.[14]
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular laboratory glass or plastic waste, depending on local regulations.[14]
-
-
Arranging for Final Disposal:
-
Once the waste container is full (not exceeding 90% capacity), seal it securely and submit a waste collection request to your institution's Environmental Health and Safety (EHS) department.[14][15]
-
Do not attempt to treat or neutralize the chemical waste in the laboratory unless you have a specific, validated protocol and the necessary expertise and equipment.
-
Part 4: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, and absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the laboratory and contact your institution's EHS or emergency response team immediately.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Part 5: Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound waste.
References
- Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services.
- OSHA Compliance For Labor
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro.
- Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
- How to Ensure Safe Chemical Waste Disposal in Labor
- Morpholine - SAFETY DATA SHEET. (2025, April 16). Ing. Petr Švec - PENTA s.r.o.
- MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8. Central Drug House (P) Ltd.
- Safety precautions for working with 3-propylmorpholine in a lab setting. (2025). BenchChem.
- Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
- Safety D
- 14044-59-8(Morpholine, 4-(4-pentyn-1-yl)-) Product Description. ChemicalBook.
- Hazardous Waste Management.
- Hazardous Waste and Disposal. American Chemical Society.
- Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
- Laboratory Safety Guidance.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA).
- Proper Disposal of BCN-PEG4-alkyne: A Step-by-Step Guide for Laboratory Professionals. (2025, November). BenchChem Technical Support Team.
- Hazardous Waste. (2026, January 6). U.S. Environmental Protection Agency (EPA).
- The OSHA Lab Standard and the MSC Chemical Safety Manual.
- LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
- APPENDIX I: OSHA LABORATORY STANDARD. Southwest Tennessee Community College.
- This compound | 14044-59-8 | PAA04459. Biosynth.
- Morpholine. Wikipedia.
- 14044-59-8|this compound. BLDpharm.
- SAFETY D
- MORPHOLINE (1,4-OXAZINANE).
- Chemical Waste. (2025, November 6).
- DRAIN DISPOSAL OF CHEMICALS. Yale Environmental Health & Safety.
- SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx). (2018, May 3). Glen Research.
- Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
- Chemical Waste Management Guide.
- Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023, August 18). YouTube.
- Safety Guidelines and Good Industry Practices for Oil Terminals. UNECE.
- Common Safety Hazards in Marine Terminals and How to Prevent Them. (2024, April 11). Tideworks.
Sources
- 1. 14044-59-8 CAS MSDS (Morpholine, 4-(4-pentyn-1-yl)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. 14044-59-8|this compound|BLD Pharm [bldpharm.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. acs.org [acs.org]
- 9. Chemical Waste [k-state.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Effective Lab Chemical Waste Management [emsllcusa.com]
- 13. usbioclean.com [usbioclean.com]
- 14. vumc.org [vumc.org]
- 15. m.youtube.com [m.youtube.com]
Personal protective equipment for handling 4-(Pent-4-YN-1-YL)morpholine
An Essential Guide to Personal Protective Equipment for Handling 4-(Pent-4-yn-1-yl)morpholine
As a Senior Application Scientist, my primary objective is to empower researchers to achieve their goals safely and efficiently. The handling of any chemical reagent, particularly one with a nuanced reactivity profile like this compound, demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for selecting and using Personal Protective Equipment (PPE). Our protocol is built on a self-validating system of understanding the chemical's nature, anticipating risks, and implementing robust protective measures.
The Hazard Profile: A Synthesis of Functional Group Chemistry
-
The Morpholine Moiety: Morpholine itself is a well-characterized substance. It is a colorless liquid that is corrosive to tissues, flammable, and can cause severe skin burns and eye damage.[1][2][3][4] It is classified as toxic in contact with skin or if inhaled.[2][3][4] Therefore, any derivative, including our topic compound, must be handled with the assumption that it carries similar corrosive and toxic properties. This necessitates a primary defense against dermal, ocular, and respiratory exposure.
-
The Terminal Alkyne: The C-H bond on a terminal alkyne is significantly more acidic (pKa ≈ 25) than that of alkanes or alkenes.[5][6] This acidity means it can be deprotonated by strong bases to form a nucleophilic acetylide anion.[5][6] While this reactivity is invaluable for synthetic chemistry (e.g., click chemistry, C-C bond formation), it also implies that the compound is not inert and requires careful handling to avoid unintended reactions. Protection is therefore not just against the compound itself, but also against its potential reaction products.
Foundational PPE: Your Baseline for All Operations
Regardless of the scale or specific procedure, a non-negotiable baseline of PPE must be employed at all times when in the vicinity of this compound.
| PPE Component | Specification & Standard | Causality-Driven Rationale |
| Primary Eye Protection | ANSI Z87.1-rated safety glasses with permanent side shields | The morpholine moiety is known to cause severe eye damage and irritation.[3][7] Side shields are critical to protect against splashes from oblique angles. |
| Hand Protection | Nitrile gloves (min. 4-5 mil thickness) | Morpholine is toxic upon skin contact.[2][3] Nitrile provides a robust barrier against a wide range of organic chemicals. Always check for tears before donning and change gloves immediately after any suspected contact. |
| Body Protection | Flame-resistant (FR) laboratory coat | Morpholine is a flammable liquid.[2][4][7] An FR lab coat provides a critical barrier to protect skin and clothing from splashes and offers protection in the event of a fire. |
| Foot Protection | Closed-toe, chemical-resistant, non-slip shoes | Protects feet from spills and falling objects. Impervious, chemical-resistant material is essential to prevent dermal absorption through footwear. |
Procedural Safety: A Step-by-Step PPE Workflow
Different laboratory procedures introduce unique risks. The following workflow outlines how to augment your foundational PPE based on the specific task at hand. This dynamic approach ensures that your level of protection always matches the potential level of risk.
A. Weighing and Aliquoting:
-
Primary Risk: Generation of fine powders or aerosols during transfer.
-
Enhanced PPE: All weighing and transfers must be conducted inside a certified chemical fume hood to control vapor and aerosol exposure.[8] If handling a solid form, a NIOSH-approved N95 respirator should be worn to prevent inhalation of fine particulates.
B. Reaction Setup & Execution:
-
Primary Risk: Splashes and spills during the transfer of liquids and reagents.
-
Enhanced PPE: Upgrade from safety glasses to chemical splash goggles , which provide a full seal around the eyes. Wear a full-face shield over the goggles.[8] Additionally, wear a chemical-resistant apron over the lab coat to protect against larger volume spills.
C. Work-up and Purification (e.g., Extraction, Chromatography):
-
Primary Risk: Handling larger volumes of material, increasing the potential for significant splashes and exposure.
-
Enhanced PPE: Maintain the highest level of protection from the previous step: chemical splash goggles, a full-face shield, and a chemical-resistant apron are mandatory.
Emergency Response & Disposal: A Plan for Safe Conclusion
Emergency Procedures: A swift and correct response to an exposure is critical. All personnel must know the location and operation of emergency eyewash stations and safety showers.[8]
| Exposure Type | Immediate Action Protocol |
| Skin Contact | Remove all contaminated clothing immediately while moving to the nearest safety shower. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][7] |
| Eye Contact | Immediately flush eyes with a gentle stream of water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. The corrosive nature of the morpholine moiety could cause further damage to the esophagus.[7] Seek immediate medical attention. |
Waste Disposal Plan: Proper disposal is a cornerstone of laboratory safety and environmental stewardship.
-
Segregation: All materials contaminated with this compound, including gloves, pipette tips, and solvent rinses, must be treated as hazardous waste.
-
Containment: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name.
-
Consultation: The absence of a specific SDS necessitates a cautious approach.[9] Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Do not pour any amount of this chemical or its solutions down the drain.[10]
By integrating this comprehensive, causality-driven safety protocol into your daily operations, you build a culture of safety that protects not only yourself but your entire research team.
References
-
Morpholine | C4H9NO | CID 8083 - PubChem - NIH . PubChem. [Link]
-
Safety Data Sheet: Morpholine . Chemos GmbH&Co.KG. [Link]
-
Safety Data Sheet: Morpholine . Carl ROTH. [Link]
-
Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022 . Redox. [Link]
-
Safety Data Sheet: Morpholine . Carl ROTH. [Link]
-
Morpholine - SAFETY DATA SHEET . BRENNTAG. [Link]
-
Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems . Chemistry Steps. [Link]
-
Alkenes To Alkynes Via Halogenation And Elimination Reactions . Master Organic Chemistry. [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes . Chinese Journal of Organic Chemistry. [Link]
-
Silanes as Protecting Groups for Terminal Alkyne . Gelest Technical Library. [Link]
-
10.8: Alkynes - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
Sources
- 1. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. redox.com [redox.com]
- 5. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.com [fishersci.com]
- 8. actylislab.com [actylislab.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pentachemicals.eu [pentachemicals.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
